4-Bromo-1,2-diiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSCXJJBDSVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631101 | |
| Record name | 4-Bromo-1,2-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-54-0 | |
| Record name | 4-Bromo-1,2-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,2-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1,2-diiodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique reactivity profiles allow for the construction of complex molecular architectures through a variety of cross-coupling reactions. Among these, 4-Bromo-1,2-diiodobenzene stands out as a particularly valuable trifunctionalized benzene ring system. Its distinct arrangement of one bromine and two vicinal iodine atoms offers a platform for sequential and site-selective functionalization, making it a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, an analysis of its reactivity, and its key applications.
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 21521-54-0 | [1] |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1][2] |
| Appearance | White to very pale yellow solid/crystalline powder | [2] |
| Melting Point | 51 °C | [2][3] |
| Purity | Typically ≥98.0% (by GC) | [2] |
| IUPAC Name | This compound | [4] |
| Synonym | 1-Bromo-3,4-diiodobenzene | [1] |
Further properties such as boiling point, density, and specific solubility data are not consistently reported in publicly available literature and should be determined experimentally as needed.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via diazonium salts.[5] This process offers a reliable and scalable method. While the specific experimental details for this exact molecule are not widely published in pedagogical literature, a robust protocol can be constructed based on established procedures for analogous transformations.[6] The logical precursor for this synthesis is 4-bromo-2-iodoaniline.
Proposed Synthetic Workflow
The overall transformation involves two key stages: diazotization of the starting aniline followed by an iodide substitution reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
4-Bromo-2-iodoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step 1: Diazotization of 4-Bromo-2-iodoaniline
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 4-bromo-2-iodoaniline (1.0 eq) to a solution of concentrated sulfuric acid in water at room temperature.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is often accompanied by a slight color change.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Causality Behind Choices: The use of a strong acid like H₂SO₄ is crucial for generating nitrous acid (HNO₂) in situ from NaNO₂ and for stabilizing the resulting diazonium salt. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the thermally unstable diazonium salt, which would otherwise lead to phenolic byproducts and reduced yields.[7]
Step 2: Iodide Substitution (Sandmeyer Reaction)
-
In a separate, larger beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly and carefully, add the cold diazonium salt slurry from Step 1 to the potassium iodide solution with vigorous stirring. This addition is typically exothermic and results in the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the product.
-
Cool the reaction mixture to room temperature.
Causality Behind Choices: Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) catalyst, iodination with potassium iodide generally proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[8] Heating the mixture after the initial reaction ensures the complete conversion of the intermediate diazonium salt.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford pure this compound.
Spectroscopic and Structural Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present. Key absorptions for this compound would include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic ring (in the 1600-1450 cm⁻¹ region). The C-Br and C-I stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers, generally below 1000 cm⁻¹.
Crystal Structure
The solid-state structure of this compound has been determined by X-ray crystallography.[1] The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Deposition Number: 783935[1]
This structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies in materials science applications.
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for selective and sequential cross-coupling reactions.
The Principle of Differential Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Heck), the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this step follows the trend of bond dissociation energy: C-I < C-Br < C-Cl. Consequently, the C-I bonds are significantly more reactive than the C-Br bond.
This reactivity difference allows chemists to selectively perform a cross-coupling reaction at one or both of the C-I positions while leaving the C-Br bond intact for a subsequent, different transformation under more forcing conditions.
Caption: Logic of sequential cross-coupling reactions.
Key Applications
-
Synthesis of Complex Aromatics: It serves as a precursor for highly substituted aromatic compounds that would be difficult to synthesize through other methods. By performing sequential Suzuki or Sonogashira couplings, different aryl or alkynyl groups can be introduced in a controlled manner.
-
Pharmaceutical Intermediates: The ability to build complex, rigid scaffolds makes this compound a valuable starting point for the synthesis of active pharmaceutical ingredients (APIs).
-
Organic Electronic Materials: It is used in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The precise placement of different functional groups allows for the fine-tuning of electronic properties.
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Precautionary Measures: Handle with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Use only in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is often recommended to be stored under refrigeration.[4]
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its key attributes—the presence of three halogen atoms with distinct and predictable reactivities—provide chemists with a tool for the efficient and controlled construction of complex molecular systems. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and functional materials.
References
- Supporting Information for publications often contains detailed experimental procedures and characterization data. While a specific public document for this compound was not located, similar compounds are well-documented.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- Khan Academy. (n.d.). Sandmeyer reaction.
- Crysdot LLC. (n.d.). This compound.
- Khan Academy. (n.d.). Reactions of diazonium salts.
- Stenutz. (n.d.). 1-bromo-4-iodobenzene.
- PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene. National Center for Biotechnology Information.
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An In-Depth Technical Guide on the Physical Properties of 4-Bromo-1,2-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Core Dossier: 4-Bromo-1,2-diiodobenzene
This compound is a polysubstituted aromatic compound featuring a unique arrangement of one bromine and two iodine atoms on a benzene ring. This strategic halogenation imparts distinct physicochemical properties and differential reactivity, establishing it as a valuable building block in advanced organic synthesis. Its primary utility lies in the selective functionalization of the carbon-halogen bonds, a critical aspect in the construction of complex molecular architectures for novel drug candidates and advanced materials.
Physicochemical Data at a Glance
The fundamental physical and chemical properties of this compound are summarized in the table below, providing essential data for laboratory and developmental applications.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1] |
| CAS Number | 21521-54-0 | [1] |
| Appearance | Very pale yellow solid | [2] |
| Melting Point | 51 °C | [2] |
| Purity | Min. 98.0% (GC) | [2] |
Structural and Spectroscopic Profile
The structural arrangement of the halogens on the benzene ring is pivotal to the compound's reactivity.
Caption: Molecular structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route is via a Sandmeyer-type reaction, starting from a readily available precursor like 4-bromoaniline.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol outlines a laboratory-scale synthesis.
Materials:
-
4-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-bromoaniline in concentrated sulfuric acid.[3]
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C. The formation of the diazonium salt is a critical step, and temperature control is paramount to prevent decomposition.
-
-
Iodination:
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The reaction is typically exothermic and involves the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and continue stirring to ensure complete reaction.
-
Extract the product with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product.
-
Applications in Drug Development and Medicinal Chemistry
The strategic placement of three halogen atoms with differing reactivities makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical compounds.[4][5][] The carbon-iodine bonds are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective, sequential reactions, such as Suzuki and Sonogashira couplings, enabling the controlled introduction of different functionalities onto the aromatic ring. This stepwise approach is instrumental in building the complex molecular scaffolds required for many modern therapeutic agents.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522. (n.d.). PubChem.
- 4-Bromoaniline. (n.d.). In Wikipedia.
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). PYG Lifesciences.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange.
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.
- This compound | C6H3BrI2 | CID 23158386. (n.d.). PubChem.
- Benzene, 1-bromo-4-iodo-. (n.d.). NIST WebBook.
- How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? (2015, September 12). ResearchGate.
- 4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube.
- 4-Bromo-1,2-dimethylbenzene. (n.d.). Chem-Impex.
- 1-BROMO-4-IODOBENZENE, 98%. (n.d.). Ataman Kimya.
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4-Bromo-1,2-diiodobenzene molecular weight and formula
Technical Guide: 4-Bromo-1,2-diiodobenzene
A Comprehensive Resource for Advanced Organic Synthesis
Abstract: This technical guide provides an in-depth analysis of this compound (CAS No. 21521-54-0), a key polyhalogenated aromatic compound. It details the molecule's fundamental physicochemical properties, structure, and identification parameters. The guide offers insights into its synthetic pathways, emphasizing the strategic importance of its unique substitution pattern. Furthermore, it explores the compound's critical applications as a versatile building block in modern organic synthesis, particularly in the development of complex pharmaceuticals and novel electronic materials where selective functionalization is paramount. Safety protocols, handling procedures, and storage requirements are also rigorously outlined to ensure safe and effective utilization in a research and development setting.
Physicochemical Properties and Identification
This compound is a solid organic compound characterized by the presence of three halogen atoms—one bromine and two iodine—on a benzene ring. This substitution pattern imparts specific reactivity and physical properties that are highly valuable in chemical synthesis.
Key Data Summary
The essential quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrI₂ | [1][2] |
| Molecular Weight | 408.80 g/mol | [1][2][3] |
| CAS Number | 21521-54-0 | [1][2] |
| Appearance | White to very pale yellow solid, crystal, or powder | [1][4][5] |
| Melting Point | 49.0 - 53.0 °C | [1][4] |
| Purity (Typical) | >98.0% (by GC) | [1][4] |
| IUPAC Name | This compound | [2] |
| InChI Key | PAZSCXJJBDSVGI-UHFFFAOYSA-N |
Molecular Structure
The structural arrangement of the halogen substituents on the benzene ring is fundamental to the compound's utility in regioselective chemical reactions.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of polyhalogenated benzenes like this compound often involves multi-step pathways, typically starting from a commercially available aniline derivative. A common and robust method is the Sandmeyer reaction or a related diazotization-iodination sequence.
Plausible Synthetic Workflow
A logical synthetic route originates from 4-bromo-2-iodoaniline. This precursor undergoes diazotization followed by the introduction of the second iodine atom.
Caption: Plausible synthetic workflow for this compound.
Causality in Experimental Design
-
Choice of Precursor: Starting with an aniline derivative is standard practice because the amino group is an excellent handle for diazotization, a reliable method for introducing a wide range of substituents onto an aromatic ring.
-
Diazotization Conditions: The reaction is conducted at low temperatures (0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely if the temperature rises. An acidic medium (e.g., sulfuric acid) is required to form nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.
-
Iodination Step: Potassium iodide (KI) serves as the iodide source. The diazonium salt, upon gentle warming, decomposes to release nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward, allowing the iodide ion to substitute the diazonium group on the aromatic ring.[6]
Experimental Protocol (Illustrative)
This protocol is based on established chemical principles for diazotization-iodination reactions.[6][7]
-
Salt Formation: Dissolve the starting material, 4-bromo-2-iodoaniline (1.0 eq), in a suitable acidic solution (e.g., 80% sulfuric acid) and stir until a homogenous salt slurry is formed.
-
Diazotization: Cool the mixture to 0-5 °C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature after the addition is complete.
-
Iodination: In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, 1.5 eq). Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Reaction Completion: Allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with a sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate for constructing complex molecular architectures.[8] The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility.
-
Sequential Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira couplings, the C-I bond is significantly more reactive than the C-Br bond.[7] This allows chemists to selectively functionalize the iodine positions while leaving the bromine atom intact for a subsequent, different coupling reaction. This stepwise approach is crucial for the controlled synthesis of unsymmetrical biaryls, conjugated polymers, and other complex organic structures.
-
Pharmaceutical Intermediates: Halogenated aromatic compounds are fundamental building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[9] The ability to introduce different functional groups at specific positions makes compounds like this compound valuable for creating libraries of drug candidates.
-
Advanced Materials Science: The rigid, well-defined structure of the benzene core, combined with the ability to attach various organic fragments, makes it a key precursor for developing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and liquid crystals.[8][10]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
-
Skin Irritation: Causes skin irritation.[11]
-
Eye Irritation: Causes serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13][14]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][15]
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13]
Storage Conditions
-
Environment: Keep in a cool, dry place away from direct light and moisture.[8][13] Some suppliers recommend refrigerated storage to ensure long-term stability.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its well-defined structure, characterized by a specific arrangement of differentially reactive halogen atoms, provides a reliable platform for building molecular complexity through regioselective synthesis. For researchers in drug discovery and materials science, mastering the use of this compound opens pathways to novel pharmaceuticals and next-generation electronic materials. Adherence to rigorous safety and handling protocols is mandatory for its effective and safe application.
References
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- CP Lab Safety. This compound, 98%+ (GC), C6H3BrI2, 5 grams. [Link]
- Crysdot LLC. This compound - Product. [Link]
- Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- MySkinRecipes. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. [Link]
- Wikipedia. 1-Bromo-4-iodobenzene. [Link]
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An In-depth Technical Guide to 4-Bromo-1,2-diiodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-bromo-1,2-diiodobenzene, a versatile polyhalogenated aromatic compound. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction and Chemical Identity
This compound is a unique trihalogenated benzene derivative featuring three different halogen atoms—bromine and two iodines—at specific positions on the aromatic ring. This distinct substitution pattern imparts differential reactivity to the carbon-halogen bonds, making it a highly valuable building block for selective and sequential functionalization.
The IUPAC name for this compound is This compound [1]. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4 and two iodine atoms at positions 1 and 2.
The strategic placement of the halogens allows for a hierarchical approach to chemical modification. The carbon-iodine (C-I) bonds are generally more reactive than the carbon-bromine (C-Br) bond in various transition-metal-catalyzed cross-coupling reactions. This predictable chemoselectivity is the cornerstone of its utility in synthetic organic chemistry[2][3].
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 21521-54-0 | [4] |
| Molecular Formula | C₆H₃BrI₂ | [1][4] |
| Molecular Weight | 408.80 g/mol | [1][4] |
| Appearance | Solid, very pale yellow | [4] |
| Melting Point | 51 °C | [4] |
| Purity | Min. 98.0% (GC) | [4] |
| InChI Key | PAZSCXJJBDSVGI-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) would be consistent with the 1,2,4-trisubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons. The carbons attached to the iodine and bromine atoms would be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in approximately 1:1 ratio) and two iodine atoms. The molecular ion peak [M]⁺ would be observed around m/z 408.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be strategically planned from commercially available 4-bromoaniline. The proposed synthetic pathway involves a two-step sequence: regioselective iodination followed by a Sandmeyer reaction. This approach is designed to control the placement of the substituents.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound from 4-bromoaniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-iodoaniline
This step involves the electrophilic iodination of 4-bromoaniline. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the bromine atom, the iodination will occur at one of the ortho positions.
-
Materials:
-
4-Bromoaniline
-
Iodine (I₂)
-
Periodic acid (HIO₃) or another suitable oxidizing agent
-
Acetic acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline in glacial acetic acid.
-
To this solution, add iodine and periodic acid. The periodic acid serves to oxidize I₂ to the more electrophilic iodinating species.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC)[5].
-
Upon completion, pour the reaction mixture into water and quench with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the solution with sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-2-iodoaniline by column chromatography on silica gel.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate[6][7]. This reaction is particularly useful for introducing halides that are not easily introduced by direct electrophilic aromatic substitution.
-
Materials:
-
4-Bromo-2-iodoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI) - catalyst
-
Diethyl ether
-
Sodium hydroxide solution
-
-
Procedure:
-
Diazotization: In a beaker, carefully add 4-bromo-2-iodoaniline to concentrated sulfuric acid, keeping the temperature low (0-5 °C) in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of potassium iodide and a catalytic amount of copper(I) iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed[8].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br >> C-Cl. This allows for selective functionalization at the iodo-substituted positions while leaving the bromo-substituent intact for subsequent transformations.
Selective Cross-Coupling Reactions
This hierarchical reactivity is particularly advantageous in popular cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions[2][3].
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide. With this compound, one can selectively couple a boronic acid at one of the iodo positions under milder conditions, followed by a second coupling at the other iodo position or at the bromo position under more forcing conditions.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C-I bonds will react preferentially, allowing for the stepwise introduction of different alkyne moieties[3].
Reaction Scheme: Sequential Suzuki and Sonogashira Couplings
The following diagram illustrates a potential synthetic route leveraging the differential reactivity of this compound.
Caption: A plausible reaction pathway for the sequential functionalization of this compound.
Applications in Drug Discovery and Materials Science
Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of a wide range of functional molecules.
-
Pharmaceutical Intermediates: The ability to construct complex, unsymmetrical biaryl and diarylacetylene cores makes this compound a valuable precursor for the synthesis of pharmacologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and cardiovascular medications[3].
-
Materials Science: The rigid aromatic core and the potential for extensive functionalization make this compound a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of various substituents allows for the fine-tuning of the electronic and photophysical properties of the final materials.
Conclusion
This compound is a strategically important building block in organic synthesis. Its well-defined structure and the differential reactivity of its three halogen substituents provide a powerful platform for the controlled and sequential construction of complex, multi-substituted aromatic compounds. The synthetic route outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. The potential applications in cross-coupling reactions highlight its significance for researchers and scientists in the fields of drug discovery and materials science, enabling the development of novel functional molecules.
References
- Wikipedia. 4-Bromoaniline. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23.
- Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
- PubChem. 4-Bromo-2-iodoaniline. [Link]
- ResearchGate. P-C coupling reactions of 4-bromo-iodobenzene. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- ResearchGate. Reaction mechanism for the iodination of free‐anilines using the.... [Link]
- Crysdot LLC. This compound - Product. [Link]
- PubChem. This compound. [Link]
- Panda, N. (2016).
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- 1. This compound | C6H3BrI2 | CID 23158386 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. labproinc.com [labproinc.com]
- 5. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
solubility of 4-Bromo-1,2-diiodobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-1,2-diiodobenzene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive framework based on first principles of chemical interactions and solute-solvent compatibility. It complements this theoretical analysis with a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated aromatic compounds in synthesis, purification, and formulation, enabling informed solvent selection and process optimization.
Introduction and Physicochemical Profile
This compound is a heavily halogenated aromatic compound often employed as a building block or intermediate in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The successful execution of these reactions, as well as subsequent purification steps like recrystallization and chromatography, is critically dependent on an accurate understanding of the compound's solubility in various organic solvents. Proper solvent selection is paramount for controlling reaction kinetics, managing temperature, ensuring homogeneity, and achieving high purity and yield.
Molecular Structure and Properties
The solubility behavior of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties.
-
Structure: A benzene ring substituted with one bromine and two adjacent iodine atoms.
-
Polarity: The molecule is largely nonpolar due to the hydrophobic benzene ring and the large, polarizable halogen atoms. While individual C-I and C-Br bonds possess dipoles, the overall molecular polarity is relatively low.
-
Intermolecular Forces: The dominant intermolecular forces are London dispersion forces, which are significant due to the high molecular weight and large electron clouds of the iodine and bromine atoms. Dipole-dipole interactions are present but weaker. The molecule lacks any hydrogen bond donor or acceptor sites.
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21521-54-0 | [1] |
| Molecular Formula | C₆H₃BrI₂ | [2] |
| Molecular Weight | 408.80 g/mol | [1][2] |
| Appearance | Very Pale Yellow Solid | [1] |
| Melting Point | ~51 °C | [1] |
| Calculated XLogP3 | 3.9 | [2] |
Note: The high XLogP3 value suggests strong lipophilicity and predicts poor solubility in water.
Theoretical Solubility Framework
Based on the principle of "like dissolves like," we can predict the solubility of this compound across different classes of organic solvents. The key to its dissolution is the ability of a solvent to overcome the solute-solute intermolecular forces and create a stable solvated state.
Caption: Logical relationship governing solubility prediction.
Predicted Solubility Profile
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents interact solely through London dispersion forces. Given the large, polarizable nature of this compound, it is predicted to have moderate to good solubility in these solvents, particularly in aromatic solvents like toluene where π-π stacking interactions can also contribute.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone): This class of solvents offers both dispersion forces and dipole-dipole interactions. Halogenated solvents like DCM and chloroform are often excellent choices for dissolving other halogenated compounds. THF and ethyl acetate are also expected to be effective. Solubility is predicted to be high in this category.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen-bonding networks. The nonpolar this compound molecule cannot participate in hydrogen bonding and would disrupt the solvent's structure, making solvation energetically unfavorable. Therefore, it is predicted to have very low to negligible solubility in these solvents. Data for the analogous compound 1-Bromo-4-iodobenzene confirms it is insoluble in water.[3]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | Strong London dispersion forces and potential π-π interactions (Toluene) match the solute's primary intermolecular forces. |
| Polar Aprotic | Dichloromethane, Chloroform, THF, Acetone | High | A combination of dispersion forces and dipole-dipole interactions effectively solvates the molecule. |
| Polar Protic | Ethanol, Methanol, Water | Very Low / Insoluble | The solute cannot overcome the strong hydrogen-bonding network of the solvent, leading to poor solvation. |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a robust experimental methodology is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, GC-FID, or UV-Vis spectroscopy).
Experimental Workflow
Caption: Isothermal shake-flask workflow for solubility measurement.
Detailed Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials, add an excess of this compound (e.g., 50-100 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between 24 and 48 hours).
-
Phase Separation: After the equilibration period, turn off the shaker but leave the vials in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. This step is crucial to avoid clogging the filter in the next step.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a disposable syringe. Immediately attach a syringe filter (e.g., a 0.22 µm PTFE filter, chosen for its broad chemical compatibility) and dispense the filtrate into a clean vial for analysis.
-
Quantification:
-
Prepare a calibrated stock solution of this compound in a suitable solvent (e.g., acetonitrile for HPLC).
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered sample from step 5 to fall within the linear range of the calibration curve and analyze it.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or g/100 mL.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.
Conclusion
While specific published solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties. It is anticipated to be highly soluble in polar aprotic and nonpolar aromatic solvents and poorly soluble in polar protic solvents. This guide provides a robust, step-by-step experimental protocol that enables researchers to generate precise, quantitative solubility data in-house. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing synthetic campaigns involving this versatile building block.
References
Sources
4-Bromo-1,2-diiodobenzene melting point and boiling point
An In-depth Technical Guide to 4-Bromo-1,2-diiodobenzene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a versatile polyhalogenated aromatic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physical properties, synthesis methodologies, and key applications of this important chemical intermediate.
Core Properties of this compound
Understanding the fundamental physical characteristics of this compound is paramount for its effective use in synthesis and material design. The strategic placement of three halogen atoms on the benzene ring imparts unique reactivity and physical properties.
Physical and Chemical Data
The properties of this compound are summarized in the table below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrI₂ | [1] |
| Molecular Weight | 408.80 g/mol | [1][2][3] |
| Melting Point | 51 °C | [2][3] |
| Boiling Point | Not explicitly available; predicted to be high, likely requiring vacuum distillation. | |
| Physical State | Solid | [2][3] |
| Appearance | Very Pale Yellow | [2][3] |
| CAS Number | 21521-54-0 | [1][2][3] |
| Purity | Typically ≥98.0% (GC) | [2][3] |
The melting point of 51 °C indicates that this compound is a solid at room temperature, simplifying its handling and storage.[2][3] While an exact boiling point at atmospheric pressure is not readily reported in the literature, it is anticipated to be significantly high, characteristic of polyhalogenated benzene derivatives. For purification, vacuum distillation would be the method of choice to prevent thermal decomposition.
Synthesis of this compound: A Methodological Approach
The synthesis of this compound and related polyhalogenated benzenes often employs well-established transformations in organic chemistry, most notably the Sandmeyer reaction or related diazotization-iodination sequences starting from a suitable aniline precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound would originate from a commercially available or readily synthesizable bromo-iodo-aniline. The key transformation is the conversion of the amino group to an iodo group.
Caption: Retrosynthetic analysis for this compound.
Generalized Experimental Protocol: Diazotization-Iodination
The following protocol outlines a common and reliable method for the synthesis of aryl iodides from anilines, which is adaptable for the preparation of this compound.
Starting Material: A suitable bromo-iodo-aniline precursor.
Step 1: Diazotization
-
The aniline derivative is dissolved in an aqueous acidic solution, typically hydrochloric or sulfuric acid.
-
The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution. The slow addition is crucial to maintain the low temperature and control the exothermic reaction.
-
The reaction mixture is stirred for a short period at this low temperature to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
A solution of potassium iodide (KI) in water is prepared.
-
The freshly prepared, cold diazonium salt solution is then added portion-wise to the potassium iodide solution.
-
The reaction mixture is allowed to warm to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide, which often precipitates from the solution.
-
Nitrogen gas is evolved during this step, indicating the progress of the reaction.
Step 3: Work-up and Purification
-
The reaction mixture is cooled, and the crude product is collected by filtration or extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis and Materials Science
Polyhalogenated benzenes like this compound are valuable building blocks due to the differential reactivity of the halogen substituents. This allows for selective functionalization through various cross-coupling reactions.
Selective Cross-Coupling Reactions
The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference enables the selective functionalization at the iodine-substituted positions while leaving the bromine intact for subsequent transformations. This stepwise approach is a cornerstone for the synthesis of complex organic molecules. For instance, a Sonogashira coupling can be performed selectively at the C-I bond, followed by a Suzuki coupling at the C-Br bond.[4]
Precursor for Advanced Materials
Halogenated aromatic compounds are crucial intermediates in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] The ability to introduce different functional groups in a controlled manner allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[5]
Intermediate in Pharmaceutical Synthesis
The structural motif of this compound can be found in or used to construct more complex molecules that are investigated for their biological activity. The halogen atoms can serve as handles for introducing pharmacophoric groups or for modulating the lipophilicity and metabolic stability of a drug candidate.
Conclusion
This compound is a synthetically valuable compound with well-defined physical properties. Its utility stems from the presence of multiple, differentially reactive halogen atoms, which allows for its use as a versatile building block in the construction of complex organic molecules for a range of applications, from pharmaceuticals to advanced materials. The synthetic protocols for its preparation are robust and rely on fundamental organic transformations, making it an accessible intermediate for both academic and industrial research.
References
- This compound, 1G - B5743-1G - Lab Pro.
- This compound, 5G - B5743-5G - Lab Pro Inc.
- This compound | C6H3BrI2 | CID 23158386 - PubChem.
- Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene.
- 1-Bromo-4-iodobenzene - Wikipedia.
Sources
Navigating the Spectral Maze: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-1,2-diiodobenzene
For Immediate Release
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-bromo-1,2-diiodobenzene, a polysubstituted aromatic compound. In the absence of direct experimental spectra in the public domain, this paper leverages fundamental NMR principles, established substituent effects of halogens, and comparative data from analogous compounds to offer a detailed, theoretically grounded interpretation. This work serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling them to predict, understand, and interpret the NMR spectra of similarly complex halogenated aromatic systems.
Introduction: The Challenge of Polysubstituted Aromatics
The interpretation of NMR spectra for polysubstituted benzene derivatives presents a unique set of challenges. The chemical shifts and coupling patterns of the aromatic protons and carbons are intricately influenced by the electronic and steric effects of each substituent. In the case of this compound, the presence of three different halogen atoms—bromine and two iodines—on the benzene ring leads to a complex interplay of these effects, requiring a systematic approach to spectral assignment. This guide will deconstruct these influences to provide a robust prediction of the ¹H and ¹³C NMR spectra.
Theoretical Framework: Unraveling Substituent Effects
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems, the positions of signals are primarily governed by the interplay of inductive and resonance effects of the substituents.
-
Inductive Effects: Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deshields the adjacent carbon and proton atoms, shifting their signals downfield. This effect weakens with distance.
-
Resonance Effects: Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, an electron-donating resonance effect (+R). This effect increases electron density at the ortho and para positions, leading to shielding and an upfield shift of the corresponding signals. For halogens, the +R effect generally follows the order F > Cl > Br > I.
-
The "Heavy Atom Effect": A significant consideration for bromine and particularly iodine is the "heavy atom effect," which can cause an upfield shift (shielding) of the directly attached (ipso) carbon's signal in ¹³C NMR.[1] This phenomenon is attributed to the large electron cloud of the heavy halogen, which influences the diamagnetic shielding of the ipso-carbon.[1]
-
Anisotropic and Steric Effects: The magnetic anisotropy of the C-X bond (where X is a halogen) and steric interactions can also influence the chemical shifts of nearby protons.[2]
In this compound, the cumulative impact of these effects from all three halogens will determine the final chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern in the aromatic region, typically observed between δ 6.5 and 8.0 ppm.[3] The molecule has three aromatic protons, which will appear as distinct signals due to their unique chemical environments.
Logical Workflow for Spectral Prediction:
Caption: Logical workflow for the prediction of the ¹H NMR spectrum.
Predicted Chemical Shifts and Coupling:
Based on the additive effects of the substituents and data from similar compounds such as 1,2-diiodobenzene and 1-bromo-4-iodobenzene, the following predictions can be made:[4][5][6]
-
H-3: This proton is ortho to an iodine atom and meta to the other iodine and the bromine atom. The strong deshielding from the adjacent iodine will likely make this the most downfield proton.
-
H-6: This proton is ortho to an iodine atom and meta to the bromine atom. Its chemical shift is expected to be downfield, similar to H-3, but potentially slightly shielded due to the para relationship with the other iodine.
-
H-5: This proton is ortho to the bromine atom and meta to both iodine atoms. It is expected to be the most upfield of the three aromatic protons.
The coupling constants will be crucial for definitive assignment:
-
Jortho: ~7-9 Hz
-
Jmeta: ~2-3 Hz
-
Jpara: ~0-1 Hz
The expected multiplicities are:
-
H-3: A doublet of doublets, with one meta coupling and one para coupling.
-
H-5: A doublet of doublets, with one ortho and one meta coupling.
-
H-6: A doublet, with a large ortho coupling to H-5 and a smaller para coupling to H-3.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.9 - 8.2 | dd | Jmeta ≈ 2-3, Jpara ≈ 0-1 |
| H-5 | 7.2 - 7.5 | dd | Jortho ≈ 7-9, Jmeta ≈ 2-3 |
| H-6 | 7.6 - 7.9 | d | Jortho ≈ 7-9 |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound will show six distinct signals in the aromatic region (typically δ 110-150 ppm), as all six carbon atoms are in unique chemical environments.[3]
Workflow for ¹³C NMR Spectral Prediction:
Caption: Logical workflow for the prediction of the ¹³C NMR spectrum.
Predicted Chemical Shifts:
The chemical shifts of the carbon atoms will be influenced by the attached halogens.
-
Ipso-Carbons (C-1, C-2, C-4): The signals for the carbons directly bonded to the halogens will be significantly affected. The "heavy atom effect" will cause the signals for C-1 and C-2 (attached to iodine) to be shifted upfield relative to what would be expected based on electronegativity alone.[1] The signal for C-4 (attached to bromine) will also be influenced by this effect, though to a lesser extent than for iodine.
-
Protonated Carbons (C-3, C-5, C-6): The chemical shifts of these carbons will be influenced by their proximity to the halogen substituents. C-3 and C-6, being ortho to iodine atoms, will experience a combination of inductive deshielding and resonance shielding. C-5, being ortho to a bromine and meta to two iodines, will have its chemical shift determined by the balance of these effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Rationale |
| C-1, C-2 | 90 - 105 | Strong "heavy atom effect" from iodine. |
| C-4 | 115 - 125 | "Heavy atom effect" from bromine. |
| C-3, C-6 | 130 - 140 | Deshielded by adjacent iodine. |
| C-5 | 125 - 135 | Influenced by adjacent bromine and meta iodines. |
Experimental Protocol for NMR Analysis
For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
5.1. Sample Preparation [7][8][9][10][11][12][13]
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
5.2. NMR Spectrometer Setup and Data Acquisition [14]
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width for the aromatic region.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width for the aromatic and aliphatic regions.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Conclusion
This in-depth technical guide provides a comprehensive, theoretically grounded prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By systematically analyzing the inductive, resonance, heavy atom, and steric effects of the halogen substituents, we have proposed a set of expected chemical shifts and coupling patterns. The provided experimental protocol offers a clear methodology for obtaining high-quality spectra of this and similar compounds. This guide serves as a valuable resource for chemists, enabling them to approach the spectral analysis of complex halogenated aromatic molecules with confidence and a solid theoretical foundation.
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The Strategic Utility of 4-Bromo-1,2-diiodobenzene in Complex Molecule Synthesis: A Technical Guide for Researchers
For professionals engaged in the intricate art of molecule design, particularly within the pharmaceutical and materials science sectors, the selection of foundational building blocks is a critical determinant of synthetic success. Among the vast arsenal of available reagents, 4-Bromo-1,2-diiodobenzene emerges as a uniquely versatile and powerful scaffold. Its trifunctionalized aromatic core, featuring a strategic arrangement of one bromine and two iodine atoms, offers a canvas for selective and sequential chemical transformations, enabling the construction of complex, highly functionalized molecules that would be otherwise challenging to access. This guide provides an in-depth technical overview of this compound, including its commercial availability, key reactivity principles, and field-proven protocols for its application in advanced organic synthesis.
The A-B-C's of Reactivity: Understanding the Halogen Dance
The synthetic power of this compound lies in the differential reactivity of its halogen substituents in transition-metal-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond is inherently weaker and thus more susceptible to oxidative addition to a low-valent metal center (e.g., Palladium(0)) than the more robust Carbon-Bromine (C-Br) bond.[1] This reactivity hierarchy (C-I > C-Br) is the cornerstone of its utility, allowing for a programmed, stepwise functionalization of the aromatic ring.
This chemoselectivity enables researchers to first perform a coupling reaction at one or both of the iodine-bearing positions under milder conditions, leaving the bromine atom untouched for a subsequent, different coupling reaction under more forcing conditions. This strategic approach is invaluable for the synthesis of unsymmetrical biaryls and other complex motifs prevalent in biologically active molecules.[1]
Commercial Availability: Sourcing High-Purity this compound
The accessibility of high-quality starting materials is paramount for reproducible and reliable research outcomes. This compound is available from a number of reputable chemical suppliers, catering to a range of research and development needs. When selecting a supplier, researchers should consider factors such as purity, available quantities, and the availability of detailed analytical data (e.g., Certificate of Analysis).
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | ≥98% | 250 mg, 1 g, 5 g | 21521-54-0 |
| Lab Pro Inc. | Min. 98.0% (GC) | 1 g, 5 g | 21521-54-0 |
| JHECHEM CO LTD | Inquire | Bulk quantities | 21521-54-0 |
| Crysdot LLC | Inquire | Inquire | 21521-54-0 |
This table is a summary of commercially available sources and is not exhaustive. Researchers are encouraged to consult the suppliers' websites for the most current information.
Field-Proven Protocols for Cross-Coupling Reactions
The true value of this compound is realized in its application. Below are detailed, step-by-step protocols for two of the most powerful cross-coupling reactions in a synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Sonogashira coupling. These protocols are adapted from established methodologies for similar haloarenes and are designed to be self-validating systems.[2][3][4]
Selective Mono-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The protocol below is optimized for the selective mono-arylation at one of the more reactive iodine positions of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1, 10 mL), followed by the addition of a base, such as sodium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.
-
Reaction Execution: The reaction mixture is heated to 80 °C and stirred vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[5]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The choice of ligand can be crucial in optimizing yield and selectivity.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic solvent system helps to dissolve both the organic-soluble starting materials and the inorganic base.
Caption: Workflow for Selective Suzuki-Miyaura Mono-arylation.
Introduction of Alkynyl Moieties via Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This protocol is designed for the selective coupling of a terminal alkyne to one of the iodine positions of this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Solvent and Amine Base: Add a degassed solvent, typically anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL), followed by a suitable amine base, such as triethylamine (Et₃N) (2.0 mmol).
-
Inert Atmosphere: The reaction vessel is thoroughly purged with an inert gas (argon or nitrogen).
-
Alkyne Addition: The terminal alkyne (1.1 mmol) is added dropwise to the stirred reaction mixture.
-
Reaction Execution: The reaction is stirred at room temperature for 8-12 hours, or gently heated (40-50 °C) if necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.[6][7]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]
-
Amine Base: The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and also as a solvent.
-
Anhydrous Conditions: While some modern protocols tolerate water, traditional Sonogashira couplings are sensitive to moisture, which can lead to unwanted side reactions.
Sources
A Comprehensive Technical Guide to the Safe Handling and Application of 4-Bromo-1,2-diiodobenzene
Introduction: The Synthetic Utility of a Tri-Halogenated Benzene Ring
4-Bromo-1,2-diiodobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms on a benzene ring, offers chemists a powerful tool for the regioselective construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various catalytic conditions allows for sequential, controlled functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, along with insights into its chemical reactivity and a detailed protocol for its application in a common cross-coupling reaction.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar halogenated benzenes and available Safety Data Sheets (SDS) allow for a reliable hazard assessment.[3][4][5]
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Primary Routes of Exposure:
-
Inhalation
-
Skin contact
-
Eye contact
-
Ingestion
Toxicological Summary:
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the eyes can result in pain, redness, and potential damage to the cornea.[3] |
| Respiratory Sensitization | May cause respiratory irritation if inhaled as a dust or vapor. Symptoms may include coughing, shortness of breath, and irritation of the nasal passages.[3][5] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[3] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[3] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential to minimize the risks associated with handling this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure.[6][7][8]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4] | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended for direct handling.[3][6] | To prevent skin contact, which can cause irritation. Gloves must be inspected prior to use and changed immediately upon contamination. |
| Body Protection | A chemical-resistant laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron is advised.[6][7] | To protect the skin from accidental contact and to prevent contamination of personal clothing. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent the inhalation of dust or vapors, which can cause respiratory irritation. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6][9]
Storage
-
Container: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[10][11][12]
-
Incompatibilities: Store away from strong oxidizing agents.[4][5]
-
Temperature: Refrigerated storage is recommended.[10]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][8]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine bond. This allows for selective functionalization at the iodo-substituted positions while leaving the bromo-substituent intact for subsequent transformations.[1][13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to selectively couple at the iodo-positions.[14][15][16]
Sonogashira Coupling
Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be selectively performed at the iodo-positions of this compound.[13][17][18] This selective reactivity is highly advantageous for the synthesis of complex, conjugated systems.[19]
Experimental Protocol: Selective Sonogashira Coupling
This protocol details a representative procedure for the selective Sonogashira coupling of this compound with a terminal alkyne, functionalizing one of the iodo-positions.
Reaction Scheme:
Caption: Selective Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Inert Atmosphere: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an argon atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base: Add anhydrous THF, followed by the terminal alkyne (1.1 eq) and triethylamine (2.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-alkynylated product.
Workflow Diagram:
Caption: Step-by-step workflow for a selective Sonogashira coupling reaction.
Disposal Considerations
All waste generated from the handling and use of this compound must be treated as hazardous waste.[5][11]
-
Waste Classification: Waste is classified as hazardous.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][8][11] Do not allow the product to enter drains.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique reactivity profile enables the selective and sequential formation of multiple carbon-carbon and carbon-heteroatom bonds. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic potential of this important building block.
References
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- Sigma-Aldrich. (n.d.). This compound.
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- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Bromo-4-iodobenzene.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
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- Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- ResearchGate. (n.d.). Selective coupling of iodo substitutents in 4‐bromo‐2,5‐diiodotoluene....
- Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%.
- Benchchem. (n.d.). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
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A Senior Application Scientist's Guide to the Differential Reactivity of C-I vs. C-Br Bonds in Dihalobenzenes: A Cornerstone of Modern Synthetic Strategy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Halogen Homogeneity
In the intricate world of synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors, dihalobenzenes serve as foundational building blocks. Their utility, however, is not merely in the presence of two reactive handles, but in the nuanced and predictable difference in reactivity between those handles. The ability to selectively functionalize one halogen-carbon bond while leaving another untouched is a powerful strategic advantage. This guide provides an in-depth exploration of the core principles governing the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in dihalobenzene systems. We will move beyond simple empirical rules to dissect the underlying physical organic principles and demonstrate how these fundamentals are leveraged in palladium-catalyzed cross-coupling reactions—the workhorse of modern molecule-making—to enable complex, iterative synthetic strategies crucial for drug discovery and development.
The Tale of Two Bonds: Intrinsic Physicochemical Properties
The selective functionalization of a C-I bond in the presence of a C-Br bond is not a matter of chance, but a direct consequence of their fundamental physicochemical differences. The identity of the halogen atom dictates bond length, strength, and polarity, which in turn governs its susceptibility to cleavage in a chemical reaction.
A Quantitative Comparison
The most critical parameter for understanding this reactivity difference is the Bond Dissociation Energy (BDE), which represents the energy required to break the bond homolytically. A lower BDE signifies a weaker, more reactive bond.
| Property | C-Br Bond | C-I Bond | Rationale for Difference |
| Avg. Bond Dissociation Energy (BDE) | ~270 kJ/mol[1] | ~240 kJ/mol[1] | The larger atomic radius of iodine leads to a longer and weaker bond with carbon due to less effective orbital overlap.[2][3] |
| Avg. Bond Length | ~1.94 Å | ~2.14 Å | Iodine's valence electrons are in the 5p orbital, which is larger and more diffuse than bromine's 4p orbital, resulting in a greater distance from the carbon nucleus. |
| Electronegativity Difference (Pauling) | C(2.55) vs. Br(2.96) = 0.41 | C(2.55) vs. I(2.66) = 0.11 | The smaller electronegativity difference makes the C-I bond less polar and more covalent, contributing to its lower BDE.[4] |
The causality is clear: the C-I bond is inherently weaker and more readily cleaved than the C-Br bond.[1][4] This ~30 kJ/mol difference in BDE is the energetic foundation upon which selective synthesis is built.
The Nexus of Reactivity: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds. The differential reactivity of C-I and C-Br bonds is most prominently exploited within this catalytic framework. The key to this selectivity lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .
The Oxidative Addition Step: The Moment of Selection
In this step, a low-valent Palladium(0) complex inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) species.[5][6][7][8] The energy barrier for this step is directly related to the strength of the C-X bond being broken. Consequently, the weaker C-I bond undergoes oxidative addition at a significantly faster rate than the stronger C-Br bond.[5][9][10]
Caption: Generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
This kinetic preference allows chemists to "address" the C-I bond selectively. By carefully choosing reaction conditions (e.g., temperature, reaction time), one can facilitate coupling exclusively at the iodine position, preserving the bromine for a subsequent, distinct transformation.
Chemoselectivity in Action: A Comparative Analysis of Key Reactions
The theoretical preference for C-I activation translates into tangible synthetic advantages across the most common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids, is a workhorse in drug development. In substrates like 1-bromo-4-iodobenzene, selective mono-arylation at the C-I position is readily achievable.[11][12][13]
Experimental Protocol: Selective Monosubstitution of 1-Bromo-4-iodobenzene
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-iodobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).[11]
-
Solvent: Add a degassed solvent, typically THF or dioxane/water.
-
Catalyst: Introduce the palladium catalyst system, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃.[11][12]
-
Reaction: Stir the mixture at room temperature. The reaction progress is monitored by TLC or GC-MS. The higher reactivity of the C-I bond ensures it reacts first.[11]
-
Workup: Upon consumption of the starting dihalide and formation of the desired bromo-iodobiphenyl, the reaction is quenched, extracted, and purified via column chromatography. The resulting product retains the C-Br bond for further chemistry.
Causality Note: While highly selective, Suzuki couplings can sometimes lead to over-functionalization (diarylation). This can occur when bulky ligands are used, as they may slow the dissociation of the palladium catalyst from the mono-coupled product, increasing the probability of a second, intramolecular oxidative addition at the C-Br site.[14]
Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne. This reaction exhibits exceptionally high selectivity for the C-I bond. The reactivity trend is so pronounced (Aryl-I > Aryl-Br >> Aryl-Cl) that C-I coupling often proceeds smoothly at room temperature, whereas C-Br coupling requires elevated temperatures.[9][15] This provides a simple and robust thermal switch for selectivity.
Caption: Sequential Sonogashira and Suzuki coupling workflow.
Experimental Protocol: Selective Sonogashira Coupling
-
Setup: In a flask under an inert atmosphere, combine 1-bromo-4-iodobenzene (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent & Base: Dissolve the components in a suitable solvent like THF or DMF, and add a mild base such as triethylamine (TEA) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[9]
-
Workup: After completion, the reaction mixture is filtered to remove amine salts, the solvent is evaporated, and the product is purified, yielding the bromo-alkynylbenzene ready for the next step.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and generally follows the expected reactivity trend: Ar-I > Ar-Br > Ar-Cl.[10] This allows for the selective formation of an aniline from an iodo-bromobenzene. However, a key field-proven insight is that iodide anions, generated as a byproduct of the reaction, can sometimes act as catalyst inhibitors by forming unreactive palladium-iodide bridged dimers.[6][10] For this reason, while C-I bonds are kinetically more reactive, C-Br bonds can sometimes provide more consistent and higher yields, making the choice of substrate a matter of careful optimization.[10]
Experimental Protocol: Selective C-I Amination
-
Setup: Charge a reaction vessel with 1-bromo-4-iodobenzene (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture, typically to 80-110 °C, under an inert atmosphere. Monitor by LC-MS.
-
Workup: Upon completion, cool the reaction, quench with water, extract with an organic solvent, and purify the resulting N-aryl-4-bromoaniline.
Modulating Reactivity: Advanced Considerations
While the intrinsic BDE difference is the primary driver of selectivity, other factors can be used to fine-tune reactivity.
-
Steric Effects: The spatial environment around the C-X bond can influence the approach of the bulky palladium catalyst.[16] Extreme steric hindrance can sometimes even alter the reaction mechanism from a two-electron oxidative addition to a single-electron radical pathway, which can paradoxically accelerate the activation of a hindered aryl halide.[17][18]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can increase the rate of oxidative addition by making the ipso-carbon more electrophilic, while electron-donating groups can have the opposite effect.
-
Catalyst & Ligand Control: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can enhance the electron density on the Pd(0) center, promoting the oxidative addition of even stronger bonds like C-Br and C-Cl.[14][19][20][21] In some advanced cases, specific ligands have been shown to invert the "natural" selectivity, a testament to the power of catalyst control.[19][22]
Application in Drug Development: The Power of Iterative Synthesis
The predictable, chemoselective reactivity of C-I vs. C-Br bonds is not merely an academic curiosity; it is a cornerstone of modern medicinal chemistry and drug development. It enables iterative cross-coupling , a strategy where different molecular fragments are introduced onto a common scaffold in a controlled, stepwise manner.
This approach is invaluable for:
-
Rapid Analog Synthesis: Creating libraries of related compounds for Structure-Activity Relationship (SAR) studies.
-
Late-Stage Functionalization: Introducing key functional groups late in a synthetic sequence, allowing for diversification of complex drug candidates.[23]
-
Fragment-Based Drug Discovery: "Stitching" together molecular fragments on a dihalobenzene linker to build potent drug molecules.
Caption: Iterative cross-coupling workflow in drug discovery.
Conclusion
The differential reactivity between carbon-iodine and carbon-bromine bonds in dihalobenzenes is a direct result of fundamental principles of bond strength and chemical kinetics. The lower bond dissociation energy of the C-I bond renders it significantly more susceptible to oxidative addition by palladium(0) catalysts. This kinetic preference is not just predictable but synthetically exploitable, allowing researchers to perform selective functionalizations with a high degree of control. Mastering this concept empowers chemists to design elegant, efficient, and iterative synthetic routes, accelerating the discovery and development of novel therapeutics and advanced materials.
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An In-depth Technical Guide to Polyhalogenated Benzene Derivatives: Synthesis, Reactivity, and Applications
This guide provides a comprehensive overview of polyhalogenated benzene derivatives, tailored for researchers, scientists, and professionals in drug development. It delves into the core aspects of their synthesis, chemical behavior, and significant applications, with a focus on providing actionable insights and methodologies.
Introduction: The Double-Edged Sword of Halogenation
Polyhalogenated benzenes, aromatic hydrocarbons bearing multiple halogen substituents, represent a class of compounds with immense industrial and pharmaceutical significance.[1] Their unique physicochemical properties, imparted by the number, type, and position of halogen atoms, render them valuable as solvents, synthetic intermediates, and bioactive molecules.[2][3] However, this chemical stability and utility are often counterbalanced by significant toxicological and environmental concerns, making a thorough understanding of their behavior paramount.
The introduction of halogens to a benzene ring dramatically alters its electronic properties. While halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are also ortho-, para-directing because of resonance effects where their lone pairs can donate electron density to the ring.[4][5][6] This dual nature is a cornerstone of their reactivity and synthetic utility.
Nomenclature of Polyhalogenated Benzenes:
Systematic naming follows IUPAC conventions, where benzene is the parent name and halogens are listed as prefixes.[7] For disubstituted benzenes, the terms ortho- (1,2), meta- (1,3), and para- (1,4) are commonly used to denote the relative positions of the substituents.[8] When three or more substituents are present, numerical locants are used to indicate their positions, assigning the lowest possible numbers.[7]
Synthesis of Polyhalogenated Benzene Derivatives
The primary route for introducing halogen atoms onto a benzene ring is through electrophilic aromatic substitution (EAS) .[9] The specific conditions and catalysts vary depending on the halogen.
Halogenation Reactions
-
Chlorination and Bromination: These reactions are typically carried out by treating benzene or a substituted benzene with Cl₂ or Br₂ in the presence of a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃.[10][11] The catalyst polarizes the halogen molecule, creating a stronger electrophile.
-
Iodination: Direct iodination with I₂ is generally a reversible and slow reaction. Therefore, an oxidizing agent, such as nitric acid or hydrogen peroxide, is used to oxidize I₂ to a more potent electrophilic species.
-
Fluorination: Direct fluorination of benzene is highly exothermic and difficult to control. Therefore, alternative methods like the Balz-Schiemann reaction are employed, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.
Strategic Synthesis of Polysubstituted Benzenes
The synthesis of specifically substituted polyhalogenated benzenes requires careful planning, considering the directing effects of the substituents already present on the ring.[12][13] The order of reactions is often critical to achieving the desired isomer.[10][14]
Experimental Protocol: Synthesis of 1,3,5-Trichlorobenzene
This protocol outlines a representative synthesis of a polysubstituted benzene, highlighting the strategic considerations involved.
Step 1: Nitration of Benzene
-
To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid (1:2 v/v) at 0-10 °C, slowly add benzene.
-
Maintain the temperature below 50 °C during the addition.
-
After the addition is complete, stir the mixture for 1 hour.
-
Pour the reaction mixture onto crushed ice and separate the organic layer (nitrobenzene).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again. Dry over anhydrous calcium chloride.
Step 2: Reduction of Nitrobenzene to Aniline
-
In a round-bottom flask, combine nitrobenzene, granulated tin, and concentrated hydrochloric acid.
-
Reflux the mixture for 1-2 hours until the reaction is complete (disappearance of the oily nitrobenzene layer).
-
Cool the reaction mixture and add a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the aniline.
-
Extract the aniline with diethyl ether, and dry the ethereal solution over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain aniline.
Step 3: Chlorination of Aniline
-
Dissolve aniline in glacial acetic acid.
-
Pass a stream of chlorine gas through the solution while maintaining the temperature at 20-25 °C. The reaction is highly exothermic and requires cooling.
-
Continue the chlorination until the desired degree of substitution is achieved (monitoring by TLC or GC). This step will yield a mixture of chlorinated anilines, with 2,4,6-trichloroaniline being a major product.
Step 4: Deamination of 2,4,6-Trichloroaniline (Sandmeyer Reaction)
-
Dissolve 2,4,6-trichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.
-
After the evolution of gas ceases, heat the mixture on a water bath to complete the reaction.
-
Extract the 1,3,5-trichlorobenzene with a suitable solvent (e.g., diethyl ether), wash, dry, and purify by distillation or recrystallization.
Reactivity and Mechanistic Insights
The reactivity of polyhalogenated benzenes is largely dictated by the interplay of inductive and resonance effects of the halogen substituents.
Electrophilic Aromatic Substitution
As mentioned, halogens are deactivating yet ortho-, para-directing.[4] The deactivation is due to the strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[5][6] The ortho-, para-directing nature arises from the ability of the halogen's lone pairs to donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack more than the meta intermediate.
Nucleophilic Aromatic Substitution
Polyhalogenated benzenes are more susceptible to nucleophilic attack than benzene itself.[15] The electron-withdrawing halogens increase the electrophilicity of the ring carbons. Nucleophilic aromatic substitution (SNAAr) can proceed through two main mechanisms:
-
Addition-Elimination (SNAAr): This is the more common mechanism and is facilitated by the presence of strong electron-withdrawing groups. The nucleophile attacks the carbon bearing a leaving group (halogen), forming a resonance-stabilized intermediate called a Meisenheimer complex. The leaving group then departs, restoring aromaticity.
-
Elimination-Addition (Benzyne Mechanism): In the absence of strong electron-withdrawing groups and under strongly basic conditions, this mechanism can occur. A strong base abstracts a proton from the ring, followed by the elimination of a halide ion to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne.
Applications in Drug Development and Industry
Polyhalogenated benzenes are versatile building blocks in the synthesis of pharmaceuticals and other industrial chemicals.[2][1]
Role in Medicinal Chemistry
Halogenation is a common strategy in drug design to enhance the biological activity and pharmacokinetic properties of a molecule.[16] The introduction of halogens can:
-
Increase Lipophilicity: This can improve membrane permeability and oral absorption.[16]
-
Block Metabolic Sites: Halogens can be introduced to prevent metabolic degradation at specific positions, thereby increasing the drug's half-life.
-
Modulate Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, affecting drug-receptor interactions.[17]
-
Form Halogen Bonds: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with biological targets that can enhance binding affinity.[16]
A notable example is the use of fluorinated benzene derivatives in many modern drugs.[17] For instance, Umbralisib, a PI3K inhibitor, features multiple fluorine atoms on its aromatic rings, contributing to its improved pharmacokinetic profile.[17]
Industrial Applications
Beyond pharmaceuticals, polyhalogenated benzenes have found widespread use as:
-
Solvents: Their non-polar nature and ability to dissolve a wide range of organic compounds make them excellent solvents for various industrial processes.[3][18][19]
-
Pesticides and Herbicides: Historically, compounds like DDT (dichloro-diphenyl-trichloroethane), which contains chlorinated benzene rings, were used extensively as pesticides.[1] However, their environmental persistence has led to restrictions on their use.
-
Flame Retardants: Polybrominated diphenyl ethers (PBDEs), which contain brominated benzene rings, have been used as flame retardants in plastics and textiles.[20]
Analytical Methodologies
The detection and quantification of polyhalogenated benzenes in various matrices are crucial for quality control, environmental monitoring, and toxicological studies.
Chromatographic Techniques
Gas chromatography (GC) is the most common technique for analyzing these compounds due to their volatility.[21]
-
GC with Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds.
-
GC with Mass Spectrometry (GC-MS): This provides both separation and structural identification, making it a powerful tool for complex mixtures.[21][22][23] High-resolution mass spectrometry (HRMS) can provide even greater specificity.[21]
High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile or thermally labile derivatives.[22]
Sample Preparation
Effective sample preparation is critical for accurate analysis. This often involves:
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.
-
Clean-up: Using techniques like column chromatography with adsorbents such as silica or alumina to remove interfering compounds.[21]
Workflow for Analysis of Polyhalogenated Benzenes in Environmental Samples
Caption: General workflow for the analysis of polyhalogenated benzenes.
Toxicology and Environmental Fate
Many polyhalogenated aromatic hydrocarbons (PAHs) are persistent organic pollutants (POPs) due to their chemical stability and resistance to degradation.[20][24] This persistence, combined with their lipophilicity, leads to bioaccumulation in the food chain.[20][25]
Mechanisms of Toxicity
The toxicity of many halogenated aromatic hydrocarbons is mediated by the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[26][27]
-
Binding to AhR: The polyhalogenated compound enters the cell and binds to the AhR in the cytoplasm.
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.
-
Gene Expression: In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences (dioxin-responsive elements), leading to altered gene expression.[27] This can induce the expression of drug-metabolizing enzymes and lead to a range of toxic effects, including hepatotoxicity, immunotoxicity, and carcinogenicity.[26][28]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Simplified AhR signaling pathway for polyhalogenated aromatics.
Health Effects
Exposure to certain polyhalogenated benzenes has been linked to a variety of adverse health effects in both animals and humans, including:
-
Chloracne: A severe skin condition.
-
Hepatotoxicity: Liver damage.[29]
-
Immunosuppression: Weakening of the immune system.[28]
-
Carcinogenicity. [28]
The toxicity of these compounds can vary significantly depending on the degree and pattern of halogenation.
Conclusion
Polyhalogenated benzene derivatives are a fascinating and important class of compounds with a rich chemistry and a wide array of applications. Their synthesis requires strategic planning, and their reactivity is governed by a delicate balance of electronic effects. While their utility in drug development and industry is undeniable, their potential for toxicity and environmental persistence necessitates careful handling, thorough risk assessment, and the development of safer alternatives and effective remediation strategies. A deep understanding of their properties and behavior is essential for harnessing their benefits while mitigating their risks.
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The Strategic deployment of 4-Bromo-1,2-diiodobenzene in Advanced Organic Synthesis
A Technical Guide for Researchers, Scientists, and Professionals in Drug Development and Materials Science
Introduction: Unveiling a Versatile Tri-Halogenated Benzene Scaffold
In the intricate landscape of modern organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 4-Bromo-1,2-diiodobenzene stands out as a uniquely functionalized aromatic scaffold. Its distinct arrangement of three halogen atoms—one bromine and two vicinal iodine atoms—offers a hierarchical reactivity profile that can be exploited for selective and sequential bond formation. This technical guide, curated for the discerning eye of researchers and development scientists, delves into the core utility of this compound, elucidating its pivotal role in sophisticated synthetic strategies, from the assembly of polycyclic aromatic hydrocarbons to the generation of reactive aryne intermediates.
The Foundation of Selectivity: Understanding the Reactivity Landscape
The synthetic power of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the ease of oxidative addition follows the trend C-I > C-Br > C-Cl. The two adjacent carbon-iodine (C-I) bonds in this compound are significantly more labile and thus more readily undergo oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the more robust carbon-bromine (C-Br) bond. This inherent difference in bond energy is the cornerstone of its utility, enabling chemists to perform sequential, site-selective functionalizations.
This predictable chemoselectivity allows for a stepwise approach to molecular construction, where the iodine positions can be selectively reacted under milder conditions, leaving the bromine atom intact for subsequent transformations under more forcing conditions. This strategic advantage minimizes the need for complex protecting group manipulations and often streamlines synthetic routes, leading to higher overall yields and purity.
Core Applications in Cross-Coupling Reactions
This compound is a premier substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, serving as a linchpin in the synthesis of highly substituted aromatic systems.
Sequential Sonogashira Couplings: Crafting Complex Alkynyl Architectures
The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, is particularly well-suited for leveraging the reactivity of this compound.[1] The significant difference in reactivity between the C-I and C-Br bonds allows for a one-pot, two-step sequential coupling with two different terminal alkynes.[2]
Conceptual Workflow for Sequential Sonogashira Coupling:
Sources
Methodological & Application
The Strategic Utility of 4-Bromo-1,2-diiodobenzene in Sequential Suzuki Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: Navigating Selectivity in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For researchers and professionals in drug development and materials science, the ability to construct complex molecular architectures with precision is paramount. Within this context, polyhalogenated aromatic compounds serve as versatile scaffolds, allowing for the stepwise introduction of various substituents. 4-Bromo-1,2-diiodobenzene stands out as a particularly strategic starting material, offering a hierarchical reactivity of its halogen atoms that can be exploited for selective and sequential functionalization.
This technical guide provides an in-depth exploration of the application of this compound in Suzuki cross-coupling reactions. Moving beyond a simple recitation of steps, we will delve into the mechanistic principles that govern selectivity, provide field-proven protocols for both mono- and diarylation, and showcase the power of this reagent in the synthesis of complex, unsymmetrically substituted bi- and terphenyl derivatives.
The Principle of Chemoselectivity: A Tale of Two Halogens
The utility of this compound in sequential Suzuki couplings is rooted in the differential reactivity of its carbon-halogen bonds towards palladium catalysts. The generally accepted order of reactivity for halobenzenes in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is C-I > C-Br > C-Cl >> C-F.[2] This trend is a direct consequence of the bond dissociation energies; the weaker carbon-iodine bonds are more readily cleaved by the palladium(0) catalyst.
This inherent difference allows for a high degree of chemoselectivity. Under carefully controlled conditions, the two C-I bonds of this compound can be selectively functionalized while the more robust C-Br bond remains intact for a subsequent, distinct coupling reaction. This stepwise approach is a powerful strategy for the synthesis of unsymmetrical poly-aryl systems, which are prevalent motifs in pharmaceuticals and advanced materials.[3][4]
Mechanistic Considerations for Sequential Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The strategic application of this compound hinges on controlling the initial oxidative addition step.
Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
By employing milder reaction conditions in the initial step, such as lower temperatures and carefully chosen palladium catalysts and ligands, the reaction can be biased towards the activation of the C-I bonds. Once the desired mono- or di-iodo-substituted product is formed, the reaction conditions can be intensified (e.g., higher temperature, different ligand) to facilitate the coupling at the less reactive C-Br position.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a robust starting point for researchers. It is crucial to note that optimization of reaction conditions, including catalyst loading, base, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Selective Mono-Arylation at the Iodine Position
This protocol details a representative procedure for the selective coupling of an arylboronic acid at one of the iodine positions of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Figure 2. Experimental workflow for selective mono-arylation.
Protocol 2: Sequential Di-Arylation
This protocol outlines the subsequent coupling at the second iodine position and finally at the bromine position, starting from the mono-arylated product obtained in Protocol 1.
Materials:
-
Mono-arylated product from Protocol 1
-
Second arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask containing the mono-arylated product (1.0 mmol), add the second arylboronic acid (1.2 mmol) and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) under a positive flow of inert gas.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction for the formation of the di-iodo-substituted, mono-bromo intermediate.
-
Once the second coupling is complete, a third arylboronic acid and a more robust catalyst system (e.g., with a biarylphosphine ligand) can be added to the same pot, and the temperature increased to 110-120 °C to achieve coupling at the C-Br position.
-
Follow the workup and purification procedure outlined in Protocol 1 to isolate the unsymmetrical terphenyl product.
Data Presentation: A Summary of Reaction Parameters
The following table summarizes key reaction parameters for the selective Suzuki coupling of this compound, providing a comparative overview for strategic planning.
| Coupling Stage | Halogen Targeted | Typical Catalyst | Typical Ligand | Typical Base | Temperature (°C) |
| First Coupling | C-I | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 60-70 |
| Second Coupling | C-I | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 90-100 |
| Third Coupling | C-Br | Pd₂(dba)₃ | SPhos | K₃PO₄ | 110-120 |
Applications in Drug Discovery and Materials Science
The ability to synthesize a diverse array of unsymmetrical bi- and terphenyls from a single, readily available starting material is of significant interest to the pharmaceutical and materials science industries.[5] These scaffolds are present in numerous biologically active molecules and functional organic materials. The stepwise functionalization of this compound allows for the rapid generation of compound libraries for screening purposes and the targeted synthesis of complex molecules with precisely tailored electronic and steric properties.
Conclusion: A Versatile Tool for Complex Synthesis
This compound is a powerful and versatile building block for the construction of complex, polysubstituted aromatic compounds via sequential Suzuki-Miyaura cross-coupling reactions. By understanding and controlling the inherent differences in the reactivity of its carbon-halogen bonds, researchers can achieve a high degree of chemoselectivity, enabling the efficient synthesis of unsymmetrical bi- and terphenyls. The protocols and principles outlined in this guide provide a solid foundation for the strategic application of this valuable reagent in advanced organic synthesis.
References
- Liu, C., et al. (2015). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Organic & Biomolecular Chemistry, 13(5), 1436-1443.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3489.
- Hearn, B. R., et al. (2010). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Tetrahedron Letters, 51(38), 5042-5045.
- D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.
- Németh, B., et al. (2015). Chemoselective Suzuki-Miyaura reactions of 4-bromo-3-O-triflyl-estrone. Synthesis and atropisomerism of arylated estrones. Steroids, 97, 36-44.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- Roy, A., et al. (2020). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 18(30), 5855-5860.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
- Du, C., Hart, H., & Ng, K. K. D. (1986). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. The Journal of Organic Chemistry, 51(17), 3162-3165.
- Indra, A., et al. (2013). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. Dalton Transactions, 42(24), 8893-8900.
- Dong, J., et al. (2024). Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based fluorescent materials. Chemical Science, 15(1), 245-251.
- Catellani, M., Motti, E., & Della Ca', N. (2008). Palladium/Norbornene Cooperative Catalytic C H Functionalization. Accounts of Chemical Research, 41(11), 1512-1522.
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- 3. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-1,2-diiodobenzene
Introduction: Unlocking Molecular Complexity with Selective Alkynylation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
This application note provides a detailed guide to the Sonogashira coupling protocol utilizing 4-bromo-1,2-diiodobenzene, a versatile building block for the construction of complex, unsymmetrically substituted aromatic systems. The differential reactivity of the three halogen atoms on the benzene ring (two iodides and one bromide) presents a unique opportunity for selective, stepwise functionalization. By carefully controlling the reaction conditions, chemists can orchestrate the introduction of one or two alkyne moieties at specific positions, paving the way for the synthesis of intricate molecular architectures such as enediynes and other polyfunctionalized aromatic compounds.[4][5]
The strategic advantage of using this compound lies in the well-established reactivity trend of aryl halides in Sonogashira couplings: I > Br > Cl.[6] This inherent chemoselectivity allows for the preferential coupling at the carbon-iodine bonds while leaving the less reactive carbon-bromine bond available for subsequent transformations.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive aryl-halide bond (in this case, a C-I bond) to form a Pd(II) intermediate.[2]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.[2]
-
Reductive Elimination: The desired aryl-alkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity. A base, typically an amine, then deprotonates the alkyne to form a copper(I) acetylide.[2]
This synergistic relationship between the two metals allows the reaction to proceed under mild conditions.
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Strategic Considerations for Selective Coupling
The presence of two iodine atoms and one bromine atom on the same aromatic ring allows for a hierarchical approach to functionalization.
-
Mono-alkynylation: By using one equivalent of the terminal alkyne, the reaction can be directed to selectively couple at one of the C-I bonds. Studies on similarly substituted polyiodoarenes suggest that the reaction will preferentially occur at the less sterically hindered iodine position.[6] In the case of this compound, this would favor coupling at the C1 or C2 position. While electronic effects of the bromine atom may play a role, steric hindrance is often a dominant factor in determining regioselectivity.[6]
-
Di-alkynylation: Employing two or more equivalents of the alkyne will lead to the coupling at both C-I bonds, yielding a 1,2-dialkynyl-4-bromobenzene derivative. The C-Br bond is expected to remain intact under standard Sonogashira conditions that are selective for iodides.[6]
-
Stepwise Di-alkynylation with Different Alkynes: A powerful strategy involves a sequential, one-pot approach. First, a mono-alkynylation is performed with one alkyne. Then, a second, different alkyne can be introduced to react at the remaining C-I bond, leading to the synthesis of unsymmetrical di-alkynylated products.[4]
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dark place. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify by distillation or filtration through a short plug of silica if necessary. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Air-stable, but should be stored under inert gas. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Should be a white to off-white powder. Discolored (brown/green) CuI should be purified. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Degas with argon or nitrogen before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a freshly opened bottle or a solvent purification system. |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Amines are corrosive and have strong odors.
-
Solvents are flammable. Avoid open flames and sparks.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed to favor the formation of the mono-alkynylated product.
Reaction Setup:
Caption: Figure 2: Workflow for Selective Mono-alkynylation.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 408.8 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and anhydrous, degassed triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Slowly add the terminal alkyne (1.05 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-alkynylated product(s).
Expected Outcome: This reaction is expected to yield a mixture of the two possible mono-alkynylated regioisomers, with the major isomer likely being the one resulting from coupling at the less sterically hindered iodine. Careful chromatography will be required for their separation.
Protocol 2: Di-alkynylation of this compound
This protocol is optimized for the formation of the di-alkynylated product, leaving the bromo-substituent intact.
Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Slowly add the terminal alkyne (2.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then warm to 40-50 °C.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediates by TLC or GC-MS. The reaction may require 6-12 hours.
-
Upon completion, follow the workup and purification procedure outlined in steps 7-10 of Protocol 1.
Expected Outcome: This procedure should yield the 4-bromo-1,2-bis(alkynyl)benzene as the major product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh Pd and Cu catalysts. Ensure an inert atmosphere is maintained. |
| Insufficiently degassed solvents/reagents | Thoroughly degas all solvents and amine base prior to use. | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. |
| High catalyst loading or temperature | Reduce the amount of CuI and/or run the reaction at a lower temperature. | |
| Incomplete di-alkynylation (Protocol 2) | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Consider adding a second portion of the catalyst. |
| Difficulty in separating regioisomers (Protocol 1) | Similar polarity of isomers | Use a long chromatography column with a shallow solvent gradient. Consider HPLC for analytical or small-scale separation. |
Conclusion
The Sonogashira coupling of this compound offers a powerful and selective method for the synthesis of highly functionalized aromatic compounds. By leveraging the inherent differences in halogen reactivity, researchers can achieve controlled mono- or di-alkynylation at the iodine positions. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in drug discovery, materials science, and synthetic methodology development. Careful control of stoichiometry and reaction conditions is paramount to achieving the desired selectivity and maximizing yields.
References
- Al-Zoubi, R. M., Al-Omari, M. K., Al-Jammal, W. K., & Ferguson, M. J. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366–16376. [Link]
- Balova, I. A., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 22(20). [Link]
- Fisher, T. J., & Dussault, P. H. (2012). Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate) of 4,5-Diiodobenzene-1,2-diol. European Journal of Organic Chemistry, 2012(13), 2533–2536. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
- Al-Zoubi, R. M. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16366-16376. [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate) of 4,5-Diiodobenzene-1,2-diol | Semantic Scholar [semanticscholar.org]
- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-1,2-diiodobenzene as a Regiocontrolled Precursor for 4-Bromobenzyne
Abstract
Arynes are exceptionally reactive intermediates that have become powerful tools in modern organic synthesis, enabling the rapid construction of complex, functionalized aromatic systems.[1][2] The choice of aryne precursor is critical for controlling reaction conditions and, importantly, the regiochemical outcome of subsequent transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Bromo-1,2-diiodobenzene as a strategic precursor for the in situ generation of 4-bromobenzyne. We will explore the underlying principles of its reactivity, provide validated, step-by-step protocols for its application in cycloaddition and nucleophilic trapping reactions, and offer expert insights into optimizing experimental outcomes.
Introduction: The Strategic Advantage of this compound
The transient nature of arynes necessitates their in situ generation from stable precursors.[3][4] While numerous methods exist, such as the use of silylaryl triflates or the decomposition of benzenediazonium-2-carboxylates, the metal-halogen exchange of ortho-dihalobenzenes remains a robust and highly effective strategy.[5][6]
This compound offers a distinct advantage over simpler dihalobenzenes. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective metal-halogen exchange.[7] The C-I bond is weaker and more susceptible to exchange with common organometallic reagents like organolithiums or Grignard reagents.[3][7] This inherent chemoselectivity provides a reliable and regiocontrolled route to a specific aryne intermediate, 4-bromobenzyne, leaving the bromine atom intact as a valuable synthetic handle for subsequent cross-coupling reactions or other transformations.[8]
This controlled generation under relatively mild conditions makes this compound an invaluable tool for building molecular complexity in pharmaceutical and materials science applications.[9]
Mechanism of Aryne Generation
The generation of 4-bromobenzyne from this compound proceeds via a two-step sequence initiated by a metal-halogen exchange.
-
Selective Metal-Iodine Exchange: Upon treatment with an organolithium (e.g., n-BuLi) or Grignard reagent (e.g., i-PrMgCl) at low temperatures (typically -78 °C), a selective exchange occurs at one of the C-I bonds, forming a transient aryl-lithium or aryl-magnesium intermediate. The C-Br bond remains unaffected due to its higher bond strength.
-
Elimination: The resulting organometallic intermediate is unstable and rapidly undergoes elimination of the remaining iodine atom along with the metal cation (e.g., LiI or MgBrI) to form the strained triple bond of the 4-bromobenzyne intermediate.
This process is highly efficient and occurs rapidly at low temperatures, immediately making the aryne available for reaction with a trapping agent present in the solution.
Figure 1: Mechanism of 4-bromobenzyne generation and subsequent trapping.
Physicochemical Data and Safety Precautions
A thorough understanding of the precursor's properties is essential for safe and effective experimentation.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 21521-54-0[10] |
| Molecular Formula | C₆H₃BrI₂[11] |
| Molecular Weight | 433.80 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in THF, diethyl ether, toluene |
Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Organolithium and Grignard reagents are pyrophoric and/or moisture-sensitive. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Temperature Control: The generation of the aryne is exothermic. Maintain strict temperature control using a cryostat or a dry ice/acetone bath to prevent uncontrolled side reactions.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They should be adapted based on the specific trapping agent and desired scale.
Protocol 1: General Workflow for Aryne Reactions
This diagram outlines the standard laboratory procedure for generating and trapping 4-bromobenzyne.
Figure 2: Standard experimental workflow for aryne generation and trapping.
Protocol 2: [4+2] Cycloaddition with Furan
This protocol demonstrates the classic Diels-Alder reaction, which is often used as definitive proof of aryne formation.[12][13]
Principle: The highly electrophilic aryne acts as a potent dienophile, readily undergoing a [4+2] cycloaddition with a conjugated diene like furan. The resulting product is a stable, bicyclic adduct.
Materials:
-
This compound (1.0 eq)
-
Furan (freshly distilled, 5.0 eq)
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (e.g., 434 mg, 1.0 mmol).
-
Add anhydrous THF (10 mL) and freshly distilled furan (0.36 mL, 5.0 mmol).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add isopropylmagnesium chloride solution (0.55 mL, 1.1 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 6-bromo-1,4-dihydro-1,4-epoxynaphthalene.
Expected Outcome: Formation of the cycloadduct in good to excellent yield (typically 70-90%), which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Nucleophilic Trapping with an Amine
Principle: The low-lying LUMO of the aryne makes it highly susceptible to attack by nucleophiles.[2] This protocol uses a secondary amine to form a new C-N bond, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (2.2 eq)
-
n-Butyllithium solution (e.g., 2.5 M in hexanes, 2.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add pyrrolidine (e.g., 0.18 mL, 2.2 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add n-butyllithium solution (0.84 mL, 2.1 mmol) dropwise. Stir for 15 minutes at 0 °C to form lithium pyrrolidide.
-
In a separate oven-dried flask, dissolve this compound (434 mg, 1.0 mmol) in anhydrous THF (10 mL). Cool this solution to -78 °C.
-
Transfer the pre-formed lithium pyrrolidide solution from the first flask to the second flask dropwise via cannula while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add n-butyllithium solution (0.44 mL, 1.1 mmol) dropwise to the reaction mixture at -78 °C to initiate aryne formation.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-(2-bromo-6-iodophenyl)pyrrolidine.
Expert Causality: In this protocol, the amine is first deprotonated to form a more potent lithium amide nucleophile. This pre-formation ensures that the nucleophile is ready to trap the aryne as soon as it is generated in the subsequent step, maximizing the yield of the desired product and minimizing side reactions like aryne polymerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield; recovery of starting material. | 1. Inactive organometallic reagent. 2. Wet solvent or glassware. 3. Reaction temperature too high during addition. | 1. Titrate the organometallic reagent before use. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain strict temperature control at -78 °C during reagent addition. |
| Formation of biphenylene or other polymerization products. | 1. Trapping agent is not reactive enough. 2. Concentration of aryne is too high. 3. Slow addition of the trapping agent. | 1. Use a more nucleophilic or reactive trap. 2. Use a higher dilution (more solvent). 3. Ensure the trapping agent is present in excess before generating the aryne. |
| Mixture of regioisomers (if using a substituted trap). | The reaction may not be inherently regioselective with the chosen trap. | Modify the electronic or steric properties of the nucleophile or diene to favor one mode of addition. Consult literature for similar systems. |
Conclusion
This compound is a highly effective and reliable precursor for the regiocontrolled generation of 4-bromobenzyne. Its predictable reactivity, based on the differential reactivity of C-I and C-Br bonds, allows for the clean formation of a versatile aryne intermediate under mild conditions. The intact bromo substituent serves as a crucial functional handle for downstream synthetic manipulations, making this precursor a powerful tool in multistep synthesis campaigns aimed at producing complex aromatic molecules for the pharmaceutical and materials science industries.
References
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- Pena, D., Pérez, D., & Guitián, E. (2006). RECENT APPLICATIONS OF ARYNE CHEMISTRY TO ORGANIC SYNTHESIS. A REVIEW. HETEROCYCLES, 67(1), 435.
- Zamiraei, Z. (2017). Arynes: important intermediates for synthesis of natural products. Chemistry & Biology Interface, 7(4), 217-223.
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- Recent Applications of Aryne Chemistry to Organic Synthesis. A Review.
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- Iodonium Salts as Benzyne Precursors.
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- Generation and reaction of arynes with a variety of trapping agents.
- Scheme 1. Generation of ortho-aryne intermediates from the established...
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- The Aryne-Abramov Reaction as a 1,2-Benzdiyne Platform for the Generation and Solvent-Dependent Trapping of 3-Phosphonyl Benzyne.
- Basnet, P., & Thadkapally, S. (2020).
- Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Cycloaddition with furan – proof of aryne formation.
- Benzyne Cascade Reactions via Benzoxetenonium Ions and their Rearrangements to o-Quinone Methides. PMC - NIH. [Link]
- meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors.
- Remote Formation of Arynes via Formal Dehydrogen
- Studer, A., & Amrein, S. (2002). Arynes as Radical Acceptors: TEMPO-Mediated Cascades Comprising Addition, Cyclization, and Trapping. Angewandte Chemie International Edition, 41(17), 3072-3075. [Link]
- Peterson, G. I., & Moore, J. S. (2016). Mechanochemical generation of aryne. Chemical Science, 7(1), 209-213. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Goetz, A. E., & Garg, N. K. (2011). A Comprehensive History of Arynes in Natural Product Total Synthesis. The Journal of organic chemistry, 76(24), 9909–9933. [Link]
- Heravi, M. M., et al. (2008). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 13(6), 1256-1261. [Link]
- Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne.
- Biju, A. T. (Ed.). (2021). Modern Aryne Chemistry. Wiley-VCH. [Link]
- Aryne Generation from o-Triazenylarylboronic Acids Induced by 1,2-Diols and 4-Nitrophenol.
- Smith, O., et al. (2023). An efficient and chemoselective method to generate arynes.
- This compound. PubChem. [Link]
- Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes.
- Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C–H silylation of phenols with traceless acetal directing groups.
- Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. PMC - NIH. [Link]
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Synthesis of Functionalized Biaryls Using 4-Bromo-1,2-diiodobenzene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 4-Bromo-1,2-diiodobenzene in Biaryl Synthesis
Functionalized biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] Their synthesis often requires precise control over the introduction of various substituents. This compound has emerged as a highly valuable and versatile building block for the construction of complex, multi-substituted biaryl and poly-aryl systems. Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[2] The C-I bonds are considerably more susceptible to oxidative addition by a palladium(0) catalyst, allowing for selective functionalization at the ortho-positions while leaving the C-Br bond intact for subsequent transformations. This inherent chemoselectivity enables a modular and controlled approach to the synthesis of unsymmetrical, sterically hindered, and electronically diverse biaryl compounds.[3][4]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of functionalized biaryls using this compound. We will explore sequential Sonogashira and Suzuki-Miyaura coupling strategies, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Principle: Chemoselective Cross-Coupling
The successful application of this compound hinges on the principle of chemoselective cross-coupling. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl. This differential reactivity allows for a stepwise functionalization of the polyhalogenated ring. By carefully selecting the reaction conditions, one can selectively couple at the more reactive C-I positions first, followed by a subsequent coupling at the less reactive C-Br position.
Part 1: Stepwise Synthesis of a Tri-substituted Biaryl via Sequential Sonogashira and Suzuki-Miyaura Couplings
This section details a two-part synthetic sequence to construct a tri-substituted biaryl, demonstrating the selective functionalization of this compound.
Workflow Overview
Sources
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Bromo-1,2-diiodobenzene
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-1,2-diiodobenzene. This tri-halogenated aromatic scaffold is a uniquely versatile building block for the synthesis of complex, polysubstituted arenes. The inherent and predictable difference in reactivity between its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly regioselective and sequential functionalization. This document details the mechanistic basis for this selectivity and provides field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, enabling the strategic construction of advanced molecular architectures.
The Principle of Regioselective Functionalization
This compound presents a fascinating case for synthetic strategy. The utility of this reagent is grounded in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and most crucial step is the oxidative addition of the aryl halide to a Pd(0) center.[1][2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.
This fundamental principle dictates that the weaker C-I bonds will react preferentially, leaving the more robust C-Br bond intact for subsequent, often different, coupling reactions under more forcing conditions. This allows for a programmed, stepwise introduction of diverse functionalities onto the aromatic ring. Furthermore, while both C-I bonds exhibit high reactivity, subtle steric and electronic differences between the C1 and C2 positions can be exploited in certain advanced catalytic systems, although typically they react concurrently or non-selectively in standard protocols.
Caption: Reactivity hierarchy in palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[2] With this compound, this reaction can be performed in a stepwise fashion to first yield di-aryl substituted bromo-benzene, which can then be subjected to a second, different Suzuki coupling.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for the highly reactive C-I bonds. For the more challenging C-Br bond coupling, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate oxidative addition.
-
Base: A moderately strong inorganic base like Na₂CO₃ or K₂CO₃ is essential. It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3]
-
Solvent System: A biphasic system, such as toluene/water or dioxane/water, is commonly used. The organic phase solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base.
Protocol 2.1: Selective Di-arylation at Iodine Positions
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask. Under a positive pressure of inert gas, add a degassed mixture of toluene (15 mL) and water (5 mL).
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-bromo-2,3-diarylbenzene product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~88% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~79% |
| 4 | 1-Bromo-2,3-diphenylbenzene + Naphthylboronic acid | Pd(XPhos) G3 (2) | K₃PO₄ | Toluene | 110 | ~75% (at Br) |
Yields are representative and may vary based on specific substrate and precise conditions.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[4] This reaction is co-catalyzed by palladium and copper(I) salts.[5] The selectivity for the C-I bonds in this compound is exceptionally high, allowing for clean di-alkynylation at room temperature or with gentle heating.[6]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst performs the oxidative addition. The copper(I) salt (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex, which is more efficient than direct reaction of the alkyne with the palladium center.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the alkyne and often as a solvent.
-
Anaerobic Conditions: It is critical to exclude oxygen, as it can cause oxidative homocoupling of the terminal alkynes (Glaser coupling), leading to undesired byproducts.
Protocol 3.1: Selective Di-alkynylation at Iodine Positions
-
Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) and THF (5 mL). Stir for 10 minutes. Add the terminal alkyne (2.5 mmol) dropwise via syringe.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often exothermic. If needed, gentle heating (40-50 °C) can be applied. Monitor progress by TLC. The reaction is typically complete in 2-6 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL). Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: A sequential Sonogashira-Suzuki coupling strategy.
Heck Reaction: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct route to substituted olefins.[7][8] As with other couplings, the C-I bonds of this compound are the primary sites of reaction under standard Heck conditions.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst. In the presence of phosphine ligands, it is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand. For less reactive alkenes or subsequent coupling at the C-Br site, bulkier ligands may be beneficial.
-
Base: A hindered organic base like triethylamine or an inorganic base such as NaOAc or K₂CO₃ is required to neutralize the HX generated during the catalytic cycle.[9]
Protocol 4.1: Di-vinylation at Iodine Positions
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon.
-
Reagent Addition: Add the alkene (e.g., styrene or butyl acrylate, 2.5 mmol), and a degassed solvent such as DMF or acetonitrile (10 mL), followed by triethylamine (3.0 mmol).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir until TLC indicates consumption of the starting material (typically 12-24 hours).
-
Work-up: Cool the reaction, dilute with water (30 mL), and extract with ethyl acetate (3 x 25 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner.[10][11] A key advantage is the stability and functional group tolerance of many organostannane reagents.[12] The reaction proceeds cleanly at the C-I positions of this compound.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings as it does not require in situ reduction and the PPh₃ ligands are suitable for the catalytic cycle.[12]
-
Solvent: Anhydrous, non-protic polar solvents like dioxane or DMF are generally preferred to facilitate the reaction. Toluene is also a viable option.[13]
-
Additives: In some cases, particularly with less reactive partners, additives like LiCl can accelerate the transmetalation step.
Protocol 5.1: Di-coupling with Organostannanes
-
Reaction Setup: Under an argon atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane (10 mL). Stir for 5 minutes, then add the organostannane reagent (e.g., vinyltributyltin or 2-(tributylstannyl)thiophene, 2.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C. Monitor the reaction by GC-MS or TLC. Reactions are usually complete within 6-18 hours.
-
Work-up: After cooling, dilute the mixture with diethyl ether (30 mL). To remove tin byproducts, wash the solution with a saturated aqueous solution of KF (3 x 20 mL). A precipitate of tributyltin fluoride will form and can be removed by filtration through celite.
-
Purification: Dry the organic filtrate over MgSO₄, concentrate, and purify by column chromatography.
Troubleshooting and Advanced Insights
-
Incomplete Conversion at Bromine Site: If a subsequent coupling at the C-Br position is sluggish, switch to a more active catalytic system. This typically involves using a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos) or an N-heterocyclic carbene (NHC) ligand, along with a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and higher temperatures (100-120 °C).
-
Dehalogenation: Unwanted reduction of the C-X bond to a C-H bond can sometimes compete with cross-coupling, especially in Stille reactions.[13] This can arise from β-hydride elimination from certain organometallic intermediates or reaction with trace water. Ensuring strictly anhydrous conditions and using appropriate ligands can minimize this side reaction.
-
Homocoupling: Glaser coupling of alkynes in Sonogashira reactions can be suppressed by maintaining a strict inert atmosphere. Homocoupling of boronic acids in Suzuki reactions can be minimized by using the correct stoichiometry and ensuring efficient stirring.
References
- Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis.
- Dual Ligand Enabled Pd-Catalyzed Ortho-Alkyl
- Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin C
- Modular ipso/ ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative C
- The palladium/norbornene-catalyzed ortho-silylmethylation reaction: a practical protocol for ortho-functionalized one-carbon homologation of aryl iodides.
- Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions.
- Stille Coupling. Organic Chemistry Portal. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH). [Link]
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- Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene.
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- A Novel Synthesis of Bromobenzenes Using Molecular Bromine. National Institutes of Health (NIH). [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health (NIH). [Link]
- Stille reaction. Wikipedia. [Link]
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
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- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- significant dehalogen
- P-C coupling reactions of 4-bromo-iodobenzene.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
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- This compound. MySkinRecipes. [Link]
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- Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions.
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Application Notes and Protocols: Selective Functionalization of 4-Bromo-1,2-diiodobenzene
Introduction
4-Bromo-1,2-diiodobenzene is a versatile building block in organic synthesis, offering three distinct halogen atoms for sequential and selective functionalization. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) provides a powerful tool for the regioselective construction of complex, polysubstituted aromatic systems.[1][2] This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of this valuable scaffold, aimed at researchers, scientists, and professionals in drug development. Understanding and mastering these selective transformations are crucial for the efficient and controlled synthesis of novel organic materials, pharmaceuticals, and agrochemicals.
The strategic importance of this compound lies in the predictable and hierarchical reactivity of its halogen substituents. The carbon-iodine bonds are significantly weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-bromine bond.[1] This inherent difference in reactivity allows for a stepwise approach to molecular construction, where the iodo groups can be selectively reacted while the bromo group remains intact for subsequent transformations.
This document will delve into the core strategies for achieving high selectivity, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing both the theoretical underpinnings and practical, field-proven protocols.
Principles of Selective Functionalization
The selective functionalization of this compound is primarily governed by the differential reactivity of the C-I and C-Br bonds. In transition metal-catalyzed reactions, particularly those involving palladium, the oxidative addition step is the rate-determining step and is highly dependent on the carbon-halogen bond dissociation energy. The general reactivity trend for aryl halides is C-I > C-Br > C-Cl.[1][2] This principle is the cornerstone of the selective methodologies described herein.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for the selective functionalization of polyhalogenated aromatics.[3] By carefully controlling the reaction conditions, including the choice of catalyst, ligands, and temperature, it is possible to achieve highly selective reactions at the more reactive C-I positions.
For instance, in a Sonogashira coupling, the C-I bond can be selectively coupled with a terminal alkyne at room temperature, leaving the C-Br bond untouched for a subsequent, different coupling reaction.[4] This orthogonal reactivity is a key advantage of using substrates like this compound.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is another powerful strategy for the selective functionalization of aryl halides.[5] This reaction typically involves the use of organolithium or Grignard reagents. The rate of exchange is also dependent on the halogen, following the trend I > Br > Cl.[5] This allows for the selective replacement of an iodine atom with a metal, creating a nucleophilic organometallic species that can then react with a wide range of electrophiles. The use of "Turbo-Grignards," such as i-PrMgCl·LiCl, can enhance the rate and efficiency of these exchanges under mild conditions.
Experimental Protocols
The following protocols are provided as a guide for the selective functionalization of this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at one of the iodine positions of this compound.
Objective: To synthesize 4-bromo-2-iodo-1,1'-biphenyl derivatives.
Reaction Scheme:
Materials
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Arylboronic acid | Varies | Commercially Available |
| Palladium(II) acetate (Pd(OAc)2) | 99.9% | Commercially Available |
| Triphenylphosphine (PPh3) | 99% | Commercially Available |
| Potassium carbonate (K2CO3) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of anhydrous 1,4-dioxane and toluene to the flask.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol details the selective coupling of a terminal alkyne at one of the C-I positions.
Objective: To synthesize 4-bromo-1-iodo-2-(alkynyl)benzene derivatives.
Reaction Scheme:
Materials
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Terminal alkyne | Varies | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) | 99% | Commercially Available |
| Copper(I) iodide (CuI) | 99.9% | Commercially Available |
| Triethylamine (Et3N) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran and triethylamine.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Metal-Halogen Exchange and Subsequent Functionalization
This protocol outlines the selective iodine-lithium exchange followed by trapping with an electrophile.
Objective: To introduce a functional group at one of the iodine positions.
Reaction Scheme:
Materials
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Electrophile (e.g., DMF, CO2, aldehyde) | Varies | Commercially Available |
| Diethyl ether or THF | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
To a flame-dried Schlenk flask under argon, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Selective Functionalization Pathways
The following diagrams illustrate the strategic pathways for the selective functionalization of this compound.
Workflow for Sequential Cross-Coupling
Caption: Decision tree for achieving selective functionalization.
Conclusion
This compound is a highly valuable and versatile substrate for the synthesis of complex polysubstituted aromatic compounds. The distinct reactivity of its three halogen atoms allows for a high degree of control and selectivity in a variety of synthetic transformations. By leveraging the principles of differential reactivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions, researchers can strategically and sequentially introduce a wide range of functional groups. The protocols and guidelines presented in this application note provide a solid foundation for the successful and selective functionalization of this important building block, enabling the development of novel molecules for a wide range of applications.
References
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- Evano, G., & Théveau, L. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. European Journal of Organic Chemistry, 2015(18), 3845–3865.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10931.
- Uchiyama, M., et al. (2006). Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2. Journal of the American Chemical Society, 128(26), 8404-8405.
- Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10931.
- Guerra, C., Ayarde-Henríquez, L., & Rodriguez-Nuñez, Y. A. (2021). Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis. New Journal of Chemistry, 45(13), 6033-6040.
- Miller, S. J., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry, 6(9), 784–789.
- Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 66(35), 6947-6981.
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- Guerra, C., Ayarde-Henríquez, L., & Rodriguez-Nuñez, Y. A. (2021). Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis. New Journal of Chemistry, 45(13), 6033-6040.
- ResearchGate. (n.d.). Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene.
- Guerra, C., Ayarde-Henríquez, L., & Rodriguez-Nuñez, Y. A. (2021). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. ChemRxiv.
- Yam, V. W.-W., et al. (2011). Remarkably selective recognition of iodobenzene derivatives by a macrocyclic bis-Pt(II) metallohost. Angewandte Chemie International Edition, 50(52), 12564-12568.
- Wikipedia. (2023). Metal–halogen exchange. In Wikipedia.
- Wang, J., et al. (2024). Unspecific Peroxygenase Catalyzes Selective Remote‐Site Functionalizations. ChemCatChem.
- Zhdankin, V. V. (2020). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 25(12), 2899.
- Rybakov, V. B., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e]t[1][2][7]riazines. Molecules, 27(19), 6523.
- Yoshikawa, E., & Yoshida, K. (2019). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 24(10), 1944.
- Johnson, M. T., & Rovis, T. (2012). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis, 2(10), 2097–2101.
- Wikipedia. (2023). 1-Bromo-4-iodobenzene. In Wikipedia.
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Application Notes and Protocols: The Strategic Utility of 4-Bromo-1,2-diiodobenzene in the Synthesis of Complex Pharmaceutical Intermediates
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 4-Bromo-1,2-diiodobenzene in the synthesis of advanced pharmaceutical intermediates. This document elucidates the core chemical principles governing its reactivity and provides detailed, field-proven protocols for its application in constructing molecular frameworks relevant to modern therapeutic agents, including kinase and PARP inhibitors.
Introduction: A Unique Building Block for Sequential Synthesis
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount.[1] this compound is a tri-halogenated aromatic compound that offers a distinct synthetic advantage due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bonds are significantly weaker and more susceptible to oxidative addition in transition-metal-catalyzed reactions than the more robust carbon-bromine (C-Br) bond.[2][3] This predictable chemoselectivity is not a limitation but a powerful feature, enabling chemists to perform sequential, site-selective cross-coupling reactions.[4][5] This step-wise approach allows for the controlled and directional introduction of different molecular fragments, streamlining the synthesis of complex, unsymmetrical molecules that are often key to achieving target specificity and desired pharmacological profiles in drug candidates.[2][5]
The Core Principle: Orthogonal Reactivity in Palladium Catalysis
The synthetic utility of this compound is fundamentally grounded in the concept of orthogonal reactivity. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. The energy barrier for this step is significantly lower for a C-I bond compared to a C-Br bond.
This energy difference allows for the precise tuning of reaction conditions (e.g., temperature, catalyst, ligand) to selectively activate the C-I bonds while the C-Br bond remains dormant. Once the two iodine substituents have been replaced, more forcing reaction conditions can be applied to activate the C-Br bond for a subsequent, different coupling reaction. This powerful strategy is indispensable for building molecular complexity with high precision.[5]
Key Applications in Pharmaceutical Scaffolds
The ability to introduce three different substituents onto a benzene ring in a controlled manner makes this compound a valuable precursor for a variety of pharmacologically relevant scaffolds.
Synthesis of Cores for Kinase and PARP Inhibitors
Many potent kinase and poly (ADP-ribose) polymerase (PARP) inhibitors feature complex, multi-substituted aromatic or heterocyclic cores.[6][7] These scaffolds are crucial for orienting functional groups into the active site of the enzyme to achieve high-affinity binding.
-
Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of cancer and other diseases.[8][9] this compound can be used to synthesize substituted phenyl rings that serve as the central scaffold for inhibitors targeting kinases like EGFR, VEGFR, and Aurora kinases.[8][10] The sequential introduction of aryl, heteroaryl, or aliphatic groups is a common strategy to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[8]
-
PARP Inhibitors: PARP inhibitors are a critical class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).[11][12][13] The core structures of many PARP inhibitors, such as Olaparib and Rucaparib, are built upon complex heterocyclic systems attached to substituted phenyl rings.[13] this compound provides an ideal starting point for constructing the substituted phenyl portion, onto which the critical pharmacophores and heterocyclic systems can be appended through sequential coupling reactions.
Construction of Complex Heterocyclic Systems
Beyond serving as a scaffold itself, the intermediates derived from this compound can be used to construct complex heterocyclic drug cores. For instance, an intermediate functionalized with ortho-amino and carboxyl groups can be cyclized to form benzodiazepine structures, which have been investigated as brain-penetrating PARP-1 inhibitors.[12] This highlights the versatility of the starting material in enabling access to diverse chemical matter.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrates and desired scale. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 4.1: Two-Fold Suzuki-Miyaura Coupling at the C-I Positions
This protocol describes the first stage of a sequential synthesis, selectively replacing the two iodine atoms with an aryl group.
Reaction Scheme:
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 434.71 | 1.0 | 435 mg |
| Phenylboronic Acid | 121.93 | 2.2 | 268 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 4.0 | 553 mg |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 2.5 mL |
| Water | - | - | 2.5 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-bromo-1,1':2',1''-terphenyl, can be purified by column chromatography on silica gel.
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Application Notes & Protocols: The Role of 4-Bromo-1,2-diiodobenzene in Advanced Materials Science
Introduction: A Uniquely Functionalized Building Block
In the landscape of materials science, the design and synthesis of novel functional materials are paramount. The properties of these materials are intrinsically linked to the molecular architecture of their constituent building blocks. 4-Bromo-1,2-diiodobenzene is a halogenated aromatic compound that has emerged as a versatile and powerful precursor for a range of advanced materials.[1] Its utility stems from the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization.[2][3] This unique characteristic enables chemists to construct complex molecular architectures with a high degree of precision, making it an invaluable tool in the synthesis of conductive polymers, organic semiconductors, and atomically precise graphene nanoribbons.
This document serves as a comprehensive guide to the applications of this compound in materials science, providing not only an overview of its utility but also detailed, field-proven protocols for its implementation in key synthetic transformations.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 21521-54-0 |
| Molecular Formula | C₆H₃BrI₂ |
| Molecular Weight | 408.80 g/mol [1][4] |
| Appearance | Very pale yellow solid[4] |
| Melting Point | 51 °C[4] |
| Purity | Typically ≥98%[4] |
Core Application I: Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are a cornerstone of modern organic electronics, finding applications in organic field-effect transistors (OFETs), photovoltaics, and light-emitting diodes.[5][6][7] These materials derive their conductive properties from extended π-electron systems along the polymer backbone.[8] this compound serves as an exceptional monomer for constructing these systems. The two adjacent iodine atoms can be readily coupled with other monomers through reactions like Suzuki or Yamamoto polycondensation to form the main polymer chain. The remaining bromine atom can then be used for post-polymerization modification or to influence the polymer's packing and electronic properties.
OFETs, which are fundamental components of flexible and low-cost electronics, rely on organic semiconductor materials for their active layer.[9][10][11][12] The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor.[10][12] Polymers synthesized from precursors like this compound can be designed to have high charge mobility through the precise control of their molecular structure and intermolecular interactions.[8]
Logical Workflow: Polymer Synthesis for OFETs
Caption: Workflow for synthesizing a conductive polymer and fabricating an OFET device.
Core Application II: Bottom-Up Synthesis of Graphene Nanoribbons (GNRs)
Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that possess a bandgap, a property absent in pristine graphene, making them highly promising for next-generation semiconductor applications.[13] The "bottom-up" chemical synthesis approach, starting from precisely designed molecular precursors, allows for the creation of GNRs with atomic precision, which is impossible with traditional "top-down" methods like lithography.[13][14][15]
This compound is an exemplary precursor for the on-surface synthesis of GNRs.[16] The synthesis is typically a two-step process performed under ultra-high vacuum (UHV) conditions on a metallic substrate like Au(111) or Cu₃Au(111).[17]
-
Dehalogenative Polymerization: Upon gentle heating, the highly reactive C-I bonds cleave, leading to the formation of organometallic intermediates or radicals that polymerize into long, linear polyanthrylene chains. The less reactive C-Br bonds remain intact at this stage.[17]
-
Cyclodehydrogenation: At a higher temperature, an intramolecular aryl-aryl coupling (cyclodehydrogenation) is induced, which planarizes the polymer chains into the final, fully conjugated Graphene Nanoribbon structure.[17]
The specific substitution pattern of the precursor molecule dictates the final structure, width, and edge topology of the GNR, thereby controlling its electronic properties.
Key Synthetic Methodologies and Protocols
The true power of this compound lies in its capacity for selective cross-coupling reactions. The disparate reactivity of the C–I and C–Br bonds allows for a stepwise approach to building molecular complexity. The general order of reactivity in palladium-catalyzed couplings is C–I > C–Br > C–Cl. This predictable selectivity is the cornerstone of its utility.
Protocol 1: Selective Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[18][19][20][21] When using this compound, the reaction can be tuned to occur selectively at the more reactive C-I positions, leaving the C-Br bond available for subsequent transformations.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
-
Objective: To selectively couple a terminal alkyne at one of the C-I positions of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (Anhydrous, 3.0 eq)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[18]
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.[18]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.[18] Expect the reaction to be complete within 1-3 hours.
-
Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. Wash the solution with a saturated aqueous solution of ammonium chloride to remove the amine salts, followed by a brine wash.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product.[18]
-
| Parameter | Typical Condition | Causality/Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The palladium complex is the primary catalyst, while CuI acts as a co-catalyst to form the copper acetylide intermediate, facilitating transmetalation.[18] |
| Base | Triethylamine | Acts as a scavenger for the HI generated during the reaction and aids in the formation of the copper acetylide.[20] |
| Solvent | THF, Toluene | Anhydrous, non-protic solvents are required to prevent quenching of reactive intermediates. |
| Temperature | Room Temperature | The high reactivity of the C-I bond allows for mild reaction conditions, which enhances selectivity over the C-Br bond.[21] |
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming C-C bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[22][23][24] Its tolerance of a wide variety of functional groups makes it exceptionally versatile.[22] For this compound, careful selection of reaction conditions allows for stepwise coupling, first at the iodo- positions, then at the bromo- position.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[25]
-
Objective: To selectively couple an arylboronic acid at both C-I positions of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (2.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and the base.
-
Degassing: Add the solvent system and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion (usually 12-24 hours), cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting solid or oil by column chromatography or recrystallization to obtain the desired di-coupled product.
-
| Parameter | Typical Condition | Causality/Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) source for Suzuki couplings. Other ligand/catalyst systems can be used to tune reactivity.[23] |
| Base | K₂CO₃, Cs₂CO₃ | The base is essential for activating the boronic acid to form a boronate complex, which facilitates the transmetalation step.[23] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the catalytic cycle, especially for less reactive halides. |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a molecular scaffold that offers chemists a high degree of control over synthetic outcomes. Its predictable, stepwise reactivity in cornerstone reactions like Sonogashira and Suzuki couplings makes it an indispensable tool for building complex, functional molecules from the ground up. This control is critical in materials science, where subtle changes in molecular structure can lead to dramatic shifts in electronic, optical, and physical properties.
As research pushes towards ever more precise materials for applications in quantum computing, flexible electronics, and targeted therapeutics, the demand for versatile and precisely functionalized building blocks will only increase. This compound is well-positioned to remain a key player in this ongoing quest for the materials of the future.
References
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- AZoQuantum. (2022). Graphene Nanoribbon Synthesis for Advanced Quantum Devices.
- Wikipedia. (n.d.). Suzuki reaction.
- Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
- Sigma-Aldrich. (n.d.). 4-Bromo-1,2-diaminobenzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- Wang, Y. (2025). Synthesis and Performance Study of Conductive Polymers for Flexible Electronic Devices.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Polymer Synthesis with 1,3-Diiodobenzene: Building Blocks for Advanced Materials.
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- Nature Communications. (2022).
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Application Note & Protocol: Chemoselective Stille Coupling of 4-Bromo-1,2-diiodobenzene for Sequential Synthesis
Abstract: This document provides a comprehensive guide to performing a chemoselective Stille cross-coupling reaction on 4-bromo-1,2-diiodobenzene. Leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions, this protocol details a reliable method for selectively functionalizing the highly reactive carbon-iodine (C-I) positions while preserving the less reactive carbon-bromine (C-Br) bond. This strategy enables the synthesis of complex, unsymmetrically substituted aromatic building blocks, which are invaluable in drug discovery, materials science, and synthetic chemistry. We will explore the mechanistic basis for this selectivity, provide a detailed step-by-step experimental procedure, and discuss critical parameters for reaction success, including catalyst selection, solvent effects, and byproduct removal.
Scientific Foundation & Strategic Approach
The palladium-catalyzed Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organostannane (R-SnR'₃) with an organic electrophile (R''-X).[1][2] Its broad functional group tolerance and the stability of organotin reagents make it a cornerstone of modern organic synthesis.[3][4][5]
The Principle of Chemoselectivity:
When applied to polyhalogenated substrates like this compound, the Stille reaction offers a unique opportunity for selective functionalization. The selectivity is governed by the rate of the initial, and often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into a carbon-halogen bond.[6][7] The reactivity of these bonds towards oxidative addition follows a well-established trend:
C-I > C-OTf > C-Br >> C-Cl
This significant difference in reactivity allows for the precise targeting of the C-I bonds on the this compound ring under conditions that leave the C-Br bond untouched.[8] This preserved bromide can then serve as a synthetic handle for subsequent, potentially different, cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling a divergent and efficient approach to complex molecular architectures.[8]
Catalytic Cycle Overview:
The reaction proceeds through a well-understood catalytic cycle.[1][6]
-
Oxidative Addition: The active Pd(0)L₂ catalyst selectively inserts into one of the C-I bonds of this compound.
-
Transmetalation: The organostannane reagent transfers its organic group (R¹) to the palladium center, displacing the iodide. This step can be accelerated by additives like copper(I) salts or lithium chloride.[5][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex reductively eliminates the coupled product (R¹-Ar-I-Br), regenerating the active Pd(0) catalyst which re-enters the cycle.
Below is a diagram illustrating the selective coupling strategy.
Caption: Sequential functionalization of this compound.
Experimental Protocol: Mono-Arylation of this compound
This protocol details a general procedure for the mono-Stille coupling at one of the C-I positions. For di-iodide coupling, the stoichiometry of the organostannane should be increased to ~2.2-2.5 equivalents.
2.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert gas. |
| Organostannane (e.g., Tributyl(phenyl)stannane) | ≥97% | Commercially Available | Handle with extreme care (toxic).[1] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive, store under inert gas. |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Must be thoroughly degassed before use. |
| Potassium Fluoride (KF) | Anhydrous, ≥99% | Commercially Available | Used for workup. |
| Celite® 545 | N/A | Commercially Available | Filtration aid. |
| Schlenk Flasks | N/A | Standard Glassware | Must be flame- or oven-dried before use. |
| Inert Gas | Argon or Nitrogen, high purity | N/A | For maintaining an inert atmosphere. |
2.2. Equipment Setup
-
Flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert gas manifold (Schlenk line) for providing an argon or nitrogen atmosphere.
-
Heating mantle with a temperature controller and a thermocouple.
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column).
2.3. Step-by-Step Procedure
The entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Caption: Experimental workflow for chemoselective Stille coupling.
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).
-
Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add degassed anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the substrate) via a syringe. Stir the resulting mixture for 5 minutes. Subsequently, add the organostannane reagent (1.1 eq) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-24 hours.[10]
-
Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Workup - Tin Removal: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least 1-2 hours.[6][11] This procedure precipitates the toxic tributyltin iodide byproduct as insoluble and less hazardous tributyltin fluoride (Bu₃SnF).[11][12]
-
Filtration and Extraction: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF precipitate, washing the pad with additional ethyl acetate.[11] Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-coupled product.
Key Parameters and Justification
3.1. Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source, other catalytic systems can be employed.[13] A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, P(o-tol)₃, XPhos) is also highly effective.[14][15]
-
Rationale: The choice of ligand is critical. Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction temperatures.[16] For less reactive C-Br bonds, more specialized ligands like those developed by Fu and Buchwald are often necessary.[14][16]
3.2. Solvent Choice
The choice of solvent is crucial for ensuring all components remain in solution and for influencing reaction rates.
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |
| Toluene | Non-polar | 111 | General purpose, good for a wide range of substrates. |
| Dioxane | Polar aprotic | 101 | Good solvating power for more polar substrates. |
| DMF | Polar aprotic | 153 | Used when higher temperatures are needed; excellent solvating power. |
-
Rationale: Polar aprotic solvents like DMF can sometimes accelerate the transmetalation step.[13] However, all solvents must be anhydrous and rigorously degassed (e.g., by sparging with argon for 30-60 minutes) to prevent the deactivation of the Pd(0) catalyst and hydrolysis of the organostannane.[6]
3.3. Management of Organotin Byproducts
Organotin compounds are highly toxic and their removal is a critical aspect of the Stille coupling.[1]
-
Rationale: The aqueous potassium fluoride (KF) wash is the most common and effective method.[6][11] Fluoride has a very high affinity for tin, leading to the formation of a strong Sn-F bond and the precipitation of the insoluble organotin fluoride, which can be easily removed by filtration.[12] Alternative methods include chromatography on silica gel treated with triethylamine or specific protocols using other reagents to trap tin species.[6][11]
Troubleshooting & Final Considerations
-
Low or No Reactivity:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction is performed under strictly inert conditions with properly degassed solvents. Use a fresh, high-quality palladium catalyst.
-
-
Formation of Homocoupled Stannane Product:
-
Cause: Oxygen contamination can promote this side reaction.
-
Solution: Improve degassing procedures for the solvent and ensure the inert atmosphere is maintained throughout the reaction.
-
-
Reaction Stalls:
By carefully controlling the stoichiometry and reaction conditions, the protocol described herein provides a robust and reliable method for the selective functionalization of this compound, opening avenues for the efficient synthesis of complex, multi-functionalized aromatic compounds.
References
- Stille Coupling. (n.d.). NROChemistry.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
- Stille reaction. (2023, October 27). In Wikipedia.
- Stille Coupling. (n.d.). OpenOChem Learn.
- Casanova, J., & Casado, C. (2002). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 124(25), 7481–7491.
- Li, J.-H., et al. (2007). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. Synlett, 2007(10), 1545-1548.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(13), 5329–5332.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry.
- Bio, M. M. (2011). Stille Biaryl Coupling Reactions. Organic Syntheses, 88, 197.
- Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044.
- Atom-Efficient, Palladium-Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides in Polyethylene Glycol 400 (PEG-400). (2010). ResearchGate.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing.
- Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. (n.d.). ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). PMC - NIH.
- Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers. (2015). Materials Chemistry C - RSC Publishing.
- Maleczka Jr, R. E., & Terstiege, I. (2000). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2(20), 3193–3196.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
- Maleczka Jr, R. E., et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 125(26), 7792–7793.
- Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (2023). The Royal Society of Chemistry.
- Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. (2008). ResearchGate.
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate.
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.
- Advances in Cross-Coupling Reactions. (2020). MDPI.
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Application Notes and Protocols: Mastering One-Pot Sequential Reactions with 4-Bromo-1,2-diiodobenzene
Introduction: The Strategic Value of 4-Bromo-1,2-diiodobenzene
In the intricate field of organic synthesis, the strategic construction of polysubstituted aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] this compound stands out as a uniquely versatile building block, offering three distinct halogenated sites for functionalization. The power of this reagent lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is firmly established as C–I > C–Br.[6] This inherent electronic difference provides a powerful tool for chemists, enabling a programmed, regioselective approach to synthesis. By carefully tuning reaction conditions, one can selectively functionalize the iodo-substituted positions while leaving the bromo-substituent intact for subsequent transformations. This guide provides the foundational principles and detailed, field-proven protocols for executing these complex transformations within a single reaction vessel, thereby enhancing synthetic efficiency by minimizing intermediate isolation and purification steps.[7][8]
The Core Principle: Exploiting Differential Reactivity in One-Pot Sequences
The elegance of a one-pot sequential reaction hinges on the ability to perform multiple, distinct chemical transformations in a single flask by altering the reaction conditions or sequentially introducing reagents. With this compound, this is achieved by first leveraging milder conditions to selectively target the highly reactive C–I bonds. Once this initial coupling is complete, the reaction environment is modified—often by increasing the temperature, changing the catalyst's ligand, or introducing a new set of reagents—to activate the more robust C–Br bond for a second, different coupling reaction. This approach avoids the laborious process of isolating and purifying the intermediate product, saving time, reducing solvent waste, and often improving overall yield.
Caption: General workflow for a one-pot sequential functionalization.
Application Protocol 1: One-Pot Sequential Sonogashira / Buchwald-Hartwig Amination
This protocol details a highly efficient, two-step, one-pot sequence for the synthesis of 4-amino-1,2-di(alkynyl)benzene derivatives. The sequence begins with a copper-co-catalyzed Sonogashira coupling to functionalize the two C–I bonds, followed by a Buchwald-Hartwig amination at the C–Br position.[9][10][11]
Objective:
To synthesize a 4-(dialkylamino)-1,2-bis(phenylethynyl)benzene from this compound, phenylacetylene, and a secondary amine in a single reaction vessel.
Mechanistic Rationale:
The Sonogashira reaction proceeds under mild conditions, often at room temperature, which is ideal for selective reaction at the C–I bonds.[11][12] The subsequent Buchwald-Hartwig amination typically requires a stronger base and a more electron-rich, bulky phosphine ligand to facilitate the more difficult oxidative addition of the palladium catalyst to the C–Br bond.[9][13][14][15] This requirement for distinct catalytic systems makes the sequence highly compatible with a one-pot procedure.
Caption: Workflow for the one-pot Sonogashira/Buchwald-Hartwig sequence.
Detailed Step-by-Step Protocol:
Materials & Reagents:
-
This compound (1.0 mmol)
-
Phenylacetylene (2.2 mmol, 2.2 eq)
-
Secondary Amine (e.g., Morpholine, 1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide [NaOtBu] (1.5 mmol, 1.5 eq)
-
Anhydrous Triethylamine (TEA), degassed (10 mL)
-
Anhydrous Toluene, degassed (5 mL)
-
Standard Schlenk line glassware, argon atmosphere
Procedure:
Step 1: Sonogashira Coupling (C-I Functionalization)
-
To an oven-dried 50 mL Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed TEA (10 mL) via syringe, followed by phenylacetylene (2.2 mmol).
-
Scientist's Note: Triethylamine serves as both the solvent and the base required for the Sonogashira catalytic cycle. Using degassed solvents is critical to prevent oxidation of the Pd(0) active catalyst.
-
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the complete consumption of the starting material (typically 3-5 hours).
Step 2: Buchwald-Hartwig Amination (C-Br Functionalization) 5. Once Step 1 is complete, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.5 mmol) to the reaction flask under a positive flow of argon.
- Scientist's Note: A new catalyst/ligand system is introduced that is more effective for the C-Br bond activation. XPhos is a bulky, electron-rich ligand that promotes the oxidative addition step for aryl bromides. NaOtBu is a strong, non-nucleophilic base required for the Buchwald-Hartwig mechanism.[9]
- Add anhydrous, degassed toluene (5 mL) to aid in the dissolution of the new reagents and to allow for heating to a higher temperature.
- Add the secondary amine (1.2 mmol) to the mixture via syringe.
- Heat the reaction mixture to 100 °C using an oil bath and stir for 12-18 hours, or until the intermediate is fully consumed as monitored by LC-MS.
- Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (15 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1,2-di(alkynyl)benzene derivative.
Application Protocol 2: One-Pot Sequential Suzuki-Miyaura Couplings
This protocol demonstrates the sequential formation of two different C-C bonds by employing two distinct Suzuki-Miyaura couplings in one pot. This is particularly useful for building complex biaryl or aryl-heteroaryl structures.
Objective:
To synthesize 4-(thiophen-2-yl)-1,2-diphenylbenzene from this compound, phenylboronic acid, and thiophene-2-boronic acid.
Rationale and Workflow:
The first Suzuki coupling is performed under conditions optimized for the C-I bonds, using a standard Pd(PPh₃)₄ catalyst. The second coupling at the C-Br bond requires a more active catalyst system, achieved by adding a specialized ligand like SPhos, and higher temperatures to drive the reaction to completion.[16][17][18]
| Step | Reaction | Key Reagents | Temperature | Typical Duration |
| 1 | Suzuki (at C-I) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 80 °C | 6 hours |
| 2 | Suzuki (at C-Br) | Thiophene-2-boronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 110 °C | 16 hours |
| Table 1: Summary of conditions for sequential Suzuki couplings. |
Detailed Step-by-Step Protocol:
Materials & Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (2.1 mmol, 2.1 eq)
-
Thiophene-2-boronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 3 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 mmol, 3.0 eq)
-
Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane, degassed (15 mL)
-
Degassed Water (3 mL)
Procedure:
Step 1: First Suzuki Coupling (C-I Functionalization)
-
In an argon-purged Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (2.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (3.0 mmol).
-
Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL).
-
Heat the mixture to 80 °C for 6 hours or until LC-MS analysis confirms the formation of 4-bromo-1,2-diphenylbenzene.
Step 2: Second Suzuki Coupling (C-Br Functionalization) 4. Cool the reaction mixture to room temperature. Under a counterflow of argon, add Pd(OAc)₂ (0.015 mmol), SPhos (0.03 mmol), K₃PO₄ (2.0 mmol), and thiophene-2-boronic acid (1.2 mmol).
- Scientist's Note: A stronger base (K₃PO₄) and a more active Buchwald-type ligand (SPhos) are introduced to facilitate the coupling of the less reactive aryl bromide.
- Increase the temperature to 110 °C and stir for 16 hours.
- Work-up and Purification: Follow the procedure outlined in Protocol 1 (steps 9 and 10), using an appropriate solvent system for column chromatography based on the polarity of the final product.
Conclusion
This compound is a powerful and versatile substrate for the synthesis of complex, highly substituted aromatic molecules. The distinct reactivity of its carbon-iodine and carbon-bromine bonds allows for the design of elegant and efficient one-pot sequential cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can orchestrate multiple bond-forming events in a single flask, significantly streamlining synthetic routes and expanding the chemical space accessible to drug discovery and materials science professionals.
References
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Synthesis of Polysubstituted Benzenes Source: Organic Chemistry Class Notes - Fiveable URL:[Link]
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- Title: 4 Bromo Iodobenzene properties applications synthesis Source: Professional Iodobenzene Supplier URL:[Link]
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- Title: Buchwald–Hartwig amin
- Title: P-C coupling reactions of 4-bromo-iodobenzene Source: ResearchG
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- Title: Synthesis of Polysubstituted Benzenes Source: NC St
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
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- Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: ResearchG
- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]
- Title: Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
- Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: PubMed URL:[Link]
- Title: Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene Source: ResearchG
- Title: 4-Bromo-1-chloro-2-iodobenzene Source: PubChem URL:[Link]
- Title: this compound Source: MySkinRecipes URL:[Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-1,2-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 4-Bromo-1,2-diiodobenzene in Heterocyclic Chemistry
This compound is a uniquely functionalized aromatic building block that offers a powerful platform for the synthesis of a wide array of complex heterocyclic compounds. Its distinct arrangement of three halogen atoms with differential reactivity—two adjacent iodine atoms and a bromine atom—allows for a series of selective and sequential transformations. This strategic placement of halogens enables chemists to construct intricate molecular architectures, which are of paramount importance in medicinal chemistry, materials science, and drug development. The C-I bond, being weaker than the C-Br bond, is more susceptible to oxidative addition to palladium(0) catalysts, a key step in many cross-coupling reactions. This inherent reactivity difference is the cornerstone of the selective functionalization of this compound.[1][2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of various heterocyclic systems from this compound. We will delve into palladium-catalyzed cross-coupling reactions, copper-catalyzed transformations, and benzyne-mediated cycloadditions, offering insights into the mechanistic underpinnings of these reactions and practical, step-by-step guidance for their execution in a laboratory setting.
Safety and Handling of this compound and Related Organoiodine Compounds
Before commencing any experimental work, it is crucial to be thoroughly familiar with the safety precautions for handling this compound and other organoiodine compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Organoiodine compounds can be lachrymators and may cause irritation to the respiratory system, skin, and eyes. It is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Heterocycles
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[3][4] The differential reactivity of the C-I and C-Br bonds in this compound allows for selective functionalization, typically at the more reactive C-I positions.
A. Sonogashira Coupling: Introduction of Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] This reaction is instrumental in the synthesis of precursors for various heterocyclic systems, such as indoles and benzofurans.
The Sonogashira reaction proceeds through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
This protocol allows for the selective mono- or di-alkynylation of this compound by controlling the stoichiometry of the terminal alkyne.
| Reagent | Molar Ratio (Mono-alkynylation) | Molar Ratio (Di-alkynylation) | Purpose |
| This compound | 1.0 eq | 1.0 eq | Starting Material |
| Terminal Alkyne | 1.1 eq | 2.2 eq | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.02 eq | 0.04 eq | Palladium Catalyst |
| CuI | 0.04 eq | 0.08 eq | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 eq | 6.0 eq | Base and Solvent |
| THF (anhydrous) | As needed | As needed | Co-solvent |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] This reaction is particularly useful for the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol is optimized for the selective coupling at the more reactive iodine positions.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 eq | Starting Material |
| Arylboronic Acid | 2.2 eq | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 eq | Palladium Catalyst |
| K₂CO₃ | 3.0 eq | Base |
| Toluene/Ethanol/Water (2:1:1) | - | Solvent System |
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the toluene/ethanol/water solvent mixture.
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ and K₂CO₃ to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir vigorously for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.[9]
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[10][11] This reaction is a powerful tool for the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.
The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[12][13]
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- 13. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols for the Regioselective Cross-Coupling of 4-Bromo-1,2-diiodobenzene
For researchers, synthetic chemists, and professionals in drug development, 4-bromo-1,2-diiodobenzene stands as a versatile and strategically important building block. Its unique arrangement of three halogen atoms with distinct reactivities offers a powerful platform for the sequential and regioselective introduction of diverse functionalities. This guide provides an in-depth exploration of the principles and practical protocols for the controlled cross-coupling of this substrate, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds.
The Foundation of Selectivity: A Tale of Two Halogens
The remarkable utility of this compound in organic synthesis is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[1]
For this compound, this principle dictates that the two carbon-iodine (C-I) bonds are substantially more reactive than the carbon-bromine (C-Br) bond. This inherent difference in reactivity is the cornerstone of achieving high regioselectivity, allowing for the preferential functionalization of the iodo-substituted positions while leaving the bromo-substituent intact for subsequent transformations.
Furthermore, steric hindrance can play a role in differentiating the two iodine atoms. The iodine at the 2-position is flanked by a bromine and an iodine atom, making it more sterically encumbered than the iodine at the 1-position. This steric difference can be exploited to achieve selective mono-functionalization at the less hindered C-1 iodine position under carefully controlled conditions.
Strategic Approaches to Functionalization
The differential reactivity of the halogens on this compound allows for a stepwise approach to introduce different substituents, a strategy often referred to as orthogonal cross-coupling. This enables the construction of complex molecular architectures from a single, readily available starting material. The general workflow for the regioselective functionalization is depicted below.
Caption: Stepwise functionalization of this compound.
Application Protocol 1: Regioselective Sonogashira Coupling
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the introduction of alkynyl moieties.[2] For this compound, this reaction can be controlled to achieve selective mono- or di-alkynylation at the iodo positions.
Protocol 1a: Selective Mono-alkynylation at the Less Sterically Hindered Iodine
This protocol aims for the selective coupling of one equivalent of a terminal alkyne at the less sterically hindered C-1 iodine position.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Alkyne | Product | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | 1-(Phenylethynyl)-2-iodo-4-bromobenzene | ~85 |
| PdCl₂(PPh₃)₂ / CuI | 1-Hexyne | 1-(Hex-1-yn-1-yl)-2-iodo-4-bromobenzene | ~80 |
Yields are representative and may vary based on the specific alkyne and reaction scale.
Protocol 1b: Di-alkynylation at Both Iodine Positions
This protocol is designed for the exhaustive coupling at both C-I positions.
Materials:
-
This compound
-
Terminal alkyne (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous and degassed toluene
Procedure:
-
Follow the setup procedure as in Protocol 1a, using Pd(PPh₃)₄ as the catalyst.
-
Add anhydrous and degassed toluene (15 mL) and diisopropylamine (5 mL).
-
Add the terminal alkyne (2.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Follow the work-up and purification procedure as in Protocol 1a.
| Catalyst System | Alkyne | Product | Yield (%) |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | 1,2-Bis(phenylethynyl)-4-bromobenzene | ~90 |
| Pd(PPh₃)₄ / CuI | (Trimethylsilyl)acetylene | 1,2-Bis((trimethylsilyl)ethynyl)-4-bromobenzene | ~88 |
Application Protocol 2: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3] Similar to the Sonogashira reaction, the exceptional reactivity of the C-I bonds in this compound allows for selective arylation or vinylation.
Protocol 2a: Selective Mono-arylation at the Iodine Positions
This protocol can lead to a mixture of mono-arylated products at the C-1 and C-2 positions, with a potential preference for the less hindered C-1 position. Careful control of stoichiometry is crucial.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Boronic Acid | Product(s) | Estimated Yield (%) |
| Phenylboronic acid | 1-Phenyl-2-iodo-4-bromobenzene and 2-Phenyl-1-iodo-4-bromobenzene | 75-85 (mixture) |
| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-2-iodo-4-bromobenzene and isomers | 80-90 (mixture) |
Protocol 2b: Stepwise Di-functionalization (Suzuki followed by Sonogashira)
This protocol demonstrates the power of orthogonal coupling by first performing a Suzuki reaction at the iodo positions, followed by a Sonogashira coupling at the remaining bromo position.
Sources
Application Notes and Protocols: The Strategic Utility of 4-Bromo-1,2-diiodobenzene in Agrochemical Synthesis
Introduction: The Indispensable Role of Halogenated Aromatics in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, halogenated aromatic compounds have consistently emerged as privileged scaffolds. The introduction of halogen atoms into a molecular framework can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This strategic functionalization is a key driver in the development of new herbicides, fungicides, and insecticides with enhanced efficacy and selectivity.[2][3] Polysubstituted benzene derivatives, in particular, serve as versatile building blocks for a wide array of commercial agrochemicals, including diaryl ethers, phenylpyrazoles, and substituted anilides.[1][4][5]
This application note delves into the synthetic utility of a unique and highly functionalized building block: 4-Bromo-1,2-diiodobenzene . We will explore its distinct reactivity profile and demonstrate its potential in the regioselective synthesis of complex intermediates for the agrochemical industry. The primary focus will be on leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
The Chemical Advantage of this compound: A Tale of Two Halogens
The synthetic power of this compound lies in the significant difference in reactivity between its iodine and bromine substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is considerably more susceptible to oxidative addition than the C-Br bond. This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring, enabling the synthesis of complex, unsymmetrically substituted molecules that would be challenging to access through other routes.
This principle of differential reactivity is the bedrock of its strategic use in multi-step syntheses. It allows for the initial selective reaction at the more labile C-I positions, leaving the C-Br bond intact for subsequent transformations. This targeted approach minimizes the formation of undesirable side products and enhances the overall efficiency of the synthetic route.
Application Focus: A Proposed Synthetic Route to a Bifenox Herbicide Precursor
To illustrate the practical application of this compound, we will outline a proposed synthetic pathway towards a key precursor for the diphenyl ether herbicide, Bifenox. Bifenox is a protoporphyrinogen oxidase (PPO) inhibitor used to control broadleaf weeds in various crops.[6] Its structure features a 1,2,4-trisubstituted phenyl ring, a pattern that can be efficiently constructed using our target building block. The established synthesis of Bifenox involves an Ullmann condensation, and we will propose a novel approach to a key intermediate using modern cross-coupling chemistry.[6][7][8][9]
The following workflow diagram illustrates the proposed synthetic strategy:
Caption: Proposed workflow for the synthesis of a Bifenox precursor.
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling of this compound
This protocol details the selective coupling of two alkyne moieties at the highly reactive C-I positions of this compound, leaving the C-Br bond untouched for future transformations.
Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for achieving high selectivity. The milder reaction conditions favor the oxidative addition at the weaker C-I bonds. The copper co-catalyst facilitates the transmetalation step of the Sonogashira reaction.
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 434.84 | 4.35 g | 10 mmol | 1.0 |
| Phenylacetylene | 102.13 | 2.25 g | 22 mmol | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.2 mmol | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 76 mg | 0.4 mmol | 0.04 |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 30 mmol | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Procedure:
-
To a dry 100 mL Schlenk flask under an argon atmosphere, add this compound (4.35 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (50 mL) and anhydrous triethylamine (4.2 mL, 30 mmol) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add phenylacetylene (2.25 g, 22 mmol) dropwise to the stirring solution over 5 minutes.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-1,2-bis(phenylethynyl)benzene.
The following diagram illustrates the key steps of the Sonogashira coupling reaction:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2: Subsequent Suzuki-Miyaura Coupling
This protocol demonstrates the functionalization of the remaining C-Br bond in the product from Protocol 1, showcasing the utility of the preserved reactive site.
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The choice of a more active palladium catalyst or higher temperatures may be necessary to activate the less reactive C-Br bond. The base is crucial for the transmetalation step.
| Reagent | MW | Amount | Moles | Equivalents |
| 4-bromo-1,2-bis(phenylethynyl)benzene | 383.28 | 3.83 g | 10 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.82 g | 12 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.2 mmol | 0.02 |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 mmol | 3.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-1,2-bis(phenylethynyl)benzene (3.83 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and Pd(PPh₃)₄ (231 mg, 0.2 mmol).
-
Add toluene (40 mL), ethanol (10 mL), and an aqueous solution of potassium carbonate (4.15 g in 10 mL of water).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100°C) under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 8-12 hours), cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trisubstituted product.
Conclusion: A Versatile Building Block for Agrochemical Innovation
This compound represents a powerful and versatile tool for the synthesis of complex, highly functionalized aromatic compounds relevant to the agrochemical industry. Its unique pattern of halogen substitution allows for predictable and regioselective cross-coupling reactions, enabling the construction of intricate molecular architectures. The ability to perform sequential Sonogashira and Suzuki-Miyaura couplings, as demonstrated in our proposed synthesis of a Bifenox precursor, highlights the strategic advantage of this building block. By providing a reliable platform for the controlled introduction of multiple substituents, this compound opens up new avenues for the design and synthesis of the next generation of innovative and effective agrochemicals.
References
- Theissen, R.J. (1969). Bifenox Synthesis.
- Wikipedia. Bifenox.
- AERU, University of Hertfordshire. Diflufenican (Ref: AE 088657).
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- bifenox.
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- MDPI. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds.
- PubMed. Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures.
- Wikimedia Commons. File:Bifenox synthesis.svg.
- PubMed. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle.
- ResearchGate. Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures.
- PubChem. Bifenox.
- MDPI. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
- Benzene Retrosynthesis CCS.
- MDPI. Design, Synthesis, and Fungicidal Activities of Some Novel Pyrazole Derivatives.
- ResearchGate. Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides.
- Google Patents. Intermediates in the preparation of fungicidal pyrazoles.
- PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
- MDPI. Design, Synthesis, and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- YouTube. 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry.
- PMC. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
- MDPI. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][7][10][11]triazines.
- Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes.
- YouTube. Retrosynthetic Analysis of a Trisubstituted Benzene.
- Google Patents. Substituted n-phenyl uracils, salts thereof and their use as herbicidal agents.
- PubMed. A Substituted Diphenyl Amide Based Novel Scaffold Inhibits Staphylococcus aureus Virulence in a Galleria mellonella Infection Model.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- PMC. Design, synthesis, and insecticidal activity evaluation of piperine derivatives.
- SciSpace. Phenyl substituted heterocyclic compounds useful as herbicides (2003).
- ResearchGate. Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1?.
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- 2. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons | MDPI [mdpi.com]
- 3. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifenox - Wikipedia [en.wikipedia.org]
- 7. Bifenox [sitem.herts.ac.uk]
- 8. bifenox [microchem.fr]
- 9. File:Bifenox synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 4-Bromo-1,2-diiodobenzene Reactions
Welcome to the technical support center for 4-Bromo-1,2-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve reaction yields and achieve your synthetic goals. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to overcome common challenges.
Introduction to this compound
This compound is a valuable trihalogenated aromatic compound used as an intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring one bromine and two vicinal iodine atoms, offers a platform for selective and sequential functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, is the cornerstone of its utility.[2] The C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal center, allowing for chemoselective reactions at the iodinated positions while leaving the C-Br bond intact for subsequent transformations.[2]
This guide will focus on troubleshooting and optimizing two of the most common and powerful applications of this compound: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Troubleshooting Guide: Low Yields and Side Reactions
Low product yield is a frequent challenge in organic synthesis. This section provides a structured approach to identifying and resolving common issues encountered in reactions with this compound.
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection:
-
Rationale: The choice of palladium catalyst and phosphine ligand is critical for an efficient catalytic cycle.[3] For polyhalogenated substrates, a robust catalyst system is necessary to overcome potential catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst Precursor: If using a simple palladium salt like Pd(OAc)₂, consider switching to a pre-formed catalyst such as Pd(PPh₃)₄ or a more active catalyst system generated in situ from Pd₂(dba)₃ and a suitable phosphine ligand.
-
Ligand Choice: For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can significantly improve catalytic activity.[4]
-
Catalyst Loading: While typically 1-2 mol% of the palladium catalyst is sufficient, for challenging couplings, increasing the catalyst loading to 3-5 mol% may be beneficial.[5]
-
2. Base Selection and Quality:
-
Rationale: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[6] The choice and quality of the base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Base Strength: A variety of bases can be used, with common choices being K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be required.
-
Base Purity and Solubility: Ensure the base is finely powdered and dry. The solubility of the base in the reaction mixture is also important; for two-phase systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
-
3. Solvent and Temperature Optimization:
-
Rationale: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Temperature control is crucial for reaction kinetics and stability of the catalyst and reagents.[7]
-
Troubleshooting Steps:
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used. Ensure the solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Temperature: While many Suzuki couplings proceed well at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period.
-
4. Reagent Quality:
-
Rationale: The purity of all reagents, including the this compound, the boronic acid, and the solvent, is paramount.
-
Troubleshooting Steps:
-
This compound: Ensure the starting material is pure and free from any residual acids or other impurities from its synthesis.
-
Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. It is advisable to use fresh, high-quality boronic acid.
-
Issue 2: Poor Selectivity in Sequential Cross-Coupling Reactions
Question: I am trying to perform a sequential cross-coupling, first at one of the iodine positions and then at the bromine position. However, I am getting a mixture of mono- and di-substituted products at the iodine positions, and some reaction at the bromine site. How can I improve the selectivity?
Answer: Achieving high selectivity in sequential cross-coupling reactions with this compound hinges on exploiting the differential reactivity of the C-I and C-Br bonds.[2] Here’s how to enhance selectivity:
1. Reaction Conditions for C-I Bond Reactivity:
-
Rationale: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[2] Milder reaction conditions can be employed to selectively functionalize the C-I bond.
-
Optimization Strategies:
-
Temperature: Perform the first coupling reaction at a lower temperature (e.g., room temperature to 60 °C). This will favor the oxidative addition to the C-I bond while leaving the C-Br bond largely unreacted.
-
Catalyst System: Use a less reactive palladium catalyst system for the first step. For instance, a catalyst with less electron-rich ligands might be sufficient for the C-I coupling without activating the C-Br bond.
-
2. Controlling Stoichiometry:
-
Rationale: Carefully controlling the stoichiometry of the coupling partner is crucial for achieving mono-functionalization at the iodine positions.
-
Optimization Strategies:
-
Equivalents of Coupling Partner: Use a slight excess (e.g., 1.1 equivalents) of the first coupling partner to ensure complete reaction at one of the iodine sites. Using a large excess may promote double addition.
-
3. Steric Hindrance:
-
Rationale: The two iodine atoms are in adjacent positions, which can lead to steric hindrance after the first coupling reaction. This steric bulk can influence the rate of the second coupling at the remaining iodine position.[8]
-
Considerations:
-
The size of the incoming group in the first coupling can influence the ease of the second coupling at the adjacent iodine. If double substitution at the iodine positions is a problem, consider using a bulkier coupling partner in the first step.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[9] Therefore, for this compound, the two iodine atoms are significantly more reactive than the bromine atom. This allows for selective functionalization of the C-I bonds under milder conditions, while the C-Br bond can be reacted under more forcing conditions in a subsequent step.[2]
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures. To minimize homocoupling:
-
Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove all traces of oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[10]
-
Control Temperature: Avoid excessively high reaction temperatures, which can promote both catalyst decomposition and homocoupling.
-
Optimize Base and Stoichiometry: Using the appropriate base and a slight excess of the boronic acid can favor the desired cross-coupling pathway.
Q3: Can I perform a Sonogashira coupling selectively at one of the iodine positions?
A3: Yes, selective mono-alkynylation at one of the iodine positions is achievable due to the high reactivity of the C-I bond.[11] Similar to the Suzuki-Miyaura coupling, using milder reaction conditions (e.g., lower temperature) and carefully controlling the stoichiometry of the terminal alkyne (typically 1.0-1.2 equivalents) will favor the mono-coupled product. For Sonogashira reactions, a copper co-catalyst (e.g., CuI) is often used, and its concentration should also be carefully controlled to avoid unwanted side reactions like Glaser coupling (homocoupling of the alkyne).[12]
Q4: What are some common byproducts I should look out for in my reactions?
A4: Besides the homocoupling of your coupling partner, other potential byproducts include:
-
Proto-dehalogenation: Replacement of a halogen atom with a hydrogen atom. This can occur if there are sources of protons in the reaction mixture and is often facilitated by the base.
-
Double-addition products: If you are aiming for mono-substitution, the formation of di- and tri-substituted products is a common issue if the reaction conditions are too harsh or the stoichiometry is not well-controlled.
-
Products from catalyst decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive. This will be visible as a black precipitate in your reaction flask.
Experimental Protocols and Data
Selective Mono-Sonogashira Coupling at the C-I Position
This protocol provides a starting point for the selective coupling of a terminal alkyne to one of the iodine positions of this compound.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 |
| PdCl₂(PPh₃)₂ | 0.02 |
| Copper(I) Iodide (CuI) | 0.04 |
| Triethylamine (Et₃N) | 3.0 |
| Degassed Toluene | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed toluene via syringe.
-
Add triethylamine (3.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Selective Mono-Sonogashira Workflow
Caption: Workflow for selective mono-Sonogashira coupling.
Sequential Suzuki-Miyaura Coupling
This protocol outlines a two-step procedure for the sequential functionalization, first at an iodine position and then at the bromine position.
Step 1: Coupling at the C-I Position
Reaction Scheme:
Br-C₆H₃(I)(Ar¹) + Ar²-B(OH)₂ --[Pd Catalyst, Base, 100 °C]--> Ar²-C₆H₃(I)(Ar¹)
Caption: Logic for sequential Suzuki-Miyaura coupling.
References
- Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-9769. [Link] [3]2. Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 12(15), 9345-9365. [Link] [13]3. Wikipedia. (2023). Suzuki reaction. [Link] [9]4. MySkinRecipes. (n.d.). This compound. [Link] [1]5. Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. portals.broadinstitute.org [portals.broadinstitute.org]
- 12. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Products in 4-Bromo-1,2-diiodobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for managing common side reactions encountered during the palladium-catalyzed cross-coupling of 4-bromo-1,2-diiodobenzene. As a Senior Application Scientist, my goal is to equip you with the understanding to not only identify but also mitigate the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.
The unique reactivity profile of this compound, possessing three distinct carbon-halogen bonds, presents both a synthetic opportunity and a challenge. The significantly weaker carbon-iodine (C-I) bonds are more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust carbon-bromine (C-Br) bond. This differential reactivity allows for selective, sequential couplings. However, a range of side products can arise if reaction conditions are not meticulously controlled.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Formation of Homocoupling Products
Q1: I am observing significant amounts of a homocoupled byproduct of my nucleophile (e.g., a biaryl from a boronic acid in a Suzuki reaction or a diyne from a terminal alkyne in a Sonogashira reaction). What causes this, and how can I prevent it?
A1: Homocoupling is a prevalent side reaction in many cross-coupling protocols. The specific cause depends on the reaction type.
-
In Suzuki-Miyaura Couplings: Homocoupling of the organoboron reagent to form a symmetrical biaryl is a common issue. This can be promoted by the presence of Pd(II) species in the reaction mixture without any aryl/vinyl ligands attached.
-
In Sonogashira Couplings: The dimerization of the terminal alkyne, often referred to as Glaser or Hay coupling, is a frequent side reaction.[1][2] This process is primarily facilitated by the copper(I) cocatalyst in the presence of oxygen.[1][2][3]
Troubleshooting Strategies:
| Strategy | Rationale | Applicability |
| Ensure a Strictly Inert Atmosphere | Oxygen can promote the homocoupling of alkynes in Sonogashira reactions and can also lead to the degradation of the Pd(0) catalyst, potentially favoring side reactions.[2][3] | Sonogashira, Suzuki, Heck |
| Copper-Free Sonogashira Conditions | Eliminating the copper cocatalyst is a direct way to prevent the Glaser-type homocoupling of terminal alkynes.[1][3] | Sonogashira |
| Slow Addition of the Nucleophile | Adding the terminal alkyne or boronic acid slowly to the reaction mixture can maintain its low concentration, favoring the desired cross-coupling over homocoupling.[1] | Sonogashira, Suzuki |
| Use of a Protecting Group | For terminal alkynes, using a protecting group like trimethylsilyl (TMS) can prevent homocoupling. The TMS group can be removed in a subsequent step.[1] | Sonogashira |
| Optimize Catalyst and Base | The choice of palladium catalyst, ligand, and base can significantly influence the relative rates of cross-coupling and homocoupling. | All coupling reactions |
Issue 2: Protodehalogenation or Reductive Dehalogenation
Q2: My desired product is contaminated with a byproduct where one or more of the halogens have been replaced by a hydrogen atom. What is happening, and how can I minimize this?
A2: This side reaction is known as protodehalogenation or reductive dehalogenation. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then occurs, regenerating the Pd(0) catalyst.[4] This process is a common side reaction in palladium-catalyzed reactions, particularly in basic DMF media.[5]
Potential Hydride Sources:
-
Amine bases
-
Alcoholic solvents
-
Water[6]
-
Impurities in reagents
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Reagents and Solvents | Moisture can be a source of protons that lead to protodehalogenation.[6] |
| Careful Selection of Base and Solvent | Avoid using bases or solvents that can readily act as hydride donors. For instance, consider using inorganic bases like K₂CO₃ or Cs₂CO₃ instead of amine bases if protodehalogenation is a significant issue. |
| Optimize Reaction Temperature and Time | Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions, including protodehalogenation. |
| Use a More Active Catalyst System | A more efficient catalyst can promote the desired cross-coupling at a faster rate, outcompeting the protodehalogenation pathway. |
Issue 3: Lack of Selectivity and Formation of Multiply-Substituted Products
Q3: I am trying to perform a mono-coupling reaction at one of the C-I positions, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?
A3: The differential reactivity of the C-I and C-Br bonds in this compound is the basis for selective functionalization. The C-I bonds are significantly more reactive towards oxidative addition than the C-Br bond.[7] However, achieving high selectivity requires careful control of reaction conditions.
Key Factors Influencing Selectivity:
-
Reaction Temperature: Lower temperatures will favor the reaction at the more reactive C-I bond.
-
Stoichiometry of the Coupling Partner: Using a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile is often sufficient for mono-coupling. A larger excess will increase the likelihood of di-substitution.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand can influence the selectivity.
-
Reaction Time: Over-running the reaction can lead to the slower reaction at the second C-I or even the C-Br bond.
Troubleshooting Workflow for Improving Selectivity:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-1,2-diiodobenzene
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Bromo-1,2-diiodobenzene. This guide provides in-depth, field-tested insights into optimizing Suzuki-Miyaura and Sonogashira cross-coupling reactions, focusing on the critical challenge of achieving high yield and chemoselectivity. As Senior Application Scientists, we have designed this center to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot effectively.
I. Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses common questions that arise during the initial design of experiments involving this compound.
Q1: Which carbon-halogen bond on this compound is more reactive in a palladium-catalyzed cross-coupling reaction?
A1: The Carbon-Iodine (C-I) bonds are significantly more reactive than the Carbon-Bromine (C-Br) bond. The first step in most palladium cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center, which is generally the rate-determining step.[1][2] The reactivity order for aryl halides is I > Br > Cl.[3][4] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it easier to break and thus kinetically favored for oxidative addition. This inherent reactivity difference is the foundation for achieving selective mono-coupling at one of the iodine positions.
Q2: What are the primary considerations when choosing between a Suzuki and a Sonogashira coupling for this substrate?
A2: The choice depends on the desired final product (a biaryl or an arylalkyne) and the stability of the coupling partners.
-
Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond using an organoboron reagent (e.g., a boronic acid or ester). It is known for its high functional group tolerance and the general stability of the boronic acid reagents.[5] However, side reactions like protodeboronation (loss of the boronic acid group) can occur, especially under harsh basic conditions or in the presence of excess water.[6]
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond using a terminal alkyne.[3] A key consideration is the use of a copper(I) co-catalyst. While traditional Sonogashira protocols use CuI to facilitate the formation of a copper acetylide and increase reaction rates, this can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][3] Copper-free Sonogashira protocols are often preferred to avoid this side reaction, though they may require more specialized ligands or higher temperatures.[4][7]
Q3: How do I select the right palladium source and ligand for achieving selective mono-iodide coupling?
A3: The combination of the palladium precursor and the ligand forms the active catalyst and is critical for success.
-
Palladium Source: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points.[3][8] Pre-catalysts, which readily form the active Pd(0) species in situ, are often more efficient and can lead to more reproducible results.[9]
-
Ligand Choice: For selective mono-coupling, the ligand must stabilize the Pd(0) species while controlling its reactivity.
-
For initial screening: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.
-
For improved selectivity and reactivity: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[1][10][11] The steric bulk of these ligands can disfavor a second oxidative addition at the adjacent C-I or C-Br bond after the first coupling has occurred, thereby enhancing mono-selectivity.
-
Q4: What is a reasonable starting catalyst loading, and when should I adjust it?
A4: For initial screening, a palladium catalyst loading of 1-2 mol% is typical. If the reaction is sluggish or conversion is low, increasing the loading to 3-5 mol% is a reasonable next step.[12] However, simply increasing the catalyst is often a temporary fix. If high loadings are required, it may indicate underlying issues such as poor reagent quality, insufficient inertness of the reaction atmosphere, or a sub-optimal choice of ligand, base, or solvent.[12] Extremely low catalyst loadings (<0.1 mol%) are achievable but require highly active catalyst systems and meticulously optimized conditions.[13]
II. Troubleshooting Guide: From Low Yield to Poor Selectivity
This guide provides a systematic, question-based approach to resolving common experimental failures.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from problems with catalyst activity or reaction setup.
Q: My reaction shows very low conversion of the starting material, even after several hours. What are the first things I should investigate?
A: Before altering catalyst loading or temperature, always verify the fundamentals of your setup and reagents. The troubleshooting workflow below outlines a logical diagnostic process.
Caption: Decision Tree for Optimizing Chemoselectivity.
Problem 3: Side Reactions
Even with good conversion, side reactions can significantly lower the isolated yield of the desired product.
Q: I am observing significant homocoupling of my alkyne (Sonogashira) or boronic acid (Suzuki). How can I suppress this?
A: Homocoupling is a common side reaction that consumes your coupling partner.
-
For Sonogashira: The primary cause of alkyne homocoupling (Glaser coupling) is the copper(I) co-catalyst, especially in the presence of oxygen. [1][3] * Solution 1: Rigorous Degassing. Ensure your reaction mixture is completely free of oxygen.
-
For Suzuki: Homocoupling of boronic acids is promoted by the presence of oxygen and can be catalyzed by the palladium complex.
-
Solution: As with Sonogashira, meticulous degassing of all reagents and solvents before adding the palladium catalyst is the most critical step to minimize this side reaction. [6] Q: My analysis shows a significant amount of a dehalogenated product (e.g., 1-bromo-2-iodobenzene or 1,2-diiodobenzene). What causes this and how can I prevent it?
-
A: Dehalogenation is the replacement of a halogen atom with a hydrogen atom. This side reaction is often promoted by certain solvents, bases, or impurities. [5][10]* Potential Hydrogen Sources: The hydrogen atom can come from water, alcohol solvents, or even amine bases.
-
Troubleshooting Steps:
-
Solvent Choice: Avoid using alcohol-based solvents (like methanol or ethanol) if dehalogenation is a major issue. Switch to aprotic solvents like dioxane, THF, or toluene. [10] 2. Base Selection: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation. Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. [6][10] 3. Control Water Content: While Suzuki reactions often benefit from a small amount of water, excessive water can be a proton source leading to dehalogenation. If using anhydrous conditions, ensure all solvents and reagents are rigorously dried. [6][10]
-
III. Recommended Experimental Protocols
The following protocols provide a robust starting point for selective mono-coupling.
Protocol 1: Selective Suzuki-Miyaura Mono-Coupling at the C-I Position
This protocol is optimized for the selective reaction of an arylboronic acid at one of the iodine positions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [6]4. Add the degassed dioxane and water via syringe.
-
Perform three freeze-pump-thaw cycles for rigorous degassing.
-
Place the flask in a preheated oil bath at 50 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every hour. Look for the consumption of the starting material and the appearance of the mono-coupled product.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Copper-Free Sonogashira Mono-Coupling at the C-I Position
This protocol is designed to avoid alkyne homocoupling by omitting the copper co-catalyst.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene, followed by the degassed triethylamine and the terminal alkyne via syringe.
-
Stir the mixture at room temperature.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
IV. References
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Chopa, C. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Nanochemistry Research.
-
Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. Available at: [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
-
ResearchGate. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]
-
Leadbeater, N. E. (2010). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
ResearchGate. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. Available at: [Link]
-
ChemRxiv. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. ResearchGate. Available at: [Link]
-
Journal of the American Chemical Society. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
The Raj Group. (2024). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. The Raj Group. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). TABLE 3 Optimization of reaction conditions for Mizoroki-heck reactions... ResearchGate. Available at: [Link]
-
ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions*. ResearchGate. Available at: [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
ResearchGate. P-C coupling reactions of 4-bromo-iodobenzene.. ResearchGate. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Reddit. Available at: [Link]
-
PubMed Central. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones.
-
ResearchGate. Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). ResearchGate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH. Available at: [Link]
-
ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. Available at: [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
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Technical Support Center: A Researcher's Guide to Preventing Homocoupling in Reactions with 4-Bromo-1,2-diiodobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for a common yet formidable challenge in cross-coupling chemistry: the prevention of homocoupling side reactions when utilizing the versatile building block, 4-Bromo-1,2-diiodobenzene. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the success of your synthetic campaigns.
The Core Challenge: Understanding Reactivity and Homocoupling
This compound is a valuable substrate for sequential cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed processes, the rate of oxidative addition follows the general trend: C–I > C–Br >> C–Cl.[1] This inherent reactivity difference is the cornerstone of selective functionalization. However, it also presents a significant challenge: the high reactivity of the C-I bonds makes the molecule susceptible to unwanted homocoupling reactions, which can drastically reduce the yield of the desired product and complicate purification.
Homocoupling can manifest in several ways:
-
Aryl Halide Dimerization (Ullmann-type Coupling): Two molecules of this compound couple to form a symmetrical biaryl. This is often promoted by catalyst decomposition or harsh reaction conditions.[2][3]
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Coupling Partner Homocoupling: The nucleophilic partner couples with itself. This is particularly prevalent in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling).[4][5][6][7]
This guide will dissect the causes of these side reactions and provide robust strategies to mitigate them across different reaction types.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling such a persistent issue with this compound? The two C-I bonds are highly activated and susceptible to oxidative addition with Pd(0). This high reactivity increases the likelihood of side reactions, including the formation of symmetrical dimers, especially if the subsequent cross-coupling steps are not kinetically favorable.
Q2: I want to perform a selective reaction. Which C-X bond will react first? The Carbon-Iodine (C-I) bonds will react preferentially over the Carbon-Bromine (C-Br) bond. The bond dissociation energy for C-I is lower than for C-Br, making it the preferred site for oxidative addition by a palladium catalyst.[1]
Q3: What are the main types of homocoupling byproducts I should look for? You should be vigilant for two primary types of homocoupled impurities:
-
The dimer of your coupling partner (e.g., a symmetrical biaryl from a boronic acid or a 1,3-diyne from a terminal alkyne).
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The symmetrical dimer of this compound itself.
Q4: Is it possible to completely eliminate homocoupling? While achieving 0.00% homocoupling is exceptionally difficult, it can be suppressed to negligible levels (<1%) by carefully controlling reaction conditions.[8] Key factors include rigorous exclusion of oxygen, choice of palladium source and ligands, and in some cases, the use of specific additives.
Q5: What is the single most critical factor to control for preventing homocoupling? For most cross-coupling reactions, the rigorous exclusion of oxygen is the most critical step. Oxygen can promote the oxidative homocoupling of organometallic reagents (like boronic acids) and can interfere with the catalytic cycle, leading to catalyst decomposition and Ullmann-type side reactions.[4][9][10]
Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for the most common cross-coupling reactions performed with this compound.
A. Suzuki-Miyaura Coupling
Problem: "My reaction is producing a significant amount of symmetrical biaryl from the homocoupling of my boronic acid."
This is a classic issue in Suzuki-Miyaura chemistry. The formation of this byproduct is often linked to the presence of Pd(II) species and oxygen.[11]
| Cause | Mechanistic Explanation | Recommended Action & Rationale |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of boronic acids, a well-documented side reaction. It can also oxidize the active Pd(0) catalyst to Pd(II).[6][11] | Action: Rigorously degas all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4][8] |
| Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) state. This reduction can proceed via the homocoupling of two boronic acid molecules, consuming your reagent.[9][11][12] | Action: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[12][13] Alternatively, modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, minimizing these side reactions.[9] |
| Suboptimal Ligand | The ligand's steric and electronic properties dictate the rates of the catalytic cycle. Slow reductive elimination can allow side reactions to compete.[12][14][15] | Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[12][16][17] These ligands accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling pathway kinetically dominant over homocoupling. |
| Use of Additives | The presence of Pd(II) species, even in trace amounts, can initiate homocoupling. | Action: Consider adding a mild, non-nucleophilic reducing agent like potassium formate (HCO₂K). This can help maintain the palladium catalyst in its active Pd(0) state without interfering with the main reaction.[8] |
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and this compound (1.0 equiv.).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate for purification.
B. Sonogashira Coupling
Problem: "My primary byproduct is a di-yne, resulting from the homocoupling of my terminal alkyne (Glaser coupling)."
Glaser coupling is an oxidative dimerization of terminal alkynes and is the most common side reaction in Sonogashira couplings. It is directly catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5][18]
| Cause | Mechanistic Explanation | Recommended Action & Rationale |
| Presence of Oxygen | Oxygen is the required oxidant for the copper-catalyzed Glaser coupling pathway. Its presence is the primary driver of this side reaction.[5][19] | Action: This is non-negotiable. The reaction must be performed under strictly anaerobic conditions. Use degassed solvents and maintain a robust inert atmosphere.[18] |
| Copper(I) Co-catalyst | The copper(I) salt, while accelerating the desired reaction, is the direct catalyst for the unwanted Glaser homocoupling.[18][19] | Action: The most effective strategy is to switch to a copper-free Sonogashira protocol .[4][5][20] Many modern methods utilize specific palladium/ligand systems that do not require a copper co-catalyst, completely eliminating the Glaser pathway. |
| High Alkyne Conc. | A high concentration of the copper-acetylide intermediate can favor the bimolecular homocoupling reaction. | Action: If a copper-free method is not feasible, add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration, disfavoring dimerization.[5] |
| Suboptimal Base | The amine base (e.g., Et₃N, piperidine) serves as both a base and a solvent, and it can help keep copper in its reduced Cu(I) state. | Action: Use a high-purity, peroxide-free amine base. Consider using a base like piperidine, which can be more effective in some systems. |
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a stir bar.
-
Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Add degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1 equiv.) and a degassed amine base (e.g., diisopropylethylamine, 3.0 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The absence of copper often requires slightly elevated temperatures.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, filter off any amine salts, and concentrate the filtrate. Purify the residue by column chromatography.
Visualization & Workflow Diagrams
To better understand the interplay between the desired reaction and unwanted side reactions, the following diagrams illustrate the key pathways.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. depts.washington.edu [depts.washington.edu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 16. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1,2-diiodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the experimental use of 4-Bromo-1,2-diiodobenzene. As a tri-halogenated aromatic compound, its reactivity is highly nuanced, with solvent choice being a critical parameter for achieving desired chemo- and regioselectivity. This document is structured to address common challenges and provide evidence-based solutions to streamline your synthetic workflows.
I. Understanding the Reactivity Landscape of this compound
This compound presents a fascinating case study in selective chemical synthesis. The molecule possesses three potential reaction sites for common transformations such as cross-coupling reactions and halogen-lithium exchange. The inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, coupled with the electronic and steric environment of each halogen, allow for a high degree of synthetic control. The key to unlocking this potential lies in the judicious selection of reaction conditions, with the solvent playing a pivotal role.
Generally, the order of reactivity for halogens in both palladium-catalyzed cross-coupling and lithium-halogen exchange reactions is I > Br > Cl > F. This is attributed to the weaker C-X bond strength and higher polarizability of the heavier halogens. For this compound, this principle suggests that the two C-I bonds will be more reactive than the C-Br bond. However, the choice of solvent can modulate this inherent reactivity, enabling selective functionalization at each of the three positions.
II. Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.)
Question 1: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am getting a mixture of mono- and di-alkynylated products at the iodine positions. How can I improve the selectivity for the mono-alkynylated product?
Answer:
Achieving mono-selectivity in the Sonogashira coupling of this compound requires careful control of the reaction conditions to prevent over-reaction. The choice of solvent is critical in this regard.
-
Expert Insight: Non-polar, non-coordinating solvents often favor mono-alkynylation. In a study on the Sonogashira coupling of a β-bromoporphyrin, a higher yield was obtained in toluene (70%) compared to DMF (20%)[1]. The authors suggested that a polar coordinating solvent like DMF may displace the phosphine ligands from the active palladium complex, altering its reactivity and potentially leading to less controlled reactions[1]. For your system, starting with a non-polar solvent like toluene or benzene is recommended. These solvents are less likely to stabilize charged intermediates that can lead to faster, less selective reactions.
-
Troubleshooting Steps:
-
Solvent Selection: Switch from polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to non-polar solvents (e.g., toluene, benzene, xylene). Ethereal solvents like THF or 1,4-dioxane can also be considered as they are less polar than amides and sulfoxides.
-
Temperature Control: Perform the reaction at a lower temperature. Start at room temperature and gradually increase if the reaction is too slow. Lower temperatures will favor the kinetic product, which is often the mono-substituted one.
-
Stoichiometry: Use a slight excess of this compound relative to the alkyne (e.g., 1.1 to 1.2 equivalents). This will increase the statistical probability of the alkyne reacting with an unreacted molecule of the diiodobenzene.
-
Ligand Choice: Bulky electron-rich phosphine ligands can sometimes enhance selectivity for mono-coupling by sterically hindering the approach of a second alkyne to the palladium complex.
-
Question 2: I want to perform a sequential Suzuki coupling on this compound, first at one of the iodine positions and then at the bromine position. What solvent strategy should I employ?
Answer:
A sequential Suzuki coupling on this compound is an excellent strategy for building molecular complexity. The success of this approach hinges on exploiting the differential reactivity of the C-I and C-Br bonds.
-
Expert Insight: The significantly higher reactivity of C-I bonds over C-Br bonds in palladium-catalyzed cross-coupling is the cornerstone of this strategy. For the initial coupling at the iodine position, a wide range of solvents can be effective. However, to ensure the C-Br bond remains intact, milder conditions are preferable. For the subsequent coupling at the less reactive C-Br bond, more forcing conditions, which may include a switch to a higher-boiling and more polar solvent, are often necessary.
-
Troubleshooting Workflow:
Caption: Workflow for sequential Suzuki coupling.
-
Solvent Selection Rationale:
-
Step 1 (C-I Coupling):
-
Recommended Solvents: Toluene, 1,4-dioxane, or THF. These solvents offer good solubility for the reactants and catalyst while being less polar than DMF or DMSO. This can help to temper the reactivity and enhance selectivity for mono-iodine coupling.
-
Avoid: Highly polar, high-boiling solvents like DMF or DMAc in the first step, as they might promote some undesired C-Br bond reactivity, especially at elevated temperatures.
-
-
Step 2 (C-Br Coupling):
-
Recommended Solvents: DMF, DMAc, or a higher-boiling ethereal solvent like anisole. These solvents are often necessary to achieve a reasonable reaction rate for the less reactive C-Br bond. Their higher polarity can also help to stabilize the catalytic species at the required higher temperatures.
-
-
Question 3: My Heck reaction on this compound is giving low yields and a complex mixture of products. Could the solvent be the issue?
Answer:
Yes, the solvent is a very likely culprit for issues in Heck reactions with polyhalogenated substrates. The Heck reaction is often sensitive to solvent effects, which can influence catalyst stability, product distribution, and the occurrence of side reactions.
-
Expert Insight: Dipolar aprotic solvents are classic choices for the Heck reaction and are known to be effective[2]. N,N-Dimethylformamide (DMF) is a common and often effective solvent for Heck reactions[2]. However, in some cases, product precipitation can be an issue in DMF, leading to low yields of higher molecular weight products[2]. If you are observing a complex mixture, it could be due to side reactions such as double bond isomerization or catalyst decomposition, both of which can be influenced by the solvent.
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a non-polar solvent, consider switching to a polar aprotic solvent like DMF, DMAc, or NMP .
-
Solubility Check: If you are already using a polar aprotic solvent, ensure that your product is soluble in the reaction mixture at the reaction temperature. Product precipitation can halt the reaction prematurely. In such cases, a solvent like dichloromethane (DCM) might be a better choice, as was found in one study to increase polymer molecular weight by preventing precipitation[2].
-
Base and Additives: The choice of base is also crucial and is often solvent-dependent. Ensure your base is soluble and effective in the chosen solvent. In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve yields and selectivity, particularly in solvents like DMSO[3].
-
Water Content: Ensure you are using anhydrous solvents, as water can interfere with the catalytic cycle in some Heck reactions.
-
B. Lithium-Halogen Exchange Reactions
Question 4: I need to selectively perform a lithium-halogen exchange at one of the iodine positions of this compound. Which solvent should I use, and what are the critical parameters?
Answer:
Selective mono-lithiation at an iodine position is readily achievable due to the significantly faster rate of iodine-lithium exchange compared to bromine-lithium exchange. The choice of solvent and temperature are paramount for success.
-
Expert Insight: Non-polar solvents, often in combination with an ethereal co-solvent, are ideal for selective iodine-lithium exchange. A study on the selective halogen-lithium exchange of 1,2-dihaloarenes demonstrated clean iodine-lithium exchange of 1-bromo-2-iodobenzene using n-BuLi in toluene at -78 °C. Ethereal solvents like diethyl ether or THF are often used as they can act as Lewis bases, breaking up alkyllithium aggregates and increasing reactivity. However, for highly reactive substrates, a purely hydrocarbon solvent like pentane or hexane at very low temperatures can provide the highest selectivity.
-
Experimental Protocol: Selective Mono-Iodine-Lithium Exchange
-
Apparatus: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous toluene (or a mixture of toluene and diethyl ether, e.g., 10:1 v/v).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Alkyllithium: Slowly add a solution of n-butyllithium or t-butyllithium (1.0 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for the recommended time (typically 15-60 minutes).
-
Quenching: Quench the resulting aryllithium species with the desired electrophile at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature before performing an aqueous work-up.
-
-
Troubleshooting and Optimization:
-
Low Yield: If the reaction is sluggish, consider adding a small amount of a coordinating co-solvent like diethyl ether or THF. However, be aware that THF can sometimes participate in side reactions with highly reactive organolithiums, especially at higher temperatures.
-
Loss of Selectivity (Bromine Exchange): If you observe products resulting from bromine-lithium exchange, it is likely that the temperature was not kept sufficiently low or that the reaction was allowed to proceed for too long. Ensure stringent temperature control and consider shortening the reaction time. Using a less reactive alkyllithium reagent (e.g., n-BuLi instead of t-BuLi) may also improve selectivity.
-
III. Data Summary: Solvent Effects on Reactivity
The following table summarizes the general effects of different solvent classes on reactions involving this compound, based on established principles of organic chemistry.
| Solvent Class | Examples | Dielectric Constant (Approx.) | Key Characteristics | Impact on Reactivity of this compound |
| Non-Polar | Toluene, Hexane, Benzene | 2-4 | Low polarity, non-coordinating. | Favors kinetic control and can enhance selectivity in cross-coupling by minimizing side reactions. Ideal for selective lithium-iodine exchange at low temperatures. |
| Ethereal | Diethyl Ether, THF, 1,4-Dioxane | 4-8 | Moderately polar, coordinating (Lewis basic). | Good general-purpose solvents for cross-coupling. Can accelerate lithium-halogen exchange by de-aggregating alkyllithiums. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | 37-47 | High polarity, coordinating, aprotic. | Can accelerate cross-coupling reactions, especially for less reactive C-Br bonds. May decrease selectivity in some cases by stabilizing charged intermediates or altering the catalyst structure. |
| Polar Protic | Water, Ethanol, Methanol | 33-80 | High polarity, hydrogen-bond donors. | Generally used as a co-solvent in Suzuki reactions with a suitable base. Can act as a nucleophile in side reactions (solvolysis). |
IV. Mechanistic Insights and Visualization
The choice of solvent can fundamentally alter the reaction pathway. For instance, in palladium-catalyzed cross-coupling reactions, polar solvents can favor the formation of anionic palladium complexes, which can exhibit different reactivity and selectivity compared to the neutral catalytic species that are more prevalent in non-polar media.
Caption: Solvent influence on the nature of the active Pd catalyst.
V. References
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Yoshida, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]
-
Hayashi, T., et al. (2011). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Schoenebeck, F., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. Available at: [Link]
-
Sarpong, R., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Willans, C. E., et al. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Saiyyed, A. S., & Bedekar, A. V. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]
-
Yoshida, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Available at: [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Yoshida, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]
-
Hayashi, T., et al. (2011). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts. Available at: [Link]
-
Yoshida, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Schoenebeck, F., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. Available at: [Link]
-
Sarpong, R., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Willans, C. E., et al. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Saiyyed, A. S., & Bedekar, A. V. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]
-
Yoshida, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Available at: [Link]
Sources
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- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control for Selective Reactions of 4-Bromo-1,2-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the selective functionalization of 4-Bromo-1,2-diiodobenzene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of achieving high selectivity in your cross-coupling and metal-halogen exchange reactions. As your Senior Application Scientist, I have structured this guide to explain the "why" behind the experimental choices, ensuring you can adapt and optimize these protocols for your specific research needs.
The Challenge: Harnessing Differential Reactivity
This compound presents a unique synthetic opportunity due to the differential reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br >> C-Cl.[1][2] This inherent difference is the cornerstone of achieving selective functionalization. The weaker carbon-iodine bonds are more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[1][2] By carefully controlling the reaction parameters, particularly temperature, it is possible to selectively react at the more labile C-I positions while leaving the C-Br bond intact for subsequent transformations.
However, achieving perfect selectivity can be challenging. Side reactions such as bis-functionalization, homocoupling, and dehalogenation can lead to complex product mixtures and low yields of the desired product. This guide will equip you with the knowledge to mitigate these issues through precise temperature control and optimization of other reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during the selective functionalization of this compound.
Q1: I am observing significant amounts of the di-substituted product even at low temperatures in my Suzuki-Miyaura coupling. What should I do?
A1: This is a common issue and can often be resolved by a multi-pronged approach:
-
Temperature Control is Key: While you are already using low temperatures, consider going even lower. For highly reactive boronic acids, starting the reaction at 0 °C or even room temperature before slowly warming up can significantly improve selectivity.[3]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes favor mono-arylation by sterically hindering the approach to the second reactive site.[4]
-
Stoichiometry of the Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess will drive the reaction towards di-substitution. Carefully control the stoichiometry.
-
Slow Addition: Instead of adding all the boronic acid at once, consider a slow, syringe-pump addition over several hours. This keeps the concentration of the coupling partner low, favoring the mono-arylation product.
Q2: My Sonogashira coupling is resulting in a lot of homocoupling of the alkyne (Glaser coupling). How can I minimize this?
A2: Homocoupling is a frequent side reaction in Sonogashira couplings, especially in the presence of copper(I) co-catalysts and oxygen.[5][6] Here are some strategies to suppress it:
-
Strictly Anaerobic Conditions: Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen is a known promoter of Glaser coupling.[5]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these reactions may require slightly higher temperatures or more specialized ligands, they completely eliminate the primary pathway for alkyne homocoupling.[7]
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the extent of homocoupling. For instance, using a less coordinating solvent might be beneficial.
-
Hydrogen Atmosphere: In some cases, carrying out the reaction under a diluted hydrogen atmosphere (mixed with an inert gas) has been shown to reduce homocoupling by minimizing residual oxygen.[5]
Q3: I am experiencing dehalogenation (loss of iodine or bromine) in my reaction. What causes this and how can I prevent it?
A3: Dehalogenation is a side reaction where the halogen is replaced by a hydrogen atom. This can be caused by several factors:
-
Source of Hydride: The hydride can come from the solvent (e.g., alcohols), the base (e.g., some amine bases), or impurities.[8]
-
Reaction Temperature: Higher temperatures can promote dehalogenation.[4]
-
Catalyst System: Some palladium catalysts are more prone to promoting dehalogenation.
Troubleshooting Steps:
-
Solvent and Base Selection: Use anhydrous, high-purity solvents and bases. If you suspect your solvent is a hydride source, switch to a non-protic solvent like dioxane or toluene. Consider using inorganic bases like K₂CO₃ or K₃PO₄.[4]
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ligand Choice: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[4]
Q4: Can I achieve selective reaction at one of the two iodine atoms in this compound?
A4: Achieving selectivity between the two C-I bonds is more challenging as their reactivity is very similar. However, steric hindrance can play a role. If you are using a bulky coupling partner, you may observe some preferential reaction at the less sterically hindered iodine atom. For highly selective mono-iodide functionalization, a different strategy like a temperature-controlled metal-halogen exchange might be more effective (see Protocol 3).
Quantitative Data Summary: Temperature Effects on Selectivity
The following table provides a general overview of the expected outcomes based on temperature control for common cross-coupling reactions with this compound. These are starting points, and optimization will be necessary for your specific substrates.
| Reaction Type | Temperature Range (°C) | Expected Major Product | Potential Side Products |
| Suzuki-Miyaura | 0 - 40 | Mono-alkynylation at a C-I position | Di-alkynylation, Homocoupling |
| 40 - 80 | Mono-alkynylation at a C-I position | Increased di-alkynylation | |
| > 80 | Di-alkynylation | Dehalogenation, reaction at C-Br | |
| Sonogashira | Room Temperature - 50 | Mono-alkynylation at a C-I position | Glaser homocoupling, Di-alkynylation |
| 50 - 90 | Mono-alkynylation at a C-I position | Increased di-alkynylation and homocoupling | |
| > 90 | Di-alkynylation | Dehalogenation, reaction at C-Br | |
| Metal-Halogen Exchange | -100 to -78 | Selective exchange at a C-I position | Exchange at both C-I, potential for C-Br exchange at higher temperatures |
Experimental Protocols & Workflows
The following are detailed, step-by-step protocols for key selective reactions of this compound.
Protocol 1: Temperature-Controlled Selective Mono-Suzuki-Miyaura Coupling
This protocol aims for the selective mono-arylation at one of the iodine positions.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water mixture (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive flow of argon.
-
Stir the reaction at 40 °C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for selective mono-Suzuki coupling.
Protocol 2: Selective Mono-Sonogashira Coupling (Copper-Free)
This protocol is designed to minimize alkyne homocoupling by avoiding a copper co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (Et₃N, 3.0 equiv), degassed
-
Anhydrous THF, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and degassed Et₃N (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gently warm to 40-50 °C.
-
Once the starting material is consumed (typically 6-12 hours), filter the reaction mixture through a short pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway Diagram:
Caption: Selective Sonogashira reaction pathway.
Protocol 3: Selective Mono-functionalization via Low-Temperature Metal-Halogen Exchange
This protocol utilizes the kinetic difference in metal-halogen exchange rates to achieve mono-lithiation at one of the C-I bonds.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.05 equiv of a titrated solution in hexanes)
-
Anhydrous THF, cooled to -78 °C
-
Electrophile (e.g., DMF, an aldehyde, etc.)
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer and an argon inlet, add this compound (1.0 mmol) and dissolve it in anhydrous THF (15 mL).
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-BuLi (1.05 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C.
-
Stir the mixture at -100 °C for 30 minutes.
-
Add the desired electrophile (1.2 equiv) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature over 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationship Diagram:
Caption: Low-temperature selective metal-halogen exchange.
References
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem Technical Support Center.
- Lima, C. F. R. A. C., et al. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- Goossen, L. J., et al. (2005). Oxidative Addition of Aryl Halides to Palladium(0)
- Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Shao, B., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society.
- Praveen, C., & Kumar, A. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
- Benchchem. (2025).
- Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
- Goossen, L. J., et al. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
- ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Wikipedia. (n.d.). Metal–halogen exchange.
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.).
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem Technical Support Center.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. Benchchem Technical Support Center.
- Boyd, D. R., et al. (2010). Synthesis and Reactions of Enantiopure Substituted Benzene cis‐Hexahydro‐1,2‐diols. European Journal of Organic Chemistry.
- Benchchem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem Technical Support Center.
- Benchchem. (2025). Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3. Benchchem Technical Support Center.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and Materials Science. Benchchem Technical Support Center.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Benchchem. (2025).
- ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: 4-Bromo-1,2-diiodobenzene
An authoritative guide for researchers and professionals on the stability, storage, and handling of 4-Bromo-1,2-diiodobenzene.
This guide provides essential technical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 21521-54-0). It covers frequently asked questions and troubleshooting scenarios to ensure the integrity of the compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under refrigerated conditions. The container must be kept tightly closed to prevent exposure to atmospheric moisture and oxygen.[1][2][3] Store the compound in a dry and well-ventilated area, away from incompatible materials.[1][3]
Q2: Is this compound sensitive to light?
Yes. Aryl iodides are often light-sensitive, and related bromo-iodobenzene isomers are explicitly noted to be light-sensitive.[3][4][5] Exposure to light, particularly UV radiation, can provide the energy to cleave the relatively weak Carbon-Iodine bonds, leading to the formation of radical species and subsequent degradation of the compound. It is crucial to store the material in an amber or opaque vial and to minimize light exposure during handling and experiments.
Q3: What personal protective equipment (PPE) is required when handling this compound?
Users must handle this compound in accordance with good industrial hygiene and safety practices.[3][5] Based on GHS classifications, this compound causes skin and serious eye irritation.[6] The following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Wear protective gloves (e.g., Viton®, Nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Ensure safety showers and eyewash stations are nearby.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[1][3]
Q4: What are the primary chemical hazards and incompatibilities?
The primary hazards are skin and eye irritation.[6] Chemically, the compound's reactivity is centered on its halogen substituents. It is incompatible with strong oxidizing agents.[3] The Carbon-Iodine bonds are significantly weaker and more reactive than the Carbon-Bromine bond, a critical consideration in reaction chemistry.[7] High temperatures can also lead to decomposition.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 21521-54-0 | [6] |
| Molecular Formula | C₆H₃BrI₂ | [6] |
| Molecular Weight | 408.80 g/mol | [6] |
| Physical State | Solid | [8] |
| Appearance | Very pale yellow solid | [8] |
| Melting Point | 51 °C | [8] |
| Storage Temperature | Refrigerated | |
| Key Stability Issues | Light-sensitive | [3][4][5] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [6] |
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Scenario 1: The compound appears discolored or darker than specified.
-
Question: My vial of this compound, which should be a pale-yellow solid, has developed a brownish or purplish tint. Is it still usable?
-
Plausible Cause: Discoloration is a common indicator of degradation, likely caused by improper storage. Given the compound's light sensitivity, the discoloration probably results from the formation of elemental iodine (I₂) due to the cleavage of the C-I bonds upon exposure to light or heat.
-
Recommended Action:
-
Assess Purity: Before use, analyze a small sample of the material by a suitable method (e.g., ¹H NMR, GC-MS) to determine the extent of degradation and identify any impurities.
-
Purification: If the impurity level is low, you may be able to purify the bulk material by recrystallization or column chromatography.
-
Prevention: Ensure all future storage is in an opaque, tightly sealed container under refrigerated conditions. When weighing or handling the compound, minimize its exposure time to ambient light.
-
Scenario 2: A cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving poor selectivity or multiple products.
-
Question: I am trying to perform a selective reaction at the bromine position, but I am seeing significant side products from reactions at the iodine positions. How can I improve selectivity?
-
Plausible Cause: This issue stems directly from the fundamental reactivity of the carbon-halogen bonds. The C-I bond is weaker and more susceptible to oxidative addition by transition metal catalysts (like Palladium) than the more robust C-Br bond.[7] Therefore, reactions will preferentially occur at the iodine positions under standard conditions.
-
Recommended Action:
-
Embrace Differential Reactivity: Design your synthetic route to take advantage of this inherent reactivity. Perform the reaction at one of the C-I positions first, as this will occur under milder conditions (e.g., lower temperature, less reactive catalyst/ligand system).
-
Modify Conditions: After the first coupling at an iodine site, you can then target the C-Br position by employing more forcing conditions (e.g., higher temperatures, different catalyst/ligand combination) in a subsequent step. Attempting to react the C-Br bond first is synthetically challenging and often impractical.
-
Review Literature: Consult authoritative sources on chemoselective cross-coupling of polyhalogenated arenes to find specific catalytic systems designed for such transformations.[7][9]
-
Experimental Workflow & Logic Diagrams
Troubleshooting Workflow for Impure Starting Material
This diagram outlines the logical steps to take when the purity of this compound is .
Caption: A decision-making flowchart for handling potentially degraded this compound.
References
- This compound | C6H3BrI2 | CID 23158386 - PubChem.
- 1-Bromo-4-iodobenzene - Wikipedia.
- This compound - Product - Crysdot LLC. Crysdot LLC. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C6H3BrI2 | CID 23158386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labproinc.com [labproinc.com]
- 9. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of 4-Bromo-1,2-diiodobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-1,2-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals who require this versatile halogenated intermediate in high purity. We will delve into the common synthetic pathway, troubleshoot potential pitfalls related to impurity generation, and provide validated protocols for purification. Our focus is not just on the "how," but the fundamental "why" behind each experimental step, empowering you to adapt and optimize the synthesis for your specific needs.
Overview of the Synthetic Pathway
The most common and reliable route to this compound is a three-step sequence starting from commercially available 4-bromoaniline. This pathway involves an initial electrophilic iodination, followed by a diazotization and a subsequent Sandmeyer-type iodination.
Caption: Overall synthetic workflow for this compound.
This multi-step synthesis, while effective, presents several opportunities for impurity formation. The key to obtaining a high-purity final product lies in carefully controlling the reaction conditions at each stage and implementing an appropriate purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My initial iodination of 4-bromoaniline is low-yielding and my TLC shows multiple spots. What's going wrong?
A1: Root Cause Analysis & Solution
This issue typically stems from either incomplete reaction or the formation of undesired isomers and di-iodinated byproducts. The amino group in 4-bromoaniline is a strong ortho-, para-director. Since the para position is blocked by bromine, iodination is directed to the ortho position. However, harsh conditions can lead to side reactions.
Causality:
-
Incomplete Reaction: Insufficient iodinating agent or reaction time.
-
Over-iodination: The product, 4-bromo-2-iodoaniline, is still activated towards further electrophilic substitution, potentially leading to 4-bromo-2,6-diiodoaniline.
-
Isomer Formation: While sterically hindered, minor amounts of 4-bromo-3-iodoaniline might form.[1]
Recommended Protocol (Step 1): Synthesis of 4-Bromo-2-iodoaniline
-
Reaction Setup: In a flask, suspend 4-bromoaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add potassium iodide (1.0 eq) and potassium iodate (0.4 eq).
-
Reaction Execution: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture and pour it into water. Add sodium thiosulfate solution to quench any remaining iodine (color change from brown to colorless/pale yellow).
-
Extraction: Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be carried forward, but purification via column chromatography is recommended for high purity, eluting with a hexane/ethyl acetate gradient.[2]
Q2: My final product is dark and contains tar-like substances. How can I prevent this?
A2: Root Cause Analysis & Solution
The formation of dark tars is a classic sign of diazonium salt decomposition and unwanted side reactions, particularly azo-coupling.[3] Aryl diazonium salts are highly reactive intermediates and are only stable at low temperatures for short periods.[4]
Causality:
-
Elevated Temperature: The most common cause. Diazotization must be performed between 0 and 5 °C. Allowing the temperature to rise leads to the diazonium salt reacting with itself or other species to form colored azo compounds.
-
Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions. Conversely, unreacted aniline can couple with the diazonium salt.
-
Slow Displacement: If the displacement of the diazonium group with iodide is too slow, decomposition pathways have more time to occur.
Preventative Measures:
-
Strict Temperature Control: Use an ice-salt bath to maintain the temperature of the diazotization reaction firmly between 0 and 5 °C.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your amine, ensuring the temperature does not rise above 5 °C.
-
Immediate Use: Use the generated diazonium salt solution immediately in the subsequent Sandmeyer-type reaction. Do not attempt to store it.
Q3: My final product is contaminated with a significant amount of 4-bromo-2-iodophenol. Where does this come from and how do I remove it?
A3: Root Cause Analysis & Solution
The presence of a phenolic byproduct is a result of the diazonium salt reacting with water, which acts as a nucleophile to displace the N₂ group.[3]
Causality:
-
Excess Water/High Temperature: While the reaction is performed in an aqueous medium, allowing the reaction to warm up prematurely or for too long before the introduction of the iodide nucleophile favors the formation of the phenol.
-
Inefficient Iodide Trapping: If the concentration of potassium iodide is too low, the rate of the desired Sandmeyer reaction will be slow, allowing the competing reaction with water to become significant.
Removal Strategy: Phenolic impurities are acidic and can be easily removed during the work-up.
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution two to three times with a 1-2 M aqueous sodium hydroxide (NaOH) solution. The phenol will be deprotonated to form the water-soluble sodium phenoxide salt, which partitions into the aqueous layer.
-
Wash the organic layer with water and then brine to remove any residual NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the phenol-free product.
Q4: Purification by column chromatography is tedious. Can I use recrystallization for the final product?
A4: Yes, recrystallization is an excellent method for purifying solid this compound. The key is selecting an appropriate solvent system.
Protocol: Purification by Recrystallization
-
Solvent Screening: The ideal solvent will dissolve the compound completely when hot but poorly when cold. For aryl halides, good starting points are ethanol, methanol, isopropanol, or hexane.[5] Test small amounts of your crude product in different solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like the tar mentioned in Q2) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: Decision tree for selecting a final purification strategy.
Data Summary: Common Impurities and Their Management
| Impurity Name | Source | Identification Method | Recommended Removal Method |
| 4-Bromo-2-iodoaniline | Incomplete Sandmeyer reaction | TLC, NMR (presence of -NH₂ peaks) | Drive reaction to completion; Column chromatography |
| 4-Bromo-2-iodophenol | Reaction of diazonium salt with water | NMR (presence of -OH peak) | Aqueous NaOH wash during work-up |
| Azo Compounds | Decomposition/coupling of diazonium salt | Intense coloration (red/brown/black) | Strict temperature control (0-5 °C); Hot filtration during recrystallization |
| 4-Bromoaniline | Incomplete initial iodination | TLC, GC-MS | Column chromatography of intermediate |
Frequently Asked Questions (FAQs)
Q: What is the critical safety consideration when performing this synthesis? A: Handling aryl diazonium salts requires caution. While they are generally used in solution, they can be explosive in their isolated, dry, solid state. Always keep them in a cold solution and never attempt to isolate the diazonium salt intermediate.[4]
Q: How can I reliably monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to track the consumption of starting material and the appearance of the product. Staining with potassium permanganate or visualization under UV light is effective. For final product characterization, ¹H NMR, ¹³C NMR, and GC-MS are standard.
Q: Why is a copper catalyst not strictly necessary for the final iodination step? A: The classic Sandmeyer reaction for introducing chloro- or bromo- substituents uses a copper(I) salt catalyst.[6][7] However, the reaction of a diazonium salt with an iodide source, like potassium iodide, proceeds readily without a copper catalyst. The iodide ion itself is a strong enough nucleophile and reducing agent to facilitate the substitution.[8]
Key Experimental Protocol: Diazotization and Iodination
This protocol outlines the conversion of 4-Bromo-2-iodoaniline to the final product.
-
Acidic Solution: In a flask, add 4-Bromo-2-iodoaniline (1.0 eq) to a mixture of concentrated sulfuric acid and water. Stir until a fine suspension is formed.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a small amount of water. Add this solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. You will observe the evolution of N₂ gas.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Work-up and Purification: Cool the mixture to room temperature. Perform an aqueous work-up as described in the sections above, including a sodium thiosulfate wash to remove excess iodine and an optional base wash to remove phenolic impurities. The crude product can then be purified by recrystallization or column chromatography.
References
- [9] B2BCHEM. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.
- [10] Wikipedia. (2023). 4-Bromoaniline.
- [13] Scientific Laboratory Supplies. (n.d.). 4-Bromo-2-iodoaniline, 97%.
- [6] Wikipedia. (2023). Sandmeyer reaction.
- [14] ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
- [7] NIH - National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- [8] Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- [1] PubChem. (n.d.). 4-Bromo-3-iodoaniline.
- [15] PubChem. (n.d.). 4-Bromo-2-iodoaniline.
- [16] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis of 4-Bromo-1,2-dichlorobenzene: A Cornerstone for Chemical Innovation.
- [4] Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- [17] Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- [18] Wikipedia. (2023). 1-Bromo-4-iodobenzene.
- [19] Google Patents. (n.d.). Method for preparing 4-bromo-1,2-xylene.
Sources
- 1. 4-Bromo-3-iodoaniline | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions with 4-Bromo-1,2-diiodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-diiodobenzene. This guide is designed to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this versatile yet challenging tri-halogenated aromatic compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and overcome common hurdles, ensuring the successful and efficient scale-up of your synthetic processes.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block in organic synthesis, primarily due to its three halogen atoms that offer multiple points for functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential cross-coupling reactions, a critical advantage in the synthesis of complex molecules.[1][2][3] However, this high reactivity also presents a unique set of challenges when transitioning from laboratory-scale experiments to larger-scale production. This guide will address these challenges in a practical, question-and-answer format, providing you with field-proven insights and actionable protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Reaction Selectivity and Control
Q1: I'm observing a loss of selectivity in my cross-coupling reaction upon scale-up, with the bromine substituent reacting prematurely. How can I maintain selective C-I bond activation?
A1: This is a common issue when scaling up palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The increased reaction times and potentially higher localized temperatures in larger reactors can lead to the undesired activation of the more robust C-Br bond.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For selective C-I coupling, a less reactive catalyst system may be beneficial. For instance, using a catalyst with less bulky, electron-donating ligands might favor the oxidative addition to the C-I bond at lower temperatures.[3]
-
Temperature Control: Precise and uniform temperature control is critical. Ensure your reactor has adequate heat transfer capabilities to avoid hotspots. A gradual increase to the target temperature is recommended.[4]
-
Reaction Kinetics: Monitor the reaction progress closely in the initial stages. A rapid consumption of the starting material might indicate that the reaction is too fast, potentially leading to over-reactivity and loss of selectivity. Consider lowering the reaction temperature or the catalyst loading.
-
Slow Addition: On a larger scale, the slow addition of one of the coupling partners (e.g., the boronic acid in a Suzuki coupling) can help to control the reaction rate and exotherm, thereby preserving selectivity.
Q2: I am performing a lithium-halogen exchange and finding it difficult to selectively replace one of the iodine atoms without affecting the other iodine or the bromine. What are the key parameters to control?
A2: Selective monolithiation of this compound via lithium-halogen exchange is challenging due to the high reactivity of organolithium reagents. The rate of exchange generally follows the trend I > Br > Cl.[5] With two iodine atoms present, achieving selectivity between them can be difficult.
Key Control Parameters:
-
Stoichiometry: Precise control over the stoichiometry of the organolithium reagent (typically n-BuLi or t-BuLi) is crucial. Using slightly less than one equivalent can favor mono-lithiation.
-
Temperature: Performing the reaction at very low temperatures (e.g., -78 °C to -100 °C) is essential to control the reaction rate and improve selectivity.[6] The rate of lithium-halogen exchange is extremely rapid, even at low temperatures.[7][8]
-
Addition Rate: A slow, dropwise addition of the organolithium reagent to the solution of this compound is critical to maintain a low localized concentration of the reactive species.
-
Solvent: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like THF or diethyl ether are commonly used.
Experimental Protocol: Selective Mono-lithiation (Illustrative)
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.95 eq) dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction with the desired electrophile.
Section 2: Physical and Process-Related Challenges
Q3: My reaction mixture is becoming a thick slurry at larger scales, leading to poor mixing and inconsistent results. How can I address this?
A3: Solubility issues are a common hurdle in scaling up reactions. This compound and its derivatives are often solids with limited solubility in common organic solvents.[9]
Troubleshooting Strategies:
-
Increased Solvent Volume: While not always ideal from a process efficiency standpoint, increasing the solvent volume can help to maintain a stirrable mixture.
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) that can handle slurries and provide efficient mixing.
-
Temperature Profile: In some cases, a carefully controlled temperature ramp can help to dissolve solids before the reaction commences.
Data Presentation: Qualitative Solubility Observations
| Solvent | Solubility Observation |
| Tetrahydrofuran (THF) | Moderately soluble, may form slurries at high concentrations |
| Toluene | Good solubility, especially at elevated temperatures |
| Dichloromethane (DCM) | Good solubility |
| N,N-Dimethylformamide (DMF) | High solubility |
| Water | Insoluble[9] |
Q4: I'm concerned about the thermal safety of my reaction on a larger scale. What are the key safety considerations?
A4: Thermal safety is a critical aspect of process scale-up. Exothermic reactions, if not properly controlled, can lead to a runaway reaction.[4]
Safety Measures:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on your reaction mixture to determine the onset of any exothermic events and the total heat of reaction.
-
Adequate Cooling: Ensure your reactor has a robust cooling system capable of removing the heat generated by the reaction.
-
Controlled Addition: For highly exothermic reactions, controlled addition of a reactant is a standard safety measure to manage the rate of heat generation.
-
Emergency Preparedness: Have a clear plan for emergency shutdown and quenching of the reaction in case of a thermal runaway.
Handling Precautions for this compound:
-
Causes skin and serious eye irritation.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14][15]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13][15]
Section 3: Purification and Product Isolation
Q5: Purification of my product by column chromatography is becoming impractical and costly at a larger scale. What are some alternative purification strategies?
A5: Relying solely on column chromatography for large-scale purification is often not economically viable.
Alternative Purification Methods:
-
Recrystallization: This is a highly effective and scalable purification technique for solid products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[16]
-
Distillation: If your product is a liquid or a low-melting solid, vacuum distillation can be an efficient purification method, provided the product is thermally stable and has a significantly different boiling point from the impurities.[16]
-
Slurry Washes: Washing the crude product as a slurry with a solvent that selectively dissolves impurities can be a simple and effective preliminary purification step.
-
Reactive Extraction: In some cases, impurities can be removed by reacting them with a reagent that converts them into a more easily separable form (e.g., washing with a dilute acid or base to remove basic or acidic impurities).
Workflow for Developing a Scalable Purification Process
Caption: Suzuki Coupling Troubleshooting.
References
- Apollo Scientific. (2023, July 5). 4-Bromoiodobenzene Safety Data Sheet.
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667.
- TCI Chemicals. (2025, August 27). 1,4-Dibromo-2,5-diiodobenzene SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). 4-Bromo-2-chloro-1-iodobenzene SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). 1-Bromo-4-iodobenzene SAFETY DATA SHEET.
- MedchemExpress.com. (2024, December 10). 1-bromo-4-iodo-2,3,5,6-tetradeuteriumbenzene Safety Data Sheet.
- MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
- Wikipedia. (2023, October 21). Metal–halogen exchange.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and Materials Science.
- Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zurich.
- Evans, P. (n.d.). lithium halogen exchange #1 revised. University of Pennsylvania.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). 1-Bromo-4-iodobenzene.
- Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
- Benchchem. (2025). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene.
- Solubility of Things. (n.d.). 1-bromo-2-iodobenzene.
Sources
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- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
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- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 11. This compound | C6H3BrI2 | CID 23158386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Removing Palladium Catalyst from 4-Bromo-1,2-diiodobenzene Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing residual palladium catalysts from reactions involving the polyhalogenated substrate, 4-Bromo-1,2-diiodobenzene. The methodologies and troubleshooting advice presented herein are designed to ensure product purity, meet stringent regulatory standards, and preserve yield.
Frequently Asked Questions (FAQs)
Q1: What makes palladium removal from this compound reactions particularly challenging?
The primary challenge stems from the nature of the starting material and the likely products derived from it. Polyhalogenated aromatic compounds can engage in complex equilibria with palladium catalysts. Furthermore, products of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) may contain functional groups that act as ligands, strongly coordinating to palladium species and keeping them dissolved in the organic phase.[1] This prevents simple removal by filtration of the precipitated metal. The choice of palladium removal technique is highly dependent on the reaction product, solvent, temperature, and the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities, impose strict limits on residual metals in drug products.[2] Palladium is classified as a metal with moderate safety concern. The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[1] For a typical drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm) in the final API.[1] Achieving these low levels is a critical endpoint for any purification strategy.
Q3: What are the principal strategies for removing palladium catalysts?
Palladium removal methods can be broadly categorized into three main approaches:
-
Adsorption/Scavenging: This is the most common and often most effective strategy. It involves using a solid-supported material with a high affinity for palladium. The palladium binds to the solid (scavenger), which is then easily removed by filtration.[2][3]
-
Extraction/Precipitation: This involves selectively precipitating the palladium from the reaction mixture or extracting it into an aqueous phase. Aqueous washes with chelating agents fall into this category.[2][3][4]
-
Crystallization/Chromatography: In some cases, the desired product can be crystallized, leaving the palladium impurities behind in the mother liquor.[5] Column chromatography can also separate the product from the catalyst, though this can sometimes be challenging and may not be scalable.[6][7]
Q4: How do solid-supported palladium scavengers work?
Palladium scavengers are typically based on an inert backbone, such as silica gel or a polymer resin, which has been functionalized with chemical groups that act as strong ligands for palladium.[2][8] Sulfur-based functionalities, like thiols and thioureas, are particularly effective due to the high affinity of sulfur for soft metals like palladium (a key principle of Hard and Soft Acids and Bases theory).[2][8] The scavenger is stirred with the crude reaction mixture, the palladium complex is chemisorbed onto the solid support, and the scavenger-palladium complex is then removed by simple filtration.[2]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High levels of residual palladium (>50 ppm) are detected in the product after initial workup (filtration through Celite, aqueous washes).
This is a common scenario indicating that the palladium is in a soluble form and requires a more targeted removal strategy.
-
Primary Cause: The palladium exists as soluble Pd(II) species or as fine, colloidal Pd(0) nanoparticles that pass through standard filter aids. Simple filtration is only effective for bulk, heterogeneous palladium metal.[6]
-
Solution A: Employ High-Affinity Scavengers This is the most robust solution for removing soluble palladium. Thiol- or thiourea-functionalized silica scavengers are highly effective for this purpose.[8][9]
Caption: Workflow for Palladium Removal Using a Solid-Supported Scavenger.
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
-
Dissolution: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) at a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) to the solution. A typical starting point is 3-5 weight equivalents relative to the mass of the palladium catalyst used in the reaction.
-
Incubation: Stir the suspension at room temperature or gently heat to 40-50 °C. The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content (e.g., by ICP-MS). Visually, a dark-colored solution may become colorless as the palladium is scavenged.[10]
-
Filtration: Once scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid scavenger.
-
Washing: Thoroughly wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
-
-
Solution B: Treatment with Activated Carbon Activated carbon is a cost-effective alternative that can effectively remove palladium, often without requiring functional groups.[11][12] Its high surface area and porous structure allow it to adsorb palladium species.[11] Some specialized activated carbons show excellent and selective palladium removal capabilities.[11]
Experimental Protocol: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B, Shirasagi ANOX-1) to the solution. A common loading is 5-10% w/w relative to the crude product.[2]
-
Incubation: Stir the suspension at a temperature between 25 °C and 50 °C for 2 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the carbon. Note: Ensure complete removal of carbon fines.
-
Concentration: Remove the solvent under reduced pressure to obtain the purified product.
-
Issue 2: Significant loss of product yield during the scavenging or carbon treatment step.
-
Primary Cause: The desired product is physically adsorbing to the solid support (scavenger or activated carbon) along with the palladium. This is more common with polar or high-molecular-weight products.
-
Solution A: Optimize Scavenger/Carbon Loading Use the minimum amount of scavenger or carbon required to achieve the target palladium level. Run small-scale parallel experiments to determine the optimal loading that balances palladium removal with product recovery.
-
Solution B: Thoroughly Wash the Solid Support After filtration, wash the scavenger or carbon cake with several portions of fresh, warm solvent. This can help desorb and recover the product without significantly releasing the more strongly bound palladium.
-
Solution C: Screen Different Scavengers If product loss remains high, consider screening different types of scavengers. A different backbone (e.g., polymer vs. silica) or a different functional group may have a lower affinity for your specific product.
| Method | Advantages | Disadvantages | Best For |
| Thiol/Thiourea Scavengers | Highly effective and selective for Pd.[8][9] Broad solvent compatibility.[2][9] | Higher cost. Potential for product loss via adsorption. | Removing low to moderate levels of soluble Pd to meet strict regulatory limits (<10 ppm).[9] |
| Activated Carbon | Low cost.[2][11] Effective for various Pd species. Can remove color impurities simultaneously.[11] | Can be less selective; may adsorb product.[13] Requires careful filtration to remove fines. | Bulk palladium removal at a lower cost, especially in early-stage synthesis.[2] |
| Aqueous Chelator Wash | Inexpensive. Can be integrated into standard workup. | Often less effective than solid scavengers. May require multiple washes.[2] | Removing water-soluble palladium salts. |
| Crystallization | Can provide very high purity product. Removes multiple impurities at once. | Product must be a crystalline solid. Palladium may co-crystallize or get trapped in the lattice. | Final purification step when the product crystallizes well and impurities are left in the liquor.[5] |
Issue 3: The chosen palladium removal method is inconsistent or not effective enough to reach <10 ppm.
-
Primary Cause: A combination of different palladium species (e.g., both Pd(0) and Pd(II)) may be present, and the chosen single method is not effective against all of them.
-
Solution: Implement a Multi-Step Purification Strategy Combining methods is a powerful approach to achieving ultra-low palladium levels. This creates a robust, multi-barrier purification train.
Caption: Decision tree for a multi-step palladium removal strategy.
Example Multi-Step Protocol:
-
Initial Filtration (Bulk Removal): After the reaction is complete, dilute the mixture with a suitable solvent and filter through a generous pad of Celite®. This will remove the bulk of any precipitated, heterogeneous Pd(0).[14]
-
Scavenging (Fine Removal): Transfer the filtrate to a new flask and treat with a high-affinity scavenger or activated carbon as described in Issue 1 to remove the more challenging soluble and colloidal palladium species.
-
Final Polish (Crystallization): After the scavenging step, concentrate the solution and purify the product by recrystallization. This final step can remove any remaining trace impurities, helping to consistently achieve the required <10 ppm limit.
-
References
- SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed, 379, 115587. [Link]
- ResearchGate.
- Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(2), 198-205. [Link]
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
- Fallon, G. R., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1739-1763. [Link]
- Reddit. Your trick to remove residual palladium. (2023). [Link]
- ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. (2005). [Link]
- Google Patents.
- Fallon, G. R., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- CSU ePress.
- ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). [Link]
- DSpace.
- ResearchGate.
- INIS-IAEA.
- Johnson Matthey Technology Review.
- Google Patents.
- Google Patents.
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). [Link]
- ResearchGate.
- MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- ResearchGate. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF. (2001). [Link]
- NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
- Royal Society of Chemistry.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? (2015). [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
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Validation & Comparative
analytical methods for characterizing 4-Bromo-1,2-diiodobenzene products
An In-Depth Comparative Guide to the Analytical Characterization of 4-Bromo-1,2-diiodobenzene
Executive Summary
This compound is a highly functionalized aromatic building block, pivotal in the synthesis of complex organic molecules, particularly in pharmaceuticals and materials science.[1] Its utility in cross-coupling reactions and as a precursor for poly-substituted aromatic systems demands stringent quality control and unambiguous structural confirmation. This guide provides a comprehensive comparison of the essential analytical methods for characterizing this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative data.
Physicochemical Properties and Structural Uniqueness
Understanding the fundamental properties of this compound is the first step in its effective analysis. The presence of three different heavy halogens on a benzene ring presents a unique analytical challenge, particularly in distinguishing it from its isomers.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrI₂ | [2] |
| Molecular Weight | 408.80 g/mol | [2] |
| CAS Number | 21521-54-0 | |
| Appearance | Very Pale Yellow Solid | [3] |
| Melting Point | 51 °C | |
| Purity (Typical) | ≥98% (by GC) | [3] |
The key challenge lies in confirming the precise 1,2,4-substitution pattern and ensuring the absence of isomeric impurities, such as 1-bromo-2,3-diiodobenzene or 1-bromo-3,4-diiodobenzene, which can arise during synthesis.
Core Analytical Techniques: A Comparative Overview
A multi-technique approach is non-negotiable for the complete characterization of this compound. Each method provides a unique and complementary piece of the analytical puzzle.
| Technique | Primary Purpose | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Unambiguously determines the substitution pattern and proton/carbon environment. | Lower sensitivity compared to MS; requires higher sample quantity and purity. |
| Mass Spectrometry | Molecular Weight & Formula Confirmation | Extremely sensitive; provides definitive molecular weight and characteristic isotopic patterns for Br and I. | Isomers are often indistinguishable by MS alone; fragmentation can be complex. |
| Gas Chromatography (GC) | Purity Assessment & Isomer Separation | Excellent separation efficiency for volatile isomers; provides quantitative purity data. | Requires the compound to be thermally stable and volatile; destructive technique. |
| Elemental Analysis | Empirical Formula Verification | Provides the percentage composition of C, H, Br, and I. | Does not distinguish between isomers; requires high sample purity for accuracy. |
| Melting Point | Purity Assessment | Simple, rapid, and inexpensive; a sharp melting point indicates high purity. | Impurities can depress and broaden the melting range; not specific. |
Workflow for Comprehensive Characterization
The logical flow of analysis ensures that both the identity and purity of the product are validated efficiently. The process begins with purity checks and culminates in definitive structural confirmation.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Detailed Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for structural isomer differentiation. For this compound, the aromatic region of the ¹H NMR spectrum will display three distinct signals. Their chemical shifts are influenced by the electron-withdrawing effects of the halogens, and their splitting patterns (coupling constants) reveal their relative positions (ortho, meta, para), providing a unique fingerprint for the 1,2,4-substitution pattern.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Interpretation: The expected spectrum will show three signals in the aromatic region (~7-8 ppm). Analyze the multiplicity (singlet, doublet, doublet of doublets) and the coupling constants (J-values) to confirm the proton assignments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC is unparalleled for separating volatile isomers, making it the ideal method to quantify the purity of this compound and detect any isomeric contaminants. Coupling GC with a Mass Spectrometer (MS) provides a two-fold validation: the retention time from the GC confirms the compound's identity against a known standard, while the MS provides its mass spectrum. The mass spectrum is crucial for confirming the molecular weight and observing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio), which helps to definitively identify halogenated compounds.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrument: A GC system equipped with a capillary column and coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak in the total ion chromatogram (TIC). A purity of ≥98% is typically required.[3]
-
Identity: Compare the retention time with a certified reference standard.
-
Confirmation: Analyze the mass spectrum of the main peak. Look for the molecular ion peak [M]⁺ at m/z 408 and the characteristic isotopic cluster resulting from the presence of one bromine atom.
-
Interplay of Analytical Techniques
No single technique is sufficient. This diagram illustrates how different methods provide overlapping and complementary information to build a complete analytical profile of the product.
Caption: Logical relationships between analytical goals and the techniques used to achieve them.
Conclusion
The robust characterization of this compound is essential for its successful application in research and development. A combination of NMR for structural verification, GC-MS for purity and identity confirmation, and supporting techniques like melting point and elemental analysis forms a self-validating system. This guide provides the foundational knowledge and practical protocols to ensure the quality and integrity of this critical chemical intermediate, empowering scientists to proceed with confidence in their synthetic endeavors.
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A Comparative Guide to the Reactivity of 4-Bromo-1,2-diiodobenzene and 1,2-diiodobenzene
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the successful synthesis of complex organic molecules. Polyhalogenated aromatic compounds are invaluable synthons, offering multiple reaction sites for sequential functionalization. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-1,2-diiodobenzene and its simpler counterpart, 1,2-diiodobenzene. By examining their performance in key synthetic transformations and providing supporting experimental context, this document aims to empower chemists to make informed decisions in their synthetic design.
The fundamental difference in reactivity between these two molecules lies in the electronic and steric influence of the bromine substituent on the adjacent carbon-iodine (C-I) bonds. The C-I bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond, making it significantly more susceptible to oxidative addition by transition metal catalysts, a key step in many cross-coupling reactions.[1][2][3][4]
At a Glance: Key Reactivity Differences
| Feature | 1,2-diiodobenzene | This compound | Mechanistic Rationale |
| Primary Reactive Sites | Two equivalent C-I bonds | Two electronically distinct C-I bonds | The electron-withdrawing bromine in the 4-position deactivates the adjacent C-I bonds, making them less electron-rich and potentially altering the rate of oxidative addition. |
| Selectivity in Mono-functionalization | Challenging due to two identical reactive sites | Potentially higher due to electronic differentiation of the C-I bonds, though often still challenging to control. | Subtle electronic differences between the C1-I and C2-I bonds can be exploited under carefully optimized conditions. |
| Benzyne Formation | A well-established precursor for benzyne generation.[5][6][7][8] | Also a benzyne precursor, with the bromine atom remaining on the resulting benzyne. | The core 1,2-diiodo functionality is the key driver for benzyne formation. |
| Metal-Halogen Exchange | Undergoes exchange at the C-I bonds. | Preferential exchange is expected at the C-I bonds over the C-Br bond.[9][10] | The C-I bond is more susceptible to metal-halogen exchange than the C-Br bond. |
In-Depth Reactivity Analysis: Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are central to modern organic synthesis.[11][12][13] The performance of this compound and 1,2-diiodobenzene in these transformations highlights their distinct utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[14][15] When employing 1,2-diiodobenzene, achieving selective mono-arylation can be difficult, often leading to mixtures of mono- and di-substituted products. In contrast, this compound offers the potential for more controlled, sequential couplings. The general reactivity trend for halides in Suzuki coupling is I > OTf > Br >> Cl.[14]
Illustrative Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] Similar to the Suzuki coupling, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective alkynylation at the iodine-bearing positions of this compound.[18] For 1,2-diiodobenzene, controlling the extent of coupling to achieve mono-alkynylation requires careful control of stoichiometry and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[19][20][21] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The general mechanism proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[22][23] The principles of reactivity and selectivity observed in C-C coupling reactions generally apply here as well, with the C-I bonds being more reactive than the C-Br bond.
Comparative Performance Data (Illustrative)
The following table summarizes expected outcomes based on established reactivity principles. Actual yields and selectivities are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Reaction | Substrate | Expected Major Product (1 eq. Coupling Partner) | Relative Reaction Rate | Key Considerations |
| Suzuki-Miyaura | 1,2-diiodobenzene | Mixture of mono- and di-arylated products | Fast | Difficult to achieve high selectivity for the mono-arylated product. |
| This compound | Mono-arylated at a C-I position | Fast | Offers potential for sequential coupling; the C-Br bond remains for further functionalization. | |
| Sonogashira | 1,2-diiodobenzene | Mixture of mono- and di-alkynylated products | Very Fast | High reactivity of C-I bonds can make selective mono-coupling challenging. |
| This compound | Mono-alkynylated at a C-I position | Very Fast | Excellent for synthesizing bromo-iodo-alkynylbenzene intermediates. | |
| Buchwald-Hartwig | 1,2-diiodobenzene | Mixture of mono- and di-aminated products | Fast | Requires careful optimization for selective mono-amination. |
| This compound | Mono-aminated at a C-I position | Fast | The remaining C-Br and C-I bonds can be targeted in subsequent steps. |
Experimental Protocols
General Procedure for a Selective Mono-Sonogashira Coupling of this compound
This protocol is illustrative and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent such as THF or dioxane, followed by the terminal alkyne (1.05 equiv.) and a suitable base, typically an amine like triethylamine or diisopropylamine (2.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logic Diagram: Synthetic Strategy
Caption: Sequential functionalization strategy using this compound.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents.[10][24] The rate of exchange generally follows the trend I > Br > Cl.[10] Consequently, when treating this compound with an organolithium reagent like n-BuLi at low temperatures (e.g., -78 °C), the exchange is expected to occur selectively at one of the C-I bonds, leaving the C-Br bond intact. This allows for the formation of a lithiated intermediate that can be trapped with various electrophiles.
Conclusion
Both this compound and 1,2-diiodobenzene are valuable precursors in organic synthesis. The choice between them should be dictated by the specific synthetic target.
-
1,2-diiodobenzene is an excellent choice for synthesizing symmetrical molecules via double functionalization or as a precursor for benzyne where the subsequent trapping reaction does not require differentiation of the ortho positions.
-
This compound is the superior reagent for the construction of unsymmetrical, polysubstituted aromatic compounds. The differential reactivity of the C-I and C-Br bonds allows for a more controlled, sequential introduction of different functional groups, providing a powerful tool for building molecular complexity.
By understanding the nuanced reactivity profiles of these two building blocks, researchers can devise more efficient and elegant synthetic routes to novel chemical entities in drug discovery and materials science.
References
- Benchchem. (n.d.). Navigating the Unexpected: A Mechanistic Investigation of 1,2-Diethyl-4-iodobenzene in Cross-Coupling Reactions.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
- Guerra, C., et al. (n.d.). Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis. New Journal of Chemistry (RSC Publishing).
- Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Guerra, C., et al. (n.d.). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. ChemRxiv.
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Benchchem. (n.d.). Performance Benchmark: 1,2-Diethyl-4-iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions.
- Guerra, C., et al. (n.d.). Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis. Iris.
- Author. (n.d.). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Title of Source.
- csbsju. (n.d.). oxidative addition and palladium coupling.
- ResearchGate. (2024, January 26). Electronic and Steric Effects in a Gold(I)‐Catalyzed Intramolecular C(sp)−H Bond Activation Reaction of 1‐Bromoalkynes.
- NIH. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential.
- ChemRxiv. (2023, July 25). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis.
- InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- Author. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Title of Source.
- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
- Benchchem. (n.d.). A Comparative Guide to 1,2-Diiodoethene and 1,2-Dibromoethene in Cross-Coupling Reactions.
- RSC Publishing. (2020, April 24). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
- ResearchGate. (n.d.). P-C coupling reactions of 4-bromo-iodobenzene.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NIH. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Grokipedia. (n.d.). Metal–halogen exchange.
- Wikipedia. (n.d.). Suzuki reaction.
- R Discovery. (2017, April 10). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ResearchGate. (2025, August 9). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity | Request PDF.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Author. (n.d.). Photochemistry of bromobiphenyls: Steric effects and electron transfer. Title of Source.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene for Drug Development and Materials Science.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
- NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Author. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Title of Source.
- Author. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Title of Source.
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
- NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- ResearchGate. (n.d.). Kinetic results for the cross‐coupling reaction between iodobenzene and... | Download Scientific Diagram.
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A Senior Application Scientist's Guide to GC-MS Analysis of 4-Bromo-1,2-diiodobenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, the purity of intermediates is paramount. 4-Bromo-1,2-diiodobenzene is a key building block whose downstream applications necessitate a rigorous understanding of its reaction profile. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of its reaction products, offering insights grounded in practical application and scientific principles.
The Synthetic Landscape: Understanding Potential Products and Byproducts
The synthesis of this compound, and its subsequent reactions, can yield a variety of products and impurities. The starting material, often a substituted aniline, undergoes diazotization followed by a Sandmeyer-type reaction. Incomplete reactions or side reactions can lead to a complex mixture of halogenated benzenes.
Commonly anticipated products and byproducts include:
-
Starting Materials: Unreacted precursors such as 4-bromo-2-iodoaniline.
-
Desired Product: this compound.
-
Isomeric Byproducts: Positional isomers like 1-Bromo-2,3-diiodobenzene or 2-Bromo-1,3-diiodobenzene.
-
Incompletely Halogenated Species: Compounds such as 1-bromo-2-iodobenzene or 1,2-diiodobenzene.
-
Other Halogenated Aromatics: Depending on the synthetic route, other minor products with different halogen substitutions may be present.
The challenge lies in effectively separating and identifying these closely related compounds, a task for which GC-MS is exceptionally well-suited.
GC-MS: The Gold Standard for Halogenated Aromatic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This combination is particularly advantageous for the analysis of volatile and semi-volatile halogenated organic compounds.[1][2]
The Rationale Behind the Method
The choice of GC-MS is deliberate. The volatility of halogenated benzenes makes them ideal candidates for gas chromatography. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio of the compound and its fragmentation pattern, which is crucial when dealing with isomers that may have similar retention times.
Experimental Protocol: A Self-Validating System
A robust analytical method must be reproducible and reliable. The following protocol for the GC-MS analysis of a this compound reaction mixture is designed to be self-validating, ensuring accurate and trustworthy results.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or dichloromethane. The choice of solvent is critical to ensure complete dissolution of all components without interfering with the analysis.
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GC column.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column, such as an Agilent J&W DB-624 Ultra Inert (30 m x 0.25 mm, 1.4 µm), is recommended for good separation of halogenated hydrocarbons.[3]
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Inlet temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C. This temperature program allows for the separation of more volatile components at the beginning of the run and ensures the elution of higher-boiling point compounds.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-500 m/z. This range covers the expected molecular weights of the target analytes and their fragments.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the GC-MS analysis process.
Caption: Workflow for GC-MS analysis of reaction products.
Interpreting the Data: A Hypothetical Example
The following table presents hypothetical data from a GC-MS analysis of a crude this compound reaction mixture.
| Retention Time (min) | Identified Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Relative Abundance (%) |
| 12.5 | 1-Bromo-2-iodobenzene | 282/284 | 203, 155, 76 | 5 |
| 15.2 | 1,2-Diiodobenzene | 330 | 203, 127, 76 | 3 |
| 18.7 | This compound | 408/410 | 281/283, 202, 126 | 85 |
| 19.1 | 1-Bromo-2,3-diiodobenzene | 408/410 | 281/283, 202, 126 | 7 |
This data clearly shows the successful separation and identification of the main product from its potential impurities. The distinct retention times and unique mass spectral fragmentation patterns allow for confident identification and quantification.
Reaction Pathways and Product Formation
The presence of various byproducts can be explained by considering the possible reaction pathways during the synthesis.
Sources
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of 4-Bromo-1,2-diiodobenzene Derivatives
In the landscape of pharmaceutical synthesis and materials science, the structural integrity of molecular building blocks is paramount. 4-Bromo-1,2-diiodobenzene and its derivatives are highly valuable intermediates, prized for their utility in forming complex molecular architectures through sequential, site-selective cross-coupling reactions. The precise arrangement of halogen atoms on the benzene ring dictates the reactivity and, ultimately, the efficacy and safety of the final product. Consequently, the rigorous assessment of isomeric and process-related purity is not merely a quality control step but a foundational requirement for reliable research and development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound derivatives. We will explore the causality behind method selection, present detailed experimental protocols, and compare the performance of various approaches, moving beyond a simple listing of steps to offer field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding the Analyte
This compound is a non-polar, hydrophobic molecule. Its key characteristics influencing chromatographic behavior are:
-
High Hydrophobicity: The presence of three heavy halogen atoms (one bromine, two iodine) renders the molecule significantly non-polar. This property is the primary driver for its retention in reverse-phase chromatography.
-
Strong UV Chromophore: The aromatic ring provides strong ultraviolet (UV) absorbance, making UV-Vis detection a highly sensitive and straightforward choice.
-
Potential Impurities: A robust analytical method must be capable of resolving the main component from potential impurities, which typically include:
-
Positional Isomers: e.g., 1-Bromo-2,3-diiodobenzene, 2-Bromo-1,3-diiodobenzene, etc.
-
Starting Materials: Unreacted precursors from synthesis.
-
Related Substances: Under- or over-halogenated species (e.g., di-brominated or mono-iodinated benzenes).
-
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is dictated by the specific separation challenge. For halogenated aromatics, several techniques are viable, each with distinct advantages.
Reverse-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most ubiquitous technique in pharmaceutical analysis for its versatility and robustness in separating non-polar compounds.[1][2]
-
Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (commonly mixtures of water with acetonitrile or methanol).[1] Separation is governed by hydrophobic interactions; more non-polar analytes interact more strongly with the stationary phase and are retained longer.[3] Given the hydrophobic nature of this compound derivatives, RP-HPLC is the logical first choice.
-
Causality in Method Design:
-
Column Choice: A C18 column is the standard choice due to its strong hydrophobic retention capabilities, which are ideal for halogenated aromatics.[4]
-
Mobile Phase: A gradient elution, starting with a higher percentage of water and increasing the proportion of an organic solvent like acetonitrile, is highly effective. This approach ensures that more polar impurities elute early, while the highly retained main peak and non-polar impurities elute later with sharp, well-defined peaks.
-
Detector: A UV detector set at a wavelength around 220 nm or 254 nm provides excellent sensitivity for these aromatic compounds.[5][6]
-
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC represents a significant technological advancement over conventional HPLC, employing columns packed with sub-2 µm particles and instrumentation capable of handling pressures exceeding 1,000 bar.[7]
-
Principle of Separation: The underlying chromatographic principles are identical to HPLC. The innovation lies in the dramatically increased efficiency afforded by the smaller particles.
-
Key Advantages:
-
Speed: Analysis times are reduced by up to nine times compared to traditional HPLC systems.[8]
-
Resolution: UPLC provides superior separation of closely eluting peaks and more efficient separation of complex mixtures.[9]
-
Sensitivity: Sharper, narrower peaks lead to greater peak height and improved signal-to-noise, which is critical for detecting trace-level impurities.[9][10]
-
Reduced Solvent Consumption: Faster run times and lower flow rates make UPLC a more environmentally friendly and cost-effective option.[8][10]
-
Chiral HPLC: For Enantiomeric Purity
While this compound itself is achiral, its derivatives may possess stereogenic centers. In such cases, determining enantiomeric purity is a regulatory and scientific necessity.[11]
-
Principle of Separation: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. This transient formation of diastereomeric complexes leads to different retention times, allowing for their separation and quantification.[12][13]
-
When to Employ: This technique is mandatory when the target derivative is chiral and must be produced as a single enantiomer. The choice of the specific CSP is highly dependent on the analyte's structure.[11]
Methodology Performance Comparison
| Feature | Reverse-Phase HPLC (RP-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Chiral HPLC |
| Primary Application | Routine purity, quantification of known impurities. | High-throughput screening, complex impurity profiling. | Enantiomeric purity determination. |
| Principle | Differential partitioning based on hydrophobicity.[1] | Enhanced efficiency version of RP-HPLC. | Formation of transient diastereomeric complexes.[12] |
| Typical Particle Size | 3–5 µm[7] | < 2 µm[7][9] | 3–5 µm |
| Operating Pressure | ~400 bar[10] | > 1000 bar[7] | ~400 bar |
| Analysis Time | Moderate (~15-30 min) | Very Fast (~2-7 min) | Moderate to Long |
| Resolution | Good | Excellent[10] | Specific for Enantiomers |
| Key Advantage | Robust, reliable, widely available instrumentation. | Speed, resolution, and sensitivity.[8] | The only method for separating enantiomers. |
| Key Limitation | Slower analysis times, lower resolution than UPLC. | Requires specialized high-pressure instrumentation. | Specific to chiral compounds; column selection can be empirical. |
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust, self-validating RP-HPLC method for the purity assessment of a this compound derivative. The inclusion of a System Suitability Test (SST) is critical for ensuring the trustworthiness of the results.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound derivative sample
-
Reference standards for the main compound and known impurities (if available).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The non-polar organic modifier used to elute the analyte. |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20.1-25 min: 50% B | A gradient ensures efficient elution of compounds with varying polarities, improving peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Detection Wavelength | 220 nm | Provides high sensitivity for the aromatic ring system. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response.[6] |
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound derivative reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
System Suitability Test (SST) - The Self-Validating Core
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use only if the following criteria are met. This step is non-negotiable for ensuring data integrity.
-
Tailing Factor (Asymmetry): ≤ 2.0 (Ensures symmetrical peaks for accurate integration).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision).
-
Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity (Ensures baseline separation).
Analysis and Data Processing
-
Once the SST criteria are met, inject the sample solution.
-
Identify the main peak corresponding to the this compound derivative based on its retention time relative to the standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the Workflow
Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz to illustrate the decision-making and experimental workflows.
Caption: Logical workflow for selecting the appropriate HPLC method.
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The Strategic Advantage of 4-Bromo-1,2-diiodobenzene in Aryne Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the pursuit of efficiency, precision, and mild reaction conditions is paramount. Arynes, highly reactive intermediates derived from aromatic rings, have emerged as powerful building blocks for the rapid construction of complex molecular architectures.[1] The choice of the aryne precursor is a critical determinant of the success and elegance of a synthetic route. While seemingly subtle, the selection of a mixed dihalobenzene, specifically 4-Bromo-1,2-diiodobenzene, over its dibrominated counterparts offers a distinct and often decisive advantage in terms of regioselectivity and reaction control. This guide provides an in-depth technical comparison, supported by established chemical principles and experimental evidence, to illuminate the strategic benefits of employing this compound in your research.
The Challenge of Regiocontrol in Aryne Generation from Dihalobenzenes
The generation of benzynes from 1,2-dihalobenzenes is a well-established method, typically involving either a strong base to induce elimination or a metal-halogen exchange followed by elimination.[2] With a symmetrical precursor like 1,2-dibromobenzene, the resulting benzyne is unsubstituted. However, when the aromatic ring bears a substituent, as is common in the synthesis of complex target molecules, the use of a symmetrical dihalo precursor can lead to a mixture of regioisomeric arynes, complicating the subsequent trapping reactions and reducing the overall efficiency of the synthetic sequence.
The Decisive Role of Halogen Reactivity: Iodine vs. Bromine
The superior performance of this compound lies in the well-established differential reactivity of carbon-halogen bonds in metal-halogen exchange reactions.[3] This fundamental principle of organometallic chemistry dictates that the rate of exchange follows the trend: I > Br > Cl.[3] This kinetic difference allows for a highly regioselective generation of the aryne intermediate.
When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the lithium-iodine exchange occurs at a significantly faster rate than the lithium-bromine exchange.[3][4] This selective exchange generates a single, regiochemically defined aryllithium intermediate, which then undergoes elimination of lithium bromide to furnish the desired 4-bromobenzyne. This high degree of regiocontrol is a significant advantage over the use of a disubstituted 1,2-dibromobenzene, where competitive deprotonation or metal-halogen exchange at two different sites could lead to a mixture of aryne regioisomers.
The following diagram illustrates the selective generation of 4-bromobenzyne from this compound.
Caption: Regioselective generation of 4-bromobenzyne.
Comparative Performance: A Data-Supported Perspective
In contrast, the generation of a specific aryne from a substituted 1,2-dibromobenzene often requires more forcing conditions or can result in mixtures. The use of strong bases like lithium diisopropylamide (LDA) can lead to competitive deprotonation at different sites, while metal-halogen exchange with organolithiums can be less selective between two bromine atoms, especially if they are in electronically similar environments.
| Feature | This compound | Dibromobenzenes |
| Aryne Generation | Highly regioselective via preferential I-Li exchange.[4] | Can lead to mixtures of regioisomers with substituted systems. |
| Reaction Conditions | Typically milder due to the high reactivity of the C-I bond.[3] | Often require stronger bases or more forcing conditions.[2] |
| Purity of Product | Leads to a single major product, simplifying purification. | Can result in isomeric mixtures, complicating downstream processing. |
| Synthetic Utility | Ideal for the synthesis of complex, unsymmetrical molecules. | Better suited for the synthesis of symmetrical molecules.[5] |
Experimental Protocol: Trapping of 4-Bromobenzyne with Furan
The following protocol is adapted from a similar procedure for the generation and trapping of benzyne and serves as a representative example of the application of this compound.[4] This [4+2] cycloaddition with furan is a classic method to confirm the in-situ formation of an aryne.[6]
Reaction Scheme:
Caption: Diels-Alder trapping of in-situ generated 4-bromobenzyne.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) and furan (1.2 eq) in anhydrous toluene (0.1 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise to the stirred reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 1-bromo-5,8-dihydro-5,8-epoxynaphthalene.
Conclusion: A Strategic Choice for Advanced Synthesis
The choice between this compound and a corresponding dibromobenzene as an aryne precursor is more than a matter of reagent selection; it is a strategic decision that can significantly impact the efficiency, regioselectivity, and overall success of a synthetic campaign. The predictable and highly selective metal-halogen exchange at the carbon-iodine bond makes this compound the superior choice for the regiocontrolled generation of substituted arynes. This level of control is particularly crucial in the synthesis of complex pharmaceuticals and advanced materials where precise molecular architecture is non-negotiable. By leveraging the inherent reactivity differences of the halogens, researchers can streamline their synthetic routes, minimize the formation of unwanted isomers, and ultimately accelerate the pace of discovery and development.
References
- Scribd. (n.d.). Diels Alder Lab.
- Garg, N. K., & Houk, K. N. (2021). Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. PMC.
- Souza, V. V. de, Accioly Jr, M., & Raminelli, C. (n.d.). Photoprecursors of arynes in visible-light promoted cycloaddition and nucleophilic coupling reactions. ChemRxiv.
- Wikipedia. (2024). Metal–halogen exchange.
- Li, Y., et al. (2024). Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. Nature Communications.
- University of Wisconsin. (n.d.). lithium halogen exchange #1 revised.
- Hamura, T., et al. (2017). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules.
- ETH Zurich. (2019). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
- Metze, B. E., et al. (2023). An efficient and chemoselective method to generate arynes. Chemical Science.
- ResearchGate. (2009). Theoretical Study on the Lithium−Halogen Exchange Reaction of 1,1-Dihaloalkenes with Methyllithium and the Nucleophilic Substitution Reaction of the Resulting α-Halo Alkenyllithiums.
- Chemistry & Biology Interface. (2017). Arynes: important intermediates for synthesis of natural products.
- Wikipedia. (2024). n-Butyllithium.
- Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry.
- ResearchGate. (2006). n-Butyllithium.
- PubChem. (n.d.). 4-Bromo-2-chloro-1-iodobenzene.
- ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.
- PubChem. (n.d.). 1-Bromo-2-iodobenzene.
- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
- YouTube. (2022). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review.
- Peterson, L. A., et al. (2006). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Chemical Research in Toxicology.
- Peterson, L. A., et al. (2006). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PMC.
- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
- Roy, D., & Gevorgyan, V. (2015). Synthesis of Functionalized Phenanthrenes via Regioselective Oxidative Radical Cyclization. The Journal of Organic Chemistry.
- ResearchGate. (2019). Synthesis of Multisubstituted Benzenes from Phenols via Multisubstituted Benzynes.
- ResearchGate. (2010). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
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A Researcher's Guide to Sequential Cross-Coupling: Evaluating Alternatives to 4-Bromo-1,2-diiodobenzene
For the synthetic chemist, the ability to selectively functionalize a molecule in a stepwise manner is paramount. It is the art of building complexity with precision, a cornerstone of modern drug discovery and materials science. Polyhalogenated aromatic compounds are invaluable scaffolds in this endeavor, offering multiple reaction handles that can be addressed sequentially. Among these, 4-Bromo-1,2-diiodobenzene has served as a reliable workhorse, enabling chemists to leverage the differential reactivity of its carbon-halogen bonds.
However, an over-reliance on a single building block can stifle innovation and present practical challenges related to cost, availability, or compatibility with sensitive substrates. This guide provides an in-depth comparison of viable alternative reagents to this compound for sequential coupling reactions. We will delve into the mechanistic principles governing their selectivity, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Foundation: Understanding Halogen Reactivity in Cross-Coupling
The utility of mixed dihalobenzenes in sequential palladium-catalyzed cross-coupling reactions hinges on the difference in bond strength between the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-OTf > C-Br >> C-Cl.[1] This hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The weaker C-I bond undergoes oxidative addition much more readily and under milder conditions than the stronger C-Br bond. This kinetic difference is the key to achieving selectivity.
A typical workflow for a sequential cross-coupling reaction exploits this reactivity gradient. The first coupling reaction is performed under conditions mild enough to activate only the more reactive C-I bond, leaving the C-Br bond untouched. Once the first coupling is complete and the intermediate product is isolated, a second, typically more forcing, set of conditions is applied to functionalize the C-Br bond.
Caption: Generalized workflow for sequential Sonogashira/Suzuki coupling.
While effective, this strategy is not without its challenges. Incomplete selectivity in the first step can lead to a mixture of products, including the di-coupled byproduct. Furthermore, the cost and availability of this compound can be a consideration for large-scale synthesis.[2][3][4]
A Comparative Analysis of Alternative Reagents
The ideal alternative should offer predictable selectivity, good commercial availability, and potentially novel substitution patterns. We will explore several classes of alternatives, comparing their performance and synthetic utility.
Isomeric Bromo-Iodobenzenes
The relative positions of the halogens can influence their electronic environment and steric accessibility, providing a subtle means of tuning reactivity.
| Reagent | Structure | Key Features & Considerations |
| 1-Bromo-2-iodobenzene | C₆H₄BrI | - Ortho-effect: The proximity of the bromine atom can sterically hinder the oxidative addition at the C-I bond, potentially requiring slightly more forcing conditions for the first coupling compared to the 4-bromo isomer. - Useful for synthesizing sterically congested biaryls. |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | - High Selectivity: The para-disposition of the halogens minimizes steric and electronic interference, leading to excellent and predictable selectivity for the C-I bond. - A widely used and well-documented alternative for linear, unsymmetrical structures. |
Experimental Insight: In a typical Stille coupling, 1-Bromo-4-iodobenzene can be selectively coupled at the iodine position, leaving the bromine available for a subsequent Suzuki or Buchwald-Hartwig reaction.[5] The challenge with 1,4-dibromobenzene, in contrast, is achieving selective mono-arylation, which often results in product mixtures.[6]
Dihalobenzenes with Alternative Halogen Combinations
Exploiting a larger reactivity differential can enhance selectivity and allow for a wider operational window between the two coupling steps.
| Reagent Class | General Structure | Key Features & Considerations |
| Bromo-chlorobenzenes | C₆H₄BrCl | - Enhanced Selectivity: The difference in reactivity between C-Br and C-Cl is significant, often allowing for excellent chemoselectivity.[1] - The C-Cl bond activation requires more specialized, often bulky and electron-rich phosphine ligands (e.g., Buchwald ligands). |
| Iodo-chlorobenzenes | C₆H₄ICl | - Maximum Reactivity Gradient: This combination offers the largest intrinsic reactivity difference, enabling highly selective sequential couplings under distinct conditions. The first coupling at the C-I bond can often be performed under standard conditions, while the C-Cl bond remains inert.[1] |
| Bromo/Iodo-triflates | C₆H₄(X)OTf | - Triflate as a Superior Leaving Group: The triflate group (-OTf) is an excellent leaving group, with reactivity often cited as being between that of a bromide and an iodide.[1][7] - An iodo-triflate allows for selective coupling at the iodine position first, followed by the triflate. A bromo-triflate offers a finer reactivity distinction that can be controlled by the choice of catalyst and ligand. |
Experimental Insight: Manetsch and coworkers demonstrated that for substrates containing both an iodide and a chloride, the same reaction conditions could be used for both sequential coupling steps, simply by adding the second coupling partner after the first reaction went to completion. This highlights the robust selectivity afforded by the large reactivity difference.[1]
Electronically Differentiated Dihalides
In substrates where the two halogens are identical (e.g., dibromo- or diiodoarenes), selectivity can be induced by other functional groups on the ring that create electronically distinct environments.
| Reagent Class | Example Structure | Key Features & Considerations |
| Heterocyclic Dihalides | 2,3-Diiodoindole | - Inherent Electronic Bias: In many dihaloheterocycles, one position is inherently more electron-deficient or sterically accessible than the other, leading to selective mono-functionalization.[8][9] - For 2,3-diiodoindole, Sonogashira coupling occurs selectively at the C2 position.[9] |
| Substituted Dihalobenzenes | 2,4-Dichloropyridine | - Ligand-Controlled Selectivity: In some cases, the inherent selectivity is weak, but can be controlled or even reversed by the choice of phosphine ligand on the palladium catalyst. Hindered ligands can direct the reaction to the less sterically encumbered position.[8] |
Experimental Insight: A study on the Sonogashira cross-coupling of 2,3-diiodoheterocycles found that 2,3-diiodobenzothiophene showed very high regioselectivity for coupling at the C2 position. In contrast, 2,3-diiodoindole and 2,3-diiodobenzofuran were less selective, yielding mixtures of mono- and di-substituted products, highlighting the subtle but critical role of the heteroatom.[9]
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for performing selective cross-coupling reactions. Researchers should always perform initial optimization of conditions for their specific substrates.
Protocol 1: Selective Stille Coupling of 1-Bromo-4-iodobenzene
This protocol details the selective functionalization at the C-I position, leaving the C-Br bond intact for further transformation.[5]
Materials:
-
1-Bromo-4-iodobenzene
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Add anhydrous toluene (10 mL) via syringe and stir until all solids are dissolved.
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and remove the tin byproducts by stirring with a saturated aqueous solution of potassium fluoride (KF).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (4-bromo-1,1'-biphenyl) by column chromatography on silica gel.
Caption: A simplified decision guide for selecting a dihaloarene reagent.
Protocol 2: Sequential Sonogashira/Suzuki Coupling of 5-Bromo-3-iodoindole
This protocol illustrates the selective functionalization of a heterocyclic system, first at the C-I bond and subsequently at the C-Br bond.[10]
Materials:
-
N-protected 5-Bromo-3-iodoindole
-
Terminal Alkyne (for Sonogashira)
-
Arylboronic Acid (for Suzuki)
-
Pd(PPh₃)₄, CuI, Triethylamine (for Sonogashira)
-
PdCl₂(dppf), K₂CO₃ (for Suzuki)
-
Anhydrous solvents (e.g., THF, Dioxane)
Procedure (Step 1: Sonogashira Coupling):
-
In a flask under inert atmosphere, dissolve the 5-bromo-3-iodoindole (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol) in anhydrous THF.
-
Add triethylamine (2.5 mmol) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by quenching with aqueous NH₄Cl, extracting with an organic solvent, and concentrating.
-
Purify the intermediate 5-bromo-3-alkynylindole by column chromatography.
Procedure (Step 2: Suzuki Coupling):
-
In a separate flask under inert atmosphere, dissolve the purified 5-bromo-3-alkynylindole (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol) in a mixture of dioxane and water.
-
Add PdCl₂(dppf) (0.05 mmol) to the mixture.
-
Heat the reaction to 80-100 °C and stir until completion (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final 5-aryl-3-alkynylindole product by column chromatography.
Conclusion and Future Outlook
While this compound remains a valuable tool, the landscape of reagents for sequential cross-coupling is rich and varied. By understanding the fundamental principles of halogen reactivity and considering alternatives such as isomeric bromo-iodoarenes, substrates with different halogen combinations, or electronically differentiated dihalides, researchers can significantly expand their synthetic capabilities. The choice of reagent is not merely a matter of substitution but a strategic decision that impacts selectivity, reaction conditions, and overall synthetic efficiency.
The future of this field will likely see a continued emphasis on catalyst control, where a single dihalide substrate (even a simple dichlorobenzene) can be selectively mono-functionalized at either position simply by tuning the ligand, catalyst, or reaction conditions.[8] As our understanding of reaction mechanisms deepens, so too will our ability to construct complex molecular architectures with ever-greater precision and elegance.
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- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-1,2-diiodobenzene and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic chemistry, polyhalogenated aromatic compounds are indispensable building blocks. Their utility stems from the differential reactivity of carbon-halogen bonds, which allows for selective, stepwise functionalization through reactions like Suzuki-Miyaura and Sonogashira cross-couplings.[1][2][3] 4-Bromo-1,2-diiodobenzene is a prime example of such a scaffold, offering three distinct reaction sites for the construction of complex molecular architectures.[4][5]
However, the successful synthesis and application of its derivatives are critically dependent on unambiguous structural verification. The subtle electronic interplay of multiple, heavy halogen substituents can create complex and often counterintuitive spectroscopic signatures. This guide provides a comparative analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound and its derivatives. We will delve into the causality behind spectral patterns, present detailed protocols for data acquisition, and offer a framework for confident characterization in your own research endeavors.
Spectroscopic Fundamentals for Polyhalogenated Benzenes
The presence of bromine and iodine on a benzene ring profoundly influences its electronic environment and, consequently, its spectroscopic output. Understanding these effects is paramount for accurate spectral interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the chemical shifts of the aromatic protons are governed by the sum of the inductive (-I) and resonance (+R) effects of the halogens. For both bromine and iodine, the electron-withdrawing inductive effect dominates, generally shifting protons downfield. In ¹³C NMR, the "heavy atom effect" of iodine and, to a lesser extent, bromine, causes a significant upfield shift (increased shielding) for the carbon atom directly attached (the ipso-carbon).[6] This often counterintuitive effect is crucial for correct peak assignment.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum is dictated by the vibrational modes of the molecule. Key absorbances for this class of compounds include C-H stretching from the aromatic ring (typically >3000 cm⁻¹), C=C stretching within the ring (approx. 1400-1600 cm⁻¹), and C-X (X = Br, I) stretching vibrations, which appear in the far-IR region (<600 cm⁻¹). The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending bands (approx. 750-900 cm⁻¹) that can help confirm the substitution pattern.
-
Mass Spectrometry (MS) : The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks of nearly equal intensity (M and M+2) for any fragment containing a single bromine atom. Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic pattern, but its high mass provides a clear signature.
Synthesis of a Representative Derivative: A Sonogashira Coupling Approach
To illustrate the practical application and subsequent characterization challenge, we will consider the selective Sonogashira coupling of this compound with phenylacetylene. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[2][8] This selectivity allows for the preferential reaction at the more reactive C-I bonds.
By controlling the stoichiometry of the alkyne, one can favor either mono- or di-alkynylation at the iodine-bearing positions. The synthesis of a di-substituted derivative, 4-Bromo-1,2-bis(phenylethynyl)benzene, serves as an excellent model.
Below is a generalized workflow for the synthesis and characterization process.
Caption: General workflow for synthesis and characterization of a derivative.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR for this compound: The molecule has three aromatic protons in a simple AMX system.
-
H-3: Doublet, ortho-coupled to H-2 (Iodine). Expected to be the most downfield due to proximity to two iodine atoms.
-
H-5: Doublet of doublets, ortho-coupled to H-6 and meta-coupled to H-3.
-
H-6: Doublet, ortho-coupled to H-5.
Predicted ¹³C NMR for this compound:
-
C-1 & C-2 (Iodo-substituted): Significantly shielded (upfield shift) due to the heavy atom effect of iodine. Expected to be < 100 ppm.
-
C-4 (Bromo-substituted): Moderately shielded by bromine.
-
C-3, C-5, C-6 (CH): Standard aromatic region, with shifts influenced by adjacent halogens.
Table 1: Comparative NMR Data (Chemical Shifts δ in ppm)
| Compound | Technique | C1/H-pos | C2/H-pos | C3/H-pos | C4/H-pos | C5/H-pos | C6/H-pos | Source |
|---|---|---|---|---|---|---|---|---|
| This compound | ¹³C (Predicted) | ~98 (C-I) | ~100 (C-I) | ~132 (CH) | ~120 (C-Br) | ~140 (CH) | ~130 (CH) | Predicted |
| ¹H (Predicted) | - | - | ~7.9 (d) | - | ~7.6 (dd) | ~7.2 (d) | Predicted | |
| 1-Bromo-2-iodobenzene | ¹³C | 100.1 (C-Br) | 125.1 (C-I) | 128.5 | 128.6 | 132.8 | 139.7 | [9] |
| ¹H | - | - | 7.15 (t) | 6.95 (t) | 7.58 (d) | 7.82 (d) | [10] | |
| 1-Bromo-4-iodobenzene | ¹³C | 122.2 (C-Br) | 138.4 | 138.4 | 93.8 (C-I) | 138.4 | 138.4 | [11] |
| ¹H | - | 7.22 (d) | 7.53 (d) | - | 7.53 (d) | 7.22 (d) | [12] | |
| 1-Bromo-2-(phenylethynyl)benzene | ¹³C | 125.7 (C-Br) | 125.4 (C-C≡) | 127.0 | 128.4 | 132.5 | 133.2 | [13] |
| | ¹H | - | - | ~7.25 (m) | ~7.32 (m) | ~7.62 (m) | ~7.62 (m) |[13] |
Note: Assignments for isomers are based on published data which may vary slightly with solvent and concentration.
Infrared (IR) Spectroscopy
The primary value of IR is to confirm the presence of the aromatic ring and the successful incorporation of new functional groups, such as the alkyne in a Sonogashira product.
Table 2: Key IR Absorbances (cm⁻¹)
| Compound | Ar C-H Stretch | Ar C=C Stretch | Other Key Bands | Source |
|---|---|---|---|---|
| This compound | ~3050-3100 | ~1570, ~1450 | C-Br/C-I stretch < 600 | Predicted |
| 1-Bromo-4-iodobenzene | ~3080 | ~1570, 1470, 1385 | C-H out-of-plane bend ~810 | [14] |
| 1-Bromo-4-(phenylethynyl)benzene | ~3060 | ~1590, 1480 | C≡C stretch ~2220 |[15] |
Mass Spectrometry (MS)
MS is definitive for confirming molecular weight and the presence of bromine. The molecular ion cluster for this compound (C₆H₃BrI₂) will show a characteristic pattern due to the single bromine atom.
Table 3: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Calculated M.W. | Key Fragment Ions & Isotope Pattern | Source |
|---|---|---|---|---|
| This compound | C₆H₃BrI₂ | 408.80 g/mol | M⁺ cluster: 408/410 (1:1 ratio). Fragments: [M-I]⁺, [M-Br]⁺, [M-I-Br]⁺ | [4] |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 g/mol | M⁺ cluster: 282/284 (1:1 ratio). Fragments: [M-I]⁺, [M-Br]⁺, [C₆H₄]⁺ | [16] |
| 1-Bromo-4-(phenylethynyl)benzene | C₁₄H₉Br | 257.12 g/mol | M⁺ cluster: 256/258 (1:1 ratio). Fragments: [M-Br]⁺ |[15] |
The logical process for identifying an unknown polyhalogenated compound using this data is outlined below.
Caption: Logic diagram for spectroscopic identification of the title compound.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data. The following sections detail validated methodologies for each technique.
Protocol 1: NMR Spectroscopy
This protocol is a standard procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules.[10][12][17][18][19]
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar aromatic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid transferring any solid particulates.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Data Acquisition :
-
Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's gauge.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical lock signal.
-
Acquire a standard ¹H spectrum (e.g., 8-16 scans).
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., 128-1024 scans, depending on concentration).
-
For unambiguous assignment, consider acquiring 2D spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Integrate the ¹H signals and pick peaks for all spectra.
-
Protocol 2: FT-IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a rapid and popular method for solid samples, requiring minimal preparation.[14][20][21][22]
-
Sample Preparation :
-
Ensure the sample is a dry, solid powder. No further preparation is needed.
-
-
Instrument Setup & Data Acquisition :
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with isopropanol and allow to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Engage the pressure anvil to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum (typically averaging 16-32 scans) over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing :
-
The software will automatically perform the background subtraction.
-
Label the significant peaks on the resulting spectrum. An ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.
-
Protocol 3: Mass Spectrometry (DART Method)
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for rapid analysis of solids with no sample preparation.[4][5][23][24]
-
Sample Preparation :
-
Dip the sealed end of a glass capillary or the tip of a pair of forceps into the solid sample, picking up a small amount of powder.
-
-
Instrument Setup & Data Acquisition :
-
Set the DART source parameters. For aromatic compounds, a gas (Helium) temperature of 300-400 °C is a typical starting point.
-
Calibrate the mass spectrometer (e.g., a Time-of-Flight analyzer) using a known standard.
-
Position the sample-laden object in the gap between the DART source exit and the mass spectrometer inlet.
-
Acquire data in positive ion mode for a few seconds. The heated gas desorbs and ionizes the analyte, which is then drawn into the mass spectrometer.
-
-
Data Processing :
-
Examine the resulting mass spectrum.
-
Identify the molecular ion cluster. For a compound with one bromine, look for two peaks of equal intensity separated by 2 Da (e.g., m/z 408 and 410).
-
Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.
-
Conclusion
The spectroscopic characterization of this compound and its derivatives is a nuanced task that relies on a foundational understanding of halogen substituent effects. While direct experimental data for the parent compound is elusive, a robust analytical approach combining predicted spectra, data from isomeric analogues, and knowledge of characteristic isotopic patterns provides a reliable path to structural confirmation. The Sonogashira coupling product, 4-Bromo-1,2-bis(phenylethynyl)benzene, serves as a practical example, demonstrating how IR spectroscopy can confirm the addition of new functional groups while MS and NMR verify the core structure and molecular weight. By employing the standardized protocols detailed in this guide, researchers can generate high-quality, unambiguous data, thereby accelerating the discovery and development of novel molecules built upon this versatile chemical scaffold.
References
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- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- STANDARD OPERATING PROCEDURE – E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office.
- Direct Analysis in Real Time Mass Spectrometry (DART-MS). (n.d.). The Library of Congress.
- Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
- Gross, J. H. (2014). Direct analysis in real time—a critical review on DART-MS. Analytical and Bioanalytical Chemistry, 406(1), 63-80.
- Direct Analysis in Real Time (DART) Mass Spectrometry. (n.d.). University of Toronto, Department of Chemistry.
- Benzene, 1-bromo-4-iodo-. (n.d.). NIST WebBook.
- Benzene, 1-bromo-4-iodo-. (n.d.). NIST WebBook.
- NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
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- Supporting Information for a chemical publication. (n.d.). The Royal Society of Chemistry.
- Sonogashira coupling. (n.d.). Wikipedia.
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Request PDF on ResearchGate.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Devale, D. R., & Doshi, A. G. (2006). Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. Oriental Journal of Chemistry, 23(1).
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2012). Request PDF on ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Pradhan, S., et al. (2016). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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- Sharma, G. V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7365.
- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. (n.d.). Google Patents.
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- 1-bromo-2-(phenylethynyl)benzene. (2016, July 15). ORGANIC SPECTROSCOPY INTERNATIONAL.
- US4990705A - Preparation of 4-bromobiphenyl. (n.d.). Google Patents.
- Reddy, V. R., et al. (2016). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry, 14(3), 909-918.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,2-diiodobenzene
For researchers, medicinal chemists, and materials scientists, the selective functionalization of polyhalogenated aromatic compounds is a critical tool in the synthesis of complex molecular architectures. Among these, 4-bromo-1,2-diiodobenzene stands out as a versatile building block, offering three distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, sequential transformations, making the judicious selection of a palladium catalyst paramount to achieving the desired synthetic outcome.
This guide provides an in-depth technical comparison of palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving this compound. Drawing upon established principles and experimental data, we will explore the nuances of catalyst selection to control regioselectivity and maximize reaction efficiency.
The Guiding Principle: Chemoselectivity in Polyhalogenated Arenes
The successful selective coupling of this compound hinges on the inherent differences in the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[1] This reactivity trend (C-I > C-Br > C-Cl) forms the basis for achieving selective functionalization at one of the iodine positions while leaving the other iodine and the bromine atom untouched for subsequent reactions.
However, the steric environment also plays a crucial role. The two iodine atoms in this compound are in ortho positions to each other, creating a more sterically hindered environment compared to the bromine atom. This steric hindrance can influence the approach of the bulky palladium catalyst and, in some cases, can be exploited to achieve selectivity between the two C-I bonds.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst, including the palladium precursor and the associated ligands, is the most critical factor in controlling the outcome of the coupling reaction. The ligand sphere around the palladium center dictates its steric and electronic properties, thereby influencing its reactivity and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the goal is typically to achieve selective mono- or di-arylation at the iodine positions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product | Selectivity (I vs. Br) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80 | 12 | Good | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 18 | High | High |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/Water | 100 | 16 | High | Very High |
Expert Insights:
-
Pd(PPh₃)₄ is a classic, versatile catalyst that is often effective for the selective coupling at the more reactive C-I bond.[1] Its moderate steric bulk generally allows for good yields in the mono-arylation of polyhalogenated compounds.
-
PdCl₂(dppf) , featuring a bidentate phosphine ligand, often provides higher stability and activity, leading to excellent yields and selectivity. The wider bite angle of dppf can promote reductive elimination.
-
Pd(OAc)₂ with Buchwald-type ligands such as SPhos, which are bulky and electron-rich, are highly active catalysts. These systems can facilitate the coupling of even less reactive aryl bromides, but under controlled conditions, they provide exceptional selectivity for the C-I bond in polyhalogenated substrates.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes. The reaction of this compound with terminal alkynes can be directed to selectively form mono- or di-alkynylated products at the iodine positions.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-alkynylated Product |
| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | Toluene | 25 | 24 | 75-85 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | 2-4 | Good |
| Pd(OAc)₂ / XPhos | - | K₂CO₃ | Dioxane | 80 | 12 | High |
Expert Insights:
-
The classic Pd(PPh₃)₄/CuI system is highly effective for the Sonogashira coupling of aryl iodides under mild conditions.[2] The use of a copper(I) co-catalyst is crucial in the traditional Sonogashira mechanism.
-
Copper-free Sonogashira conditions, often employing bulky and electron-rich ligands like XPhos with a palladium source like Pd(OAc)₂, have gained popularity to avoid issues associated with copper, such as alkyne homocoupling. These systems can be highly efficient for the selective alkynylation of polyhalogenated arenes.
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction allows for the coupling of aryl halides with alkenes. For this compound, selective vinylation at one of the iodine positions is the desired outcome.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-vinylated Product |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | NMP | 120 | 12 | Moderate to Good |
| Herrmann's Catalyst | - | NaOAc | DMAc | 130 | 8 | High |
Expert Insights:
-
The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for the Heck reaction, often providing good yields for the vinylation of aryl iodides.[1]
-
Pd(PPh₃)₄ can also be employed, though sometimes requiring higher temperatures.
-
Palladacycles , such as Herrmann's catalyst, are highly stable and active catalysts that can be used at low loadings and often provide excellent yields in Heck couplings.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols
The following are generalized, step-by-step methodologies for the selective mono-coupling at an iodine position of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed 3:1 mixture of toluene and water (8 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Selective Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (0.65 mmol, 1.0 equiv.), the terminal alkyne (0.65 mmol, 1.0 equiv.), and cesium carbonate (4.55 mmol, 7.0 equiv.) in dry toluene (8.0 mL).
-
Stir the mixture under argon at room temperature for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (10 mol%) and copper(I) iodide (20 mol%).
-
Degas the mixture with argon, wrap the flask in aluminum foil, and stir at room temperature for 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.
-
Purify the crude product by flash chromatography.[2]
Protocol 3: Selective Heck Coupling
-
In a sealed tube, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol) in DMF (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[1]
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of complex, multi-substituted aromatic compounds. The key to success lies in the strategic selection of the palladium catalyst and reaction conditions to exploit the differential reactivity of the carbon-halogen bonds. For selective coupling at the more reactive C-I positions, a range of palladium catalysts can be employed, from the classic Pd(PPh₃)₄ to more modern, highly active systems featuring bulky, electron-rich phosphine ligands. By understanding the principles of catalyst performance and carefully controlling the reaction parameters, researchers can unlock the full synthetic potential of this versatile building block.
References
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing.
Sources
A Researcher's Guide to 4-Bromo-1,2-diiodobenzene: A Cost-Benefit Analysis in Advanced Synthesis
For chemists engaged in the intricate work of designing complex molecules, the selection of a starting material is a pivotal decision that dictates the efficiency, elegance, and overall cost of a synthetic route. Among the vast arsenal of building blocks, 4-Bromo-1,2-diiodobenzene stands out as a uniquely functionalized synthon, offering a powerful platform for constructing elaborate molecular architectures. This guide provides an in-depth cost-benefit analysis of this reagent, objectively comparing its performance against common alternatives and furnishing the experimental insights necessary for strategic synthetic planning.
The Strategic Value of this compound
This compound (M.W. 408.80 g/mol ) is a polyhalogenated aromatic compound distinguished by three key features:
-
Two Vicinal Iodine Atoms: The ortho-diiodo arrangement makes it an excellent precursor for the generation of 4-bromobenzyne, a highly reactive intermediate.
-
A Kinetically Less Reactive Bromine Atom: The carbon-bromine bond is significantly less reactive than the carbon-iodine bonds in many catalytic systems, particularly palladium-catalyzed cross-couplings.
-
Three Sites for Sequential Functionalization: This structural triad allows for a programmed, stepwise introduction of different substituents onto the benzene ring, a highly desirable trait in medicinal and materials chemistry.
These characteristics position this compound as a premium reagent for two primary synthetic strategies: the generation of substituted benzynes and the execution of sequential cross-coupling reactions.
Core Application I: A Precursor for 4-Bromobenzyne
Arynes, and specifically benzynes, are fleeting yet potent intermediates used to forge complex carbocyclic and heterocyclic scaffolds through reactions like [4+2] cycloadditions (Diels-Alder reactions) and nucleophilic additions.[1][2] The generation of an aryne from a 1,2-dihaloarene typically proceeds via treatment with a strong base, such as n-butyllithium (n-BuLi), which induces a metal-halogen exchange followed by the elimination of a metal halide.[3]
The ortho-diiodo motif in this compound is highly effective for this transformation. The greater polarizability and lower bond strength of the C-I bond compared to C-Br or C-Cl bonds facilitate a rapid lithium-halogen exchange, leading to the efficient formation of the aryne under standard conditions.
Core Application II: Sequential Cross-Coupling Reactions
Perhaps the most compelling advantage of this compound is its utility in sequential cross-coupling reactions. The well-established reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > Cl.[4][5] This differential allows chemists to selectively functionalize the C-I bonds while leaving the C-Br bond intact for a subsequent, distinct transformation.[6]
This stepwise approach is invaluable for synthesizing unsymmetrical, polysubstituted aromatic compounds that would be challenging to access through other means. For example, a double Sonogashira coupling can be performed at the two iodine positions, followed by a Suzuki coupling at the bromine position, thereby introducing three different substituents in a controlled manner.
Cost-Benefit Analysis: A Head-to-Head Comparison
The decision to employ a premium reagent like this compound must be justified by its synthetic advantages over more economical alternatives.
| Reagent | Typical Use Case | Approx. Cost (USD/g) | Approx. Cost (USD/mmol) | Key Benefits | Key Drawbacks |
| This compound | Aryne Formation, Sequential Coupling | $94 - $156 | $38.4 - $63.8 | Excellent for 3-step sequential reactions; reliable aryne precursor. | Very high cost. |
| 1-Bromo-2-iodobenzene | Aryne Formation, Sequential Coupling | $0.28 - $3.70 | $0.09 - $1.31 | Cost-effective for 2-step sequential reactions; good aryne precursor.[7][8] | Only two reactive sites. |
| 1,2-Diiodobenzene | Aryne Formation, Symmetrical Coupling | $4.26 - $15.20 | $1.29 - $4.61 | Good aryne precursor; useful for symmetrical substitutions.[9][10] | Lacks a third, less reactive site for sequential chemistry. |
| 2-(TMS)phenyl triflate | Aryne Formation | $6.00 - $16.00 | $2.01 - $5.36 | Generates aryne under mild, non-basic conditions (fluoride source).[11][12] | High cost; triflates can be moisture-sensitive. |
Analysis:
-
Cost: this compound is substantially more expensive than its alternatives on both a per-gram and per-mole basis. For applications where only a simple benzyne is needed or a two-step sequential coupling is sufficient, reagents like 1-bromo-2-iodobenzene or 1,2-diiodobenzene offer a much more economical pathway.
-
Benefit - When is the high cost justified? The premium for this compound is justified when the synthetic plan requires the specific three-point substitution pattern it enables. The ability to perform two couplings at the ortho-positions followed by a third at the para-position provides access to complex substitution patterns that could otherwise require lengthy, multi-step syntheses with potentially lower overall yields. This can lead to significant savings in time, resources, and downstream purification efforts, offsetting the initial reagent cost.
-
Mild Conditions vs. Strong Base: For aryne formation, the primary alternative that avoids strong bases is 2-(trimethylsilyl)phenyl triflate.[3][13] While still costly, it is the reagent of choice when substrates are incompatible with organolithium reagents. However, for substrates that can tolerate strong bases, 1,2-dihaloarenes remain a viable and often more economical option.
Practical Considerations: Safety and Handling
Polyhalogenated aromatic compounds require careful handling to minimize exposure.[8]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: These compounds can be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system. Chronic exposure to related compounds has been linked to potential organ toxicity.[14]
-
Waste Disposal: All waste containing halogenated compounds must be segregated into a designated halogenated organic waste stream for proper disposal according to institutional guidelines.
Representative Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Iodide This protocol is adapted from standard copper-free Sonogashira procedures and illustrates the selective reaction at a C-I bond.[15][16]
-
Materials:
-
Aryl iodide (e.g., 1-bromo-2-iodobenzene, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or toluene, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove the amine salt, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Generation and Trapping of Benzyne This protocol is a general method for benzyne formation from a 1,2-dihaloarene.[3]
-
Materials:
-
1,2-Dihaloarene (e.g., 1,2-diiodobenzene, 1.0 mmol)
-
Diene trapping agent (e.g., furan, 5.0 mmol, used as solvent or co-solvent)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the 1,2-dihaloarene and the trapping agent dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes. A color change is often observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting cycloadduct by flash column chromatography.
-
Conclusion
This compound is a high-cost, high-reward specialty reagent. Its primary value lies in its unique trifunctional handle, which enables the elegant and controlled synthesis of complex, unsymmetrically polysubstituted aromatic compounds through sequential cross-coupling reactions. While more economical alternatives exist for simpler aryne formations or two-step functionalizations, the strategic application of this compound can provide a significant return on investment by reducing step counts, improving overall yields, and enabling access to novel chemical space. For researchers pushing the boundaries of molecular design, the benefits of this versatile building block can often outweigh its considerable cost.
References
- ROXRO. (n.d.). 1-Bromo-2-iodobenzene -250g.
- Chemsavers, Inc. (n.d.). 1,2-Diiodobenzene, 98% 25g.
- Deng, H., et al. (2018). Valorization of 2,5-furandicarboxylic acid. Diels–Alder reactions with benzyne. Green Chemistry, 20(6), 1259-1263. [Link]
- Hoye, T. R., et al. (2009). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic letters, 11(15), 3462–3465. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Pradhan, S., et al. (2016). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene.
- Ward, S. E. (1971). Some Diels-Alder reactions of benzyne. ProQuest. [Link]
- Scientific Laboratory Supplies Ltd. (n.d.). 1,2-Diiodobenzene, 98%.
- Wikipedia. (n.d.). Sonogashira coupling.
- UCD Community. (2009). The UCD community has made this article openly available.
- ResearchGate. (n.d.). Aryne generation dichlorobenzenes.
- Dkhar, P. G. S., & Lyngdoh, R. H. D. (n.d.). Generation, structure and reactivity of arynes: A theoretical study. Indian Academy of Sciences. [Link]
- Lima, C. F. R. A. C., et al. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
- Hoye, T. R., & Baire, B. (2021).
- Biju, A. T. (Ed.). (2021). Modern Aryne Chemistry. Wiley-VCH. [Link]
- Leadbeater, N. E., & Williams, V. A. (2009). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 13(4), 652–657. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Nikishin, G. I., et al. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. Archive for Organic Chemistry, 2003(13), 184-190. [Link]
- Alshammari, H. M., et al. (2021). Graphical representation of the Suzuki reaction of iodobenzene, bromobenzene and chlorobenzene with phenylboronic acid under aqueous conditions.
- Wikipedia. (n.d.). Diels–Alder reaction.
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- 10. 1,2-Diiodobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-Bromo-1,2-diiodobenzene: A Comparative Review of its Synthetic Applications
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of 4-Bromo-1,2-diiodobenzene and its alternatives in key synthetic applications. Drawing upon experimental data and established chemical principles, this document aims to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Versatile Tri-halogenated Benzene
This compound is a unique tri-halogenated aromatic compound that offers a powerful platform for sequential and site-selective functionalization. Its utility stems from the differential reactivity of its carbon-halogen bonds. In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bonds are significantly more labile and thus more reactive towards oxidative addition than the more robust carbon-bromine (C-Br) bond. This predictable hierarchy in reactivity allows for a stepwise and controlled introduction of various substituents onto the benzene ring, a crucial advantage in the synthesis of unsymmetrical and highly substituted aromatic compounds.
Synthesis of this compound: A Practical Approach
While a direct, published experimental protocol for the synthesis of this compound can be elusive, a reliable route can be extrapolated from established methodologies for the synthesis of related polyhalogenated benzenes. A plausible and efficient method involves the Sandmeyer reaction, starting from a readily available precursor, 3,4-diiodoaniline.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Diazotization: To a cooled (0-5 °C) suspension of 3,4-diiodoaniline in an aqueous solution of hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then slowly added to the cuprous bromide solution.
-
Work-up: The reaction mixture is warmed to room temperature and then heated to facilitate the evolution of nitrogen gas. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Comparative Performance in Cross-Coupling Reactions
The true value of this compound lies in its performance in sequential cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a level of control that is not achievable with symmetrically substituted dihaloarenes like 1,2-dibromobenzene or 1,2-diiodobenzene.
Suzuki-Miyaura Coupling: A Gateway to Unsymmetrical Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. When employing this compound, the greater reactivity of the C-I bonds allows for selective coupling with a boronic acid at these positions, leaving the C-Br bond intact for subsequent transformations.
Comparative Analysis:
| Starting Material | Reactivity Profile | Outcome of Mono-Coupling |
| This compound | C-I >> C-Br | Highly selective mono- or di-arylation at the iodine positions under controlled conditions. |
| 1,2-Dibromobenzene | C-Br ≈ C-Br | Mixture of mono- and di-arylated products, often difficult to separate. |
| 1,2-Diiodobenzene | C-I ≈ C-I | Predominantly di-arylated product, even with a stoichiometric excess of the dihaloarene.[1] |
Experimental Protocol: Selective Mono-arylation of this compound
-
To a degassed solution of this compound (1.0 equiv) and a phenylboronic acid (1.1 equiv) in a suitable solvent system (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) are added.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS.
-
Upon completion of the first coupling, the intermediate can be isolated or used in situ for a second, different Suzuki-Miyaura coupling with another boronic acid under more forcing conditions to activate the C-Br bond.
Sonogashira Coupling: Stepwise Introduction of Alkynyl Moieties
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction benefits from the differential reactivity of the halogens in this compound. This allows for the selective introduction of two different alkyne groups, a valuable strategy in the synthesis of functional materials and complex organic molecules.
Reactivity Comparison:
| Feature | This compound | 1,2-Dibromobenzene |
| Selectivity | High selectivity for mono-alkynylation at the C-I position under mild conditions. | Poor selectivity, leading to mixtures of mono- and di-alkynylated products. |
| Reaction Conditions | Stepwise functionalization is readily achievable by controlling temperature and catalyst. | Achieving selective mono-alkynylation often requires careful optimization and can be low-yielding. |
Experimental Protocol: Selective Sonogashira Coupling
-
A mixture of this compound (1.0 equiv), a terminal alkyne (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF) is stirred at room temperature.
-
The reaction is monitored until the selective formation of the mono-alkynylated product is observed.
-
For the second coupling, a different terminal alkyne can be added, and the reaction temperature can be increased to facilitate the coupling at the less reactive C-Br position.
Applications in Materials Science: Building Blocks for Functional Molecules
The ability to construct complex, unsymmetrical aromatic structures makes this compound a valuable precursor in materials science, particularly in the synthesis of triphenylene-based liquid crystals and organic light-emitting diode (OLED) materials.[2][3]
Triphenylene-Based Discotic Liquid Crystals
Triphenylenes are disc-shaped polycyclic aromatic hydrocarbons that can self-assemble into columnar liquid crystalline phases, which are of interest for their charge-transport properties. The synthesis of unsymmetrically substituted triphenylenes allows for the fine-tuning of their mesomorphic and electronic properties.
Synthetic Strategy Comparison:
| Precursor | Synthetic Approach | Advantages | Disadvantages |
| This compound | Sequential cross-coupling followed by cyclization | Precise control over substituent placement, leading to highly unsymmetrical triphenylenes. | Multi-step synthesis. |
| 1,2-Dibromobenzene | Yamamoto or Suzuki coupling followed by cyclization | Fewer steps for symmetrical or simply substituted triphenylenes. | Difficult to synthesize complex unsymmetrical derivatives. |
Illustrative Synthetic Workflow for an Unsymmetrical Triphenylene:
Caption: Synthesis of an unsymmetrical triphenylene.
Organic Light-Emitting Diode (OLED) Materials
In the field of OLEDs, host and emitter materials with tailored electronic properties are crucial for device performance. This compound can serve as a core building block for the synthesis of complex organic molecules used in OLEDs. For instance, it can be used to construct precursors for thermally activated delayed fluorescence (TADF) host materials.[4]
Alternative Precursors in OLED Synthesis:
-
1,2-Dibromobenzene: Often used for the synthesis of symmetrical host materials through reactions like Suzuki or Buchwald-Hartwig couplings.[4]
-
Fluorinated Benzene Derivatives: Employed to tune the electronic properties and stability of OLED materials.
The use of this compound allows for the creation of more complex and potentially more efficient OLED materials by enabling the introduction of different functional groups in a controlled manner.
Role in Medicinal Chemistry and Drug Development
The synthesis of bioactive compounds often requires the precise assembly of molecular fragments. The ability to perform sequential and site-selective reactions makes this compound an attractive starting material for the synthesis of pharmaceutical intermediates and novel drug candidates. While specific examples in the literature are not abundant, its potential lies in the construction of complex scaffolds found in various therapeutic agents.
Potential Applications:
-
Synthesis of Polycyclic Aromatic Scaffolds: Many anticancer and antiviral agents contain polycyclic aromatic systems. This compound can be a key starting material for the construction of such frameworks.
-
Fragment-Based Drug Discovery: The stepwise functionalization of the benzene ring allows for the systematic exploration of chemical space around a core scaffold, a key strategy in fragment-based drug discovery.
Cost-Benefit Analysis
A crucial consideration in any synthetic campaign is the cost of starting materials. This compound is a specialty chemical and, as such, is more expensive than its simpler, symmetrically substituted counterparts.
Approximate Price Comparison (per gram, for research quantities):
| Compound | Approximate Price (USD/g) |
| This compound | $150 - $200[5] |
| 1,2-Dibromobenzene | $1 - $5 |
| 1,2-Diiodobenzene | $10 - $20 |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
The higher initial cost of this compound must be weighed against the potential benefits of a more convergent and efficient synthetic route. The ability to avoid tedious separation of isomers and to achieve higher overall yields of the desired complex target molecule can often justify the higher upfront investment, particularly in the context of drug discovery and high-value materials synthesis.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of complex, unsymmetrical aromatic compounds. Its unique reactivity profile, characterized by the differential lability of its carbon-iodine and carbon-bromine bonds, offers a level of synthetic control that is difficult to achieve with more common dihaloarenes. While its higher cost necessitates a careful cost-benefit analysis, the potential for more efficient and elegant synthetic strategies makes it an invaluable tool for researchers and professionals in organic synthesis, materials science, and drug development. The ability to precisely orchestrate the introduction of multiple, different substituents onto an aromatic core opens up new avenues for the design and creation of novel functional molecules.
References
- Li, Z., Powers, M., Ivey, K., Adas, S., Ellman, B., & Twieg, R. J. (2023). Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties. Materials Advances, 4(15), 4129-4137. [Link]
- Lin, H., Zhao, K. X., Jing, M., Long, X. H., Zhao, K. Q., Hu, P., ... & Donnio, B. (2022). Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties. New Journal of Chemistry, 46(43), 20864-20872. [Link]
- Wikipedia. 1-Bromo-4-iodobenzene. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- The Journal of Organic Chemistry. Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]
- ResearchGate. Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
- ChemSpider Synthetic Pages. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. [Link]
- Bentham Open Archives. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]
- ResearchGate. Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC.. [Link]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]
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A Comparative Guide to Isotopic Labeling Strategies: 4-Bromo-1,2-diiodobenzene vs. Silyl Triflate Precursors in Aryne-Mediated Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the precise introduction of isotopic labels into complex organic molecules is a cornerstone of mechanistic studies, quantitative analysis, and the optimization of pharmacokinetic profiles.[1][2] Deuterium labeling, in particular, has gained significant traction for its ability to enhance the metabolic stability of drug candidates by leveraging the kinetic isotope effect.[3][4] This guide provides an in-depth technical comparison of two potent aryne precursors for isotopic labeling: the readily accessible 4-Bromo-1,2-diiodobenzene and the versatile 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to inform your selection of the optimal strategy for your research needs.
The Power of Arynes in Isotopic Labeling
Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents.[4] Their transient nature and high reactivity make them powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of isotopic labeling, arynes offer a unique opportunity to introduce isotopes into an aromatic ring with high precision. This is typically achieved by generating the aryne in the presence of an isotopically labeled trapping agent, which then reacts with the aryne to form the desired labeled product.
Comparative Analysis of Aryne Precursors
The choice of aryne precursor is critical and depends on several factors, including the desired reaction conditions, functional group tolerance, and the availability of starting materials. Here, we compare this compound with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a widely used alternative.
| Feature | This compound | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
| Aryne Generation Conditions | Typically requires strong bases (e.g., n-BuLi, LDA) and low temperatures.[5] | Milder conditions, often using a fluoride source (e.g., CsF, TBAF) at room temperature.[6] |
| Functional Group Tolerance | Limited due to the use of strong, nucleophilic bases.[7] | Broader functional group tolerance due to milder, non-basic conditions.[7] |
| Precursor Synthesis | Often commercially available or accessible through straightforward halogenation reactions. | Requires a multi-step synthesis from commercially available phenols or anilines.[8] |
| Cost-Effectiveness | Generally more cost-effective due to simpler synthesis. | Can be more expensive due to the multi-step synthesis and cost of reagents like triflic anhydride. |
| Reaction Efficiency | Yields can be variable and dependent on the specific substrate and trapping agent. | Often provides high and reproducible yields.[9] |
| Byproducts | Can generate metallic and salt byproducts that may require careful removal. | Generates non-interfering silyl fluoride and triflate salts. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for isotopic labeling using both this compound and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Protocol 1: Deuterium Labeling via Aryne Generation from this compound
This protocol describes the generation of a 4-bromobenzyne intermediate from this compound and its subsequent trapping with a deuterated furan to introduce a deuterium label.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Furan-d4
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 mmol) and furan-d4 (5.0 mmol) in anhydrous THF (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Aryne Generation: Slowly add n-BuLi (1.1 mmol) dropwise to the stirred solution over 10 minutes. The reaction mixture will typically turn a dark color.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the deuterated Diels-Alder adduct.
Causality Behind Experimental Choices: The use of a strong base like n-BuLi is necessary to deprotonate the position ortho to one of the iodine atoms, initiating the elimination to form the aryne.[5] The low temperature of -78 °C is crucial to control the high reactivity of the organolithium reagent and the aryne intermediate, minimizing side reactions. Furan-d4 serves as an efficient trapping agent for the benzyne in a Diels-Alder reaction.[10]
Diagram of Workflow:
Protocol 2: Deuterium Labeling via Aryne Generation from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
This protocol outlines a milder approach to generating a benzyne intermediate from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and trapping it with a deuterated nucleophile.
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
Deuterated nucleophile (e.g., Aniline-d5)
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol) and aniline-d5 (1.2 mmol) in anhydrous MeCN (10 mL).
-
Fluoride Addition: Add CsF (1.5 mmol) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the deuterated N-phenylaniline.
Causality Behind Experimental Choices: The Kobayashi protocol utilizes a fluoride source to induce a 1,2-elimination of the trimethylsilyl and triflate groups, generating the benzyne under mild, non-basic conditions.[8] This method is highly compatible with a wide range of functional groups that would not tolerate the harsh conditions of the dihalobenzene method.[7] Aniline-d5 acts as the nucleophile to trap the benzyne, forming a new C-N bond and incorporating the deuterium labels.
Diagram of Workflow:
Conclusion
Both this compound and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate are valuable precursors for the generation of arynes for isotopic labeling studies. The choice between them is a strategic one, dictated by the specific requirements of the synthesis.
-
This compound offers a more direct and potentially cost-effective route to aryne generation, making it suitable for substrates that can withstand strongly basic conditions.
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate provides a milder and more versatile approach, with broader functional group compatibility, making it the preferred choice for complex and sensitive molecules often encountered in the later stages of drug development.
By understanding the advantages and limitations of each method, researchers can make informed decisions to efficiently and effectively introduce isotopic labels into their target molecules, thereby accelerating their research and development efforts.
References
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- Gant, T. G. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. J. Med. Chem.2014, 57 (9), 3595–3611.
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- Bronner, S. M.; Garg, N. K. Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. J. Org. Chem.2009, 74 (22), 8842–8843.
- de Oliveira, P. L.; et al. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors. J. Org. Chem.2019, 84 (21), 14037–14047.
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- Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors. Chem. Commun.2013, 49, 8764-8766.
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- Parameterization of Arynophiles: Experimental Investigations To-Wards A Quantitative Understanding of Aryne Trapping Reactions. Scribd. [Link]
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- Trapping of the benzyne intermediate by aromatic solvents...
- Comparison of methods to generate arynes.
- Yoshida, H.; et al. Aryne Precursors for Selective Generation of 3-Haloarynes: Preparation and Application to Synthetic Reactions. Chem. Pharm. Bull.2018, 66 (1), 70-83.
- Hoye, T. R.; et al. Sulfonamide Trapping Reactions of Thermally Generated Benzynes. Org. Lett.2019, 21 (5), 1393–1396.
- Synthesis of an organometallic aryne precursor via masked bis(aryne)...
- Roberts, R. A.; et al. Access to arynes from arenes via net dehydrogenation: scope, synthetic applications and mechanistic analysis. Chem. Sci.2025, 16, 3218-3227.
- Wang, C.; et al. Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions on Dihalobenzenes: A Comparative Study
Welcome to an in-depth exploration of palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile yet challenging class of substrates: dihalobenzenes. As building blocks in pharmaceuticals, agrochemicals, and advanced materials, the selective functionalization of dihalobenzenes is of paramount importance. This guide moves beyond simple protocols to dissect the causality behind experimental choices, empowering researchers to make informed decisions for achieving desired synthetic outcomes. We will compare the performance of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions across different dihalobenzene isomers, supported by experimental data and mechanistic insights.
The Foundation: Understanding Dihalobenzene Reactivity in Cross-Coupling
The success of any cross-coupling reaction hinges on the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[1] The reactivity of dihalobenzenes is therefore governed by two primary factors: the nature of the halogen and the substitution pattern on the aromatic ring.
1.1. The Halogen Hierarchy:
The C-X bond dissociation energy dictates the ease of oxidative addition, establishing a clear reactivity trend: I > Br > Cl >> F .[1][2][3] This hierarchy is the most critical parameter for achieving chemoselectivity. For instance, in a bromoiodobenzene substrate, the C-I bond will almost always react preferentially, allowing for sequential, site-selective couplings.[4]
1.2. The Isomer Effect: Ortho, Meta, and Para
The relative positions of the halogens introduce electronic and steric complexities:
-
Ortho-Dihalobenzenes: These isomers are often the most challenging due to steric hindrance. The proximity of the two halogens can impede the approach of the bulky palladium catalyst and coupling partner.
-
Meta-Dihalobenzenes: In these substrates, the two halogen sites are electronically distinct after the first coupling, which can influence the rate and feasibility of a second coupling.
-
Para-Dihalobenzenes: These symmetrical isomers are generally the most straightforward substrates, with reactivity primarily dictated by the halogen type.
The interplay of these factors is crucial for controlling mono- versus di-functionalization, a central theme in the synthetic application of dihalobenzenes.
Comparative Analysis of Key Cross-Coupling Reactions
We will now compare four major classes of cross-coupling reactions, highlighting their strengths, weaknesses, and specific considerations when applied to dihalobenzene substrates.
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most versatile and widely used C-C bond-forming reaction.[5] Its advantages include the commercial availability of a vast array of boronic acids, their stability, and the generally mild reaction conditions.
-
Causality of Experimental Choices:
-
Catalyst/Ligand: For reactive diiodides and dibromides, standard catalysts like Pd(PPh₃)₄ are often sufficient.[6] However, for the less reactive dichlorobenzenes, more electron-rich and bulky ligands (e.g., biarylphosphines like XPhos or N-heterocyclic carbenes) are necessary to facilitate the challenging oxidative addition step.[7]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8] The choice of base can significantly impact reaction rates and yields.
-
Selectivity: A fascinating dichotomy exists in the reactivity of symmetric dihalobenzenes.[5][9] m- or p-diiodobenzene strongly favors double coupling, even when the dihalide is in large excess.[5][9] In stark contrast, m- and p-dibromobenzenes selectively undergo single coupling.[9] This counterintuitive trend, where the more reactive substrate is less selective, is influenced by the interplay between the halide byproduct, solvent, and ligand.[10][11] In some cases, bromide anions generated during the reaction can displace the palladium catalyst from the mono-coupled product, inhibiting the second coupling.[10][11]
-
2.2. Heck Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[12][13] It is a powerful tool for the synthesis of substituted alkenes and for constructing cyclic systems via intramolecular variants.[12][14]
-
Causality of Experimental Choices:
-
Catalyst: Phosphine-free catalyst systems, such as Pd(OAc)₂, are often effective, though phosphine ligands can be used to improve stability and activity.[15]
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the catalytic cycle.[15]
-
Regioselectivity: In reactions with unsymmetrical alkenes, the aryl group typically adds to the less substituted carbon of the double bond. The subsequent β-hydride elimination generally favors the formation of the more stable (often trans) alkene product.[16]
-
Substrate Scope: Electron-deficient alkenes (e.g., acrylates, styrene) are the most common coupling partners. Dihalobenzenes can undergo both mono- and di-vinylation depending on the stoichiometry and reaction conditions.
-
2.3. Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[4] This reaction is distinguished by its use of a dual catalyst system: a palladium complex and a copper(I) co-catalyst.
-
Causality of Experimental Choices:
-
Catalyst System: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[17][18] Copper-free variants exist but often require different ligands or conditions.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX byproduct and to act as a solvent.[15]
-
Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and carefully controlling catalyst concentrations.[19]
-
Selectivity: The high reactivity of the C-I bond makes Sonogashira coupling an excellent method for the selective mono-alkynylation of iodo-bromo or iodo-chloro arenes.[4]
-
2.4. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[20][21] It has largely replaced harsher classical methods for synthesizing aryl amines.[20]
-
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Early systems used chelating phosphines like BINAP.[20] The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines.[22][23]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, facilitating its coordination to the palladium center.[23]
-
Amine Scope: While a broad range of amines can be used, coupling with ammonia to form primary anilines remains challenging due to the tight binding of NH₃ to the palladium catalyst. This is often overcome by using ammonia equivalents like benzophenone imine.[20][24]
-
Data Summary and Comparison
The following table summarizes typical conditions and expected outcomes for the mono-coupling of 1,4-dihalobenzenes. Note that conditions for less reactive substrates are generally more forcing (higher temperatures, stronger bases, more sophisticated ligands).
| Reaction Type | Dihalobenzene | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temp (°C) | Expected Outcome |
| Suzuki-Miyaura | 1,4-Diiodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High yield, prone to double coupling[5][9] |
| 1,4-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good yield, high selectivity for mono-coupling[9] | |
| 1,4-Dichlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Moderate to good yield, requires specialized ligand[1] | |
| Heck | 1,4-Dibromobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | Good yield of mono-vinylation product[15] |
| 1,4-Dichlorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 140 | Lower yield, forcing conditions required | |
| Sonogashira | 1,4-Diiodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | THF | 60 | Excellent yield, high selectivity[15] |
| 1,4-Dibromobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | THF | 70 | Good yield, may require higher temp | |
| 1,4-Dichlorobenzene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | Challenging, requires advanced catalyst system | |
| Buchwald-Hartwig | 1,4-Dibromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | Good to excellent yield |
| 1,4-Dichlorobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | Good yield, requires bulky ligand[22] |
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following detailed procedures are provided as a robust starting point for research and will require optimization for specific substrates and coupling partners.
Workflow Diagram: General Cross-Coupling Setup
Protocol 1: Mono-Suzuki-Miyaura Coupling of 1,4-Dibromobenzene
This protocol is designed to favor the selective mono-arylation of 1,4-dibromobenzene.[9]
-
Materials:
-
1,4-Dibromobenzene (1.0 equiv.)
-
Phenylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Toluene, degassed
-
Water, degassed
-
Standard laboratory glassware and purification supplies
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-dibromobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water via syringe to create a 4:1 toluene:water mixture (concentration of aryl bromide ~0.2 M).[15]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-1,1'-biphenyl.
-
Protocol 2: Buchwald-Hartwig Amination of 1,4-Dichlorobenzene
This protocol utilizes a modern catalyst system to couple a challenging aryl chloride substrate.[22]
-
Materials:
-
1,4-Dichlorobenzene (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction tube equipped with a stir bar.
-
Add 1,4-dichlorobenzene to the tube.
-
Remove the tube from the glovebox, add anhydrous toluene followed by morpholine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 110 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 4-(4-chlorophenyl)morpholine.
-
Conclusion and Future Outlook
The choice of cross-coupling reaction for a given dihalobenzene is a multi-parameter optimization problem. The Suzuki-Miyaura reaction offers unparalleled versatility for C-C bond formation, with predictable selectivity patterns for dibromo- versus diiodo- substrates. The Heck and Sonogashira reactions provide essential pathways to alkenes and alkynes, respectively, while the Buchwald-Hartwig amination has become the gold standard for C-N bond construction.
For researchers and drug development professionals, understanding the mechanistic underpinnings of these reactions is key. The reactivity hierarchy of halogens (I > Br > Cl) provides a primary tool for selective functionalization. For challenging substrates like dichlorobenzenes, the rational selection of advanced, bulky, and electron-rich ligands is critical to overcoming the high activation barrier of oxidative addition. As the field evolves, the development of more active and sustainable catalysts, perhaps utilizing base metals, will continue to expand the synthetic chemist's toolkit for transforming these fundamental aromatic building blocks.
References
- Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroarom
- Sinclair, D. J., & Sherburn, M. S. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes.
- A Comparative Guide to 1,4-Dibromobenzene and 1,4-Dichlorobenzene in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. (2021).
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- An Explanation of Substituent Effects. Chemistry LibreTexts. (2022).
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-dichlorobenzene. Benchchem.
- Buchwald–Hartwig amin
- Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
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- Heck Reaction Mechanism. BYJU'S.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
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- Sonogashira Coupling. YouTube. (2020).
- Sonogashira Coupling. Chemistry LibreTexts. (2024).
- Heck Reaction. Organic Chemistry Portal.
- Intramolecular Heck reaction. Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Suzuki reaction. Wikipedia.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1,2-diiodobenzene
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. 4-Bromo-1,2-diiodobenzene (CAS No. 21521-54-0), a polyhalogenated aromatic compound, is a valuable building block in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal. Improper handling not only poses immediate safety risks but can also lead to long-term environmental contamination.
This guide moves beyond mere compliance, offering a framework for the safe and efficient disposal of this compound and its associated waste streams. By understanding the causality behind these procedures, we can cultivate a culture of safety and environmental stewardship in the laboratory.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a halogenated aromatic compound, it is classified as hazardous, with specific risks identified by the Globally Harmonized System (GHS).[1]
Key Hazards:
-
Irritant: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation (H335).[2][4][5][6]
-
Environmental Concerns: While specific data for this compound is limited, halogenated organic compounds as a class are scrutinized for their potential persistence and environmental impact.[4][7] Disposal via incineration is the standard method, as it requires specific conditions to prevent the formation of hazardous byproducts like dioxins and furans.[8][9]
This information dictates that this compound must never be disposed of via standard laboratory drains or in regular trash.[2] It must be treated as a regulated hazardous waste stream.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Code | Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation | Warning |
Source: Consolidated data from multiple Safety Data Sheets.[1][2][4]
Pre-Disposal Operations: Handling and Segregation at the Source
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation during the experimental process.
Required Personal Protective Equipment (PPE)
When handling this compound in any form—solid, in solution, or as residual waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and removed carefully to avoid skin contamination.[4][6]
-
Body Protection: A flame-resistant lab coat.[3]
-
Respiratory Protection: All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.[2][10]
The Cardinal Rule: Segregation of Halogenated Waste
This is the most critical step in the disposal workflow. All waste streams containing this compound must be collected in a designated container for Halogenated Organic Waste .
Causality: Halogenated and non-halogenated organic wastes are incinerated under different conditions. Mixing them can lead to inefficient destruction and the production of highly toxic and regulated byproducts.[9][11] Furthermore, waste disposal contractors charge significantly more for halogenated waste streams; cross-contamination increases disposal costs for the entire institution.
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the process from waste generation to handoff for final disposal.
Step 1: Waste Characterization
Identify all waste streams that have come into contact with this compound:
-
Pure/Unused Compound: The original reagent container with residual material.
-
Reaction Mixtures: Solutions containing the compound.
-
Solvent Rinses: Solvents used to clean glassware that held the compound.
-
Contaminated Consumables: Weigh boats, contaminated gloves, absorbent pads from spill cleanup, and silica gel from chromatography.
Step 2: Containerization
-
Use a chemically compatible, leak-proof container with a secure, threaded cap.[12] High-density polyethylene (HDPE) carboys are a common choice.
-
The container must be in good condition, free from cracks or residue on the outside.
-
For sharps (needles, contaminated glassware), use a designated, puncture-proof sharps container that is also labeled for halogenated waste.
Step 3: Labeling
-
Label the waste container before adding the first drop of waste.[12]
-
The label must clearly state: "HAZARDOUS WASTE - HALOGENATED ORGANIC WASTE" .
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate concentrations or volumes.[11][12] For example:
-
This compound (~5g)
-
Dichloromethane (500 mL)
-
Methanol (250 mL)
-
-
Include relevant hazard warnings, such as "Irritant".[13]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Keep the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.
-
The container should be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]
-
Keep the container closed at all times except when actively adding waste.[12]
Step 5: Request for Disposal
-
Once the container is full, or if work on the project is complete, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.
-
Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.
Visualization of the Disposal Decision Process
The following diagram illustrates the logical flow for segregating waste related to this compound.
Caption: Decision workflow for segregating this compound waste.
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup
-
Ensure the area is well-ventilated; if necessary, evacuate and alert others.[2][5]
-
Wear the full complement of required PPE (goggles, lab coat, double nitrile gloves).
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated waste bag or container.[2][14]
-
Seal the container, label it as "Spill Debris containing this compound," and place it in the Halogenated Organic Waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[13] Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[2][14]
By adhering to these scientifically grounded procedures, we ensure that our innovative research does not come at the cost of safety or environmental integrity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Bucknell University. (2016). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
- PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
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A Senior Application Scientist's Guide to Handling 4-Bromo-1,2-diiodobenzene
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Bromo-1,2-diiodobenzene, a halogenated aromatic compound, is a valuable building block in organic synthesis, but its handling requires a meticulous and informed approach to personal protection and environmental safety. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe management in the laboratory.
Hazard Profile: Understanding the Risks
Before any work begins, a thorough review of the Safety Data Sheet (SDS) is mandatory. For this compound (CAS No. 21521-54-0), the primary hazards are clear and require our direct attention. The substance is classified under the Globally Harmonized System (GHS) with the following key warnings:
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2][3]
The assigned GHS pictogram is GHS07, indicating a warning for these irritant properties.[3] While no acute toxicity is currently classified, the irritant nature of the compound necessitates robust barrier protection to prevent direct contact.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not merely a matter of compliance but a scientifically-driven choice to mitigate the specific risks identified. Given the irritant nature of this compound, the following PPE is essential.
| PPE Component | Specification & Rationale |
| Hand Protection | Nitrile Gloves: Inspect gloves for any defects before use. The causality here is straightforward: preventing skin contact is paramount to avoid irritation.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] |
| Eye & Face Protection | Chemical Splash Goggles: These are required to provide a complete seal around the eyes. Given the "serious eye irritation" classification, standard safety glasses are insufficient.[5] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential. |
| Body Protection | Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not enough. A chemical-resistant coat (e.g., polyester or a poly-cotton blend) provides a better barrier against potential spills. Ensure the coat is fully buttoned with sleeves rolled down. |
| Respiratory Protection | Not Typically Required for Small-Scale Use: For handling small quantities of this solid compound in a well-ventilated area or a chemical fume hood, respiratory protection is generally not needed.[5][6] However, if dust is generated or the material is handled outside of a fume hood, a NIOSH-approved respirator may be necessary based on a site-specific risk assessment. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is a self-validating system for safety. Each step is designed to minimize exposure and prevent accidental release.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the lab, thoroughly review the SDS for this compound.[7]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Prepare a designated hazardous waste container clearly labeled "Halogenated Organic Waste".[8][9] Halogenated waste must be segregated from non-halogenated streams to ensure proper disposal and prevent dangerous reactions.[7][8]
-
-
Handling:
-
All handling of this compound solid must be conducted within a certified chemical fume hood to prevent inhalation of any airborne particulates.[7]
-
Don all required PPE as specified in the table above.
-
When weighing the solid, use a disposable weigh boat or tare a beaker within the fume hood to contain the powder.
-
If transferring the solid, do so carefully to minimize dust formation.
-
-
Emergency Response:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[2] If irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously and immediately with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Persistent irritation requires immediate medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][6]
-
Disposal Plan: Managing Halogenated Waste
The environmental responsibility of a scientist is as critical as their experimental success. Halogenated aromatic compounds are classified as hazardous waste and must be disposed of with precision.[5]
-
Collection: All materials that have come into contact with this compound, including the compound itself, contaminated gloves, weigh boats, and solvent rinses from glassware, must be collected in the designated "Halogenated Organic Waste" container.[7][8]
-
Labeling: The waste container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[7][9]
-
Disposal: The final disposal of the sealed waste container must be handled through your institution's Environmental Health and Safety (EHS) department in accordance with all local and national regulations.[7] Never pour halogenated compounds down the drain.[8]
By integrating this comprehensive safety and handling protocol into your laboratory practice, you can confidently work with this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- PubChem. (n.d.). This compound.
- Sciedco. (n.d.). This compound, Min. 98.0 (GC), 5 g.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- A Material Safety Data Sheet. (n.d.). 1-Bromo-4-iodobenzene.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
